N-(2-Fluorophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZPZBPZWHEIDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192938 | |
| Record name | N-(2-Fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-31-5 | |
| Record name | 2′-Fluoroacetanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Fluorophenyl)acetamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 399-31-5 | |
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| Record name | N-(2-Fluorophenyl)acetamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-fluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.289 | |
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Foundational & Exploratory
Introduction: Situating N-(2-Fluorophenyl)acetamide in Modern Chemistry
An In-depth Technical Guide to N-(2-Fluorophenyl)acetamide (CAS 399-31-5)
This compound, also known by its synonym 2'-Fluoroacetanilide, is an amide derivative of 2-fluoroaniline.[1] As a fine chemical intermediate, its utility spans various domains of organic synthesis, from the creation of novel materials to its more prominent role as a foundational building block in medicinal chemistry. The strategic placement of a fluorine atom on the phenyl ring ortho to the acetamido group imparts unique electronic properties and conformational constraints. These characteristics are frequently exploited by drug development professionals to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its synthesis, structural characterization, reactivity, and handling, grounded in established scientific principles and experimental data.
Core Properties and Specifications
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The data presented below has been compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| CAS Number | 399-31-5 | [2][3][4][5] |
| Molecular Formula | C₈H₈FNO | [2][3][4][5] |
| Molecular Weight | 153.15 g/mol | [2] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 2'-Fluoroacetanilide, 1-Acetamido-2-fluorobenzene | [2][3][6] |
| Appearance | White to light yellow crystalline solid/powder | [6][7] |
| Melting Point | 76-79 °C | [7][8] |
| Boiling Point | 268 °C (at 760 mmHg); 140-142 °C (at 14 mmHg) | [8] |
| Flash Point | 128.5 °C |
Synthesis: The N-Acetylation of 2-Fluoroaniline
The most direct and widely adopted method for preparing this compound is the N-acetylation of 2-fluoroaniline.[7][9] This reaction is a classic example of nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
Mechanistic Rationale
The choice of acetic anhydride as the acetylating agent is driven by its high reactivity and the convenient formation of acetic acid as a benign byproduct. The reaction is often catalyzed by glacial acetic acid, which serves both as a solvent and as a proton source to activate the carbonyl group of the anhydride, thereby increasing its electrophilicity. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating an acetate ion (a good leaving group) to form the stable amide product. Quenching the reaction with ice water serves a dual purpose: it precipitates the solid organic product, which has low solubility in water, and hydrolyzes any remaining acetic anhydride.
Caption: Workflow for the synthesis of this compound.
Field-Validated Experimental Protocol
This protocol is adapted from established synthetic procedures.[7]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 11.1 g (0.1 mol) of 2-fluoroaniline with 25 mL of glacial acetic acid.
-
Initiation: To this mixture, carefully add 25 mL (approx. 0.26 mol) of acetic anhydride.[7] The addition may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for approximately 5-10 minutes.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice water.[7] This will cause the product to precipitate.
-
Purification: Collect the resulting white solid by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid.
-
Drying: Dry the solid product, for instance, in a vacuum oven at a moderate temperature (e.g., 50 °C), to yield this compound. The expected melting point of the pure product is 76-77 °C.[7]
Structural Elucidation: A Spectroscopic Profile
Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
| Technique | Characteristic Data & Interpretation |
| ¹H NMR | Signals will be present for the methyl protons (singlet, ~2.2 ppm), the amide proton (broad singlet, variable shift), and four aromatic protons in the 7.0-8.2 ppm range. The aromatic signals will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. |
| ¹³C NMR | The spectrum will show characteristic peaks for the methyl carbon (~24 ppm), the carbonyl carbon (~168 ppm), and six aromatic carbons. The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF ≈ 245 Hz), and other aromatic carbons will show smaller C-F couplings.[2] |
| IR Spectroscopy | Key vibrational bands include a sharp N-H stretch around 3300-3250 cm⁻¹, a strong C=O stretch (Amide I band) around 1670-1660 cm⁻¹, and an N-H bend (Amide II band) near 1550 cm⁻¹.[2] |
| Mass Spectrometry (EI) | The mass spectrum will display a molecular ion peak (M⁺) at m/z = 153, corresponding to the molecular weight of the compound.[3] A prominent fragment is often observed at m/z = 111, resulting from the loss of the acetyl group (ketene, CH₂=C=O). |
Applications in Drug Discovery and Development
While this compound itself is not typically a therapeutic agent, its structural motif is a valuable component in the design of biologically active molecules. The fluorophenylacetamide scaffold can be found in various compounds investigated for different therapeutic areas. For example, derivatives of phenylacetamide have been explored as potential anticancer agents.[10] The fluorine substitution is particularly strategic; it can block sites of metabolism, increase lipophilicity, and modulate the pKa of nearby functional groups, thereby influencing cell permeability and target engagement.
The compound serves as a key starting material for more complex syntheses. For instance, further reactions on the aromatic ring (e.g., nitration, halogenation) or modification of the acetyl group can lead to a diverse library of derivatives for screening in drug discovery programs.
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N-(2-Fluorophenyl)acetamide molecular weight and formula
An In-depth Technical Guide to N-(2-Fluorophenyl)acetamide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a compound of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental molecular properties, a robust synthesis protocol, detailed analytical characterization, and critical safety considerations, contextualized with its application in modern drug discovery.
Core Molecular Profile
This compound, also known as 2'-fluoroacetanilide, is an aromatic amide. The presence of a fluorine atom on the phenyl ring is of particular note, as fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Fundamental Properties
A summary of the key identifiers and physicochemical properties for this compound is presented below. This data is foundational for its use in any research or development setting.
| Property | Value | Source |
| Chemical Formula | C₈H₈FNO | [1][2][3][4][5] |
| Molecular Weight | 153.15 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 153.058992041 Da | [1][5] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 399-31-5 | [2][3][4] |
| Synonyms | 2'-Fluoroacetanilide, 2-Fluoroacetanilide | [1][2][3][4] |
| Melting Point | 76-77 °C | [6] |
Synthesis Protocol: N-Acetylation of 2-Fluoroaniline
The most direct and common synthesis of this compound is via the N-acetylation of 2-fluoroaniline. This is a classic nucleophilic acyl substitution reaction where the amine group of 2-fluoroaniline attacks the electrophilic carbonyl carbon of acetic anhydride.
Causality in Experimental Design
-
Reagents : 2-fluoroaniline serves as the nucleophilic amine. Acetic anhydride is an excellent acetylating agent, being more reactive than acetic acid and safer to handle than acetyl chloride. Glacial acetic acid acts as a suitable solvent that can also protonate the carbonyl group of acetic anhydride, further increasing its electrophilicity.
-
Reflux : Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Precipitation : The product is significantly less soluble in cold water than the reactants and byproducts (like excess acetic acid/anhydride). Therefore, pouring the reaction mixture into ice water causes the desired this compound to precipitate out as a solid, providing an effective initial purification step.
Step-by-Step Experimental Protocol[6]
-
Reaction Setup : In a round-bottom flask, combine 11.1 g of 2-fluoroaniline with 25 mL of glacial acetic acid.
-
Reagent Addition : To this mixture, carefully add 25 mL of acetic anhydride.
-
Heating : Heat the mixture at reflux for approximately 5 minutes.
-
Precipitation & Isolation : Remove from heat and pour the hot mixture into a beaker containing ice water. The product will precipitate as a white solid.
-
Filtration : Collect the solid product by vacuum filtration, washing with cold water.
-
Drying : Dry the solid thoroughly to yield this compound.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from reactants to the purified final product.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete and trustworthy structural profile.
Characterization Workflow Diagram
Caption: Logic flow for the analytical validation of the synthesized compound.
Expected Spectroscopic Signatures
-
¹H NMR Spectroscopy : The proton NMR spectrum will provide information on the chemical environment of all hydrogen atoms. Key expected signals include a singlet for the methyl (CH₃) protons around 2.2 ppm, a series of multiplets in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the four protons on the fluorophenyl ring, and a broad singlet for the amide (N-H) proton, typically further downfield. The aromatic signals will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.[1]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for each unique carbon atom.[1] One would expect a signal for the methyl carbon, a signal for the carbonyl carbon (C=O) typically around 168-170 ppm, and several signals in the aromatic region, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups.[1] The spectrum of this compound will be dominated by a strong absorption band for the amide C=O stretch (typically ~1660-1680 cm⁻¹) and a sharp peak for the N-H stretch (around 3250-3300 cm⁻¹).
-
Mass Spectrometry (MS) : Mass spectrometry provides the exact mass of the molecule. For this compound, the electron ionization (EI-MS) spectrum will show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 153, corresponding to its molecular weight.[1][2]
Applications in Research and Drug Development
While this compound may be used as a chemical intermediate, its structural motifs are highly relevant in medicinal chemistry.
-
Scaffold for Bioactive Molecules : The acetanilide structure is a common feature in many pharmaceutical agents. The strategic placement of a fluorine atom can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation and can improve cell membrane permeability.
-
Fragment-Based Drug Discovery : As a relatively small molecule, it can be used in fragment-based screening to identify new binding interactions with biological targets.
-
Precursor for Complex Syntheses : It can serve as a starting material for more complex molecules. For instance, derivatives of phenylacetamide have been investigated as potential anticancer agents.[7][8] Furthermore, the related compound flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), highlights the utility of the fluorobiphenyl scaffold that can be derived from such precursors.[9]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Hazard Classification : According to aggregated data, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Recommended Precautions :
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][12][13]
-
Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][12] Wash hands and any exposed skin thoroughly after handling.[10][12]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
-
First Aid Measures :
-
Skin Contact : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[10][12]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][12]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][12]
-
References
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- NIST. (n.d.). Acetamide, N-(2-fluorophenyl)-. NIST Chemistry WebBook, SRD 69.
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A Comprehensive Technical Guide to the Synthesis of N-(2-Fluorophenyl)acetamide from 2-Fluoroaniline
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of N-(2-Fluorophenyl)acetamide, a key intermediate in the pharmaceutical and agrochemical industries. The document details the nucleophilic acyl substitution reaction between 2-fluoroaniline and acetic anhydride. It offers a meticulous, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, and robust safety protocols. Furthermore, this guide presents a thorough analysis of the purification and characterization of the final product, supported by spectral data. This paper is intended for researchers, scientists, and professionals in drug development, offering them the foundational knowledge and practical insights required for the successful synthesis and analysis of this important compound.
Introduction: Significance and Application
This compound, also known as 2'-fluoroacetanilide, is a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motif is present in numerous pharmaceutical agents, including analgesics and anti-inflammatory drugs, as well as in certain classes of fungicides and herbicides. The presence of the fluorine atom on the phenyl ring can significantly enhance the metabolic stability and binding affinity of the parent molecule, a strategy widely employed in modern drug design.
The synthesis of this compound is a classic example of N-acetylation, a fundamental transformation in organic chemistry. This reaction involves the formation of an amide bond between an amine and an acetylating agent. While various methods exist for this transformation, the use of acetic anhydride is often favored in both laboratory and industrial settings due to its high reactivity, cost-effectiveness, and the relative ease of the procedure.
This guide focuses on the direct acetylation of 2-fluoroaniline with acetic anhydride, a reliable and efficient method for producing this compound.
The Chemistry: Reaction Mechanism and Rationale
The synthesis of this compound from 2-fluoroaniline and acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
2.1. The Nucleophilic Attack
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-fluoroaniline at one of the electrophilic carbonyl carbons of acetic anhydride.[1][2][3] This step is facilitated by the partial positive charge on the carbonyl carbon. The result of this attack is a tetrahedral intermediate.
2.2. Reformation of the Carbonyl and Departure of the Leaving Group
The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of an acetate ion, which is a good leaving group.
2.3. Deprotonation
The final step of the mechanism involves the deprotonation of the positively charged nitrogen atom by a weak base, which can be another molecule of 2-fluoroaniline, water, or the acetate ion generated in the previous step.[1] This step neutralizes the intermediate and yields the final product, this compound, along with acetic acid as a byproduct.[2]
Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected observations.
3.1. Reagents and Materials
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Purity |
| 2-Fluoroaniline | 11.1 g | 111.12 | 0.1 | >98% |
| Acetic Anhydride | 25 mL (27 g) | 102.09 | 0.26 | >98% |
| Glacial Acetic Acid | 25 mL | - | - | >99.7% |
| Ice Water | As needed | - | - | - |
| Ethanol (for recrystallization) | As needed | - | - | 95% |
3.2. Safety Precautions: A Non-Negotiable Prerequisite
Before commencing any experimental work, a thorough risk assessment must be conducted. The following safety precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[4][5][6][7]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[5][6] 2-fluoroaniline is toxic and can be absorbed through the skin, while acetic anhydride is corrosive and a lachrymator.[4][5]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[6][8][9]
-
Fire Safety: Keep flammable materials away from open flames and heat sources.[6][7]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
3.3. Reaction Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 11.1 g of 2-fluoroaniline and 25 mL of glacial acetic acid.
-
Addition of Acetic Anhydride: While stirring, carefully add 25 mL of acetic anhydride to the mixture.[10] An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5 minutes.[10] The solution should be closely monitored to ensure a gentle reflux.
-
Quenching: After the reflux period, allow the mixture to cool slightly before carefully pouring it into a beaker containing ice water.[10] This will cause the product to precipitate out of the solution.
-
Isolation of Crude Product: Collect the resulting white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature to remove residual water.
3.4. Purification by Recrystallization
Recrystallization is a crucial step to obtain a highly pure product.
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the pure crystals thoroughly to obtain the final product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
4.1. Physical Properties
| Property | Observed Value | Literature Value |
| Appearance | White solid | White solid[10] |
| Melting Point | - | 76-78 °C[10] |
| Molecular Formula | C₈H₈FNO | C₈H₈FNO[12][13][14] |
| Molecular Weight | 153.16 g/mol | 153.15 g/mol [12][13][14] |
4.2. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-F stretch.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the N-H proton, and the methyl protons of the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 153, confirming the molecular weight of the compound.[12]
Conclusion
This technical guide has provided a detailed and authoritative protocol for the synthesis of this compound from 2-fluoroaniline. By following the outlined procedures for reaction, purification, and characterization, researchers can confidently and safely produce this valuable chemical intermediate with high purity. The emphasis on understanding the underlying reaction mechanism and adhering to strict safety protocols ensures a robust and reproducible synthetic process.
References
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- The Royal Society of Chemistry. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.
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- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- National Institutes of Health. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds.
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A Comprehensive Spectroscopic and Structural Elucidation of N-(2-Fluorophenyl)acetamide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-(2-Fluorophenyl)acetamide is a key chemical intermediate with applications in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, explaining the rationale behind the spectroscopic characteristics and offering standardized protocols for data acquisition.
Introduction
This compound (C8H8FNO), also known as 2'-fluoroacetanilide, belongs to the class of halogenated acetanilides.[1][2] Its molecular structure, featuring a fluorine atom on the phenyl ring ortho to the acetamido group, gives rise to distinct spectroscopic signatures. This guide will delve into the interpretation of its 1H NMR, 13C NMR, IR, and mass spectra, providing a foundational understanding for researchers in organic synthesis, medicinal chemistry, and quality control. The molecular weight of this compound is 153.15 g/mol .[1][2]
Synthesis and Sample Preparation
A common laboratory synthesis of this compound involves the acetylation of 2-fluoroaniline with acetic anhydride in glacial acetic acid.[3] The reaction mixture is typically heated at reflux, followed by precipitation in ice water to yield the solid product.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Combine 11.1 g of 2-fluoroaniline with 25 ml of glacial acetic acid in a round-bottom flask.
-
Add 25 ml of acetic anhydride to the mixture.
-
Heat the mixture at reflux for 5 minutes.
-
Pour the hot mixture into ice water to precipitate the product.
-
Filter the resulting solid and dry to obtain this compound.
For spectroscopic analysis, it is crucial to ensure the sample is pure. Recrystallization from a suitable solvent system can be employed for purification. The sample should then be thoroughly dried to remove any residual solvent, which could interfere with the analysis, particularly in 1H NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the amide proton, and the methyl protons. The presence of the fluorine atom introduces characteristic splitting patterns due to spin-spin coupling.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 3H | CH₃ |
| ~7.1-7.3 | Multiplet | 3H | Aromatic CH |
| ~8.2 | Multiplet | 1H | Aromatic CH |
| ~8.5 | Broad Singlet | 1H | NH |
Data sourced from publicly available spectral databases. The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's magnetic field strength.
Interpretation:
-
Methyl Protons (CH₃): The singlet at approximately 2.2 ppm corresponds to the three protons of the acetyl methyl group. The absence of coupling indicates no adjacent protons.
-
Aromatic Protons: The aromatic region (approximately 7.1-8.2 ppm) displays a complex multiplet pattern due to the four protons on the fluorophenyl ring. The electron-withdrawing nature of the fluorine and the amide group influences their chemical shifts. The proton ortho to the fluorine and meta to the amide group is expected to be the most downfield.
-
Amide Proton (NH): The broad singlet around 8.5 ppm is characteristic of an amide proton. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~24 | CH₃ |
| ~115 (d, J ≈ 20 Hz) | C-F ortho CH |
| ~124 (d, J ≈ 8 Hz) | C-F para CH |
| ~125 | Aromatic CH |
| ~126 | Aromatic CH |
| ~152 (d, J ≈ 245 Hz) | C-F |
| ~169 | C=O |
Note: The assignments and coupling constants (J) are approximate and based on typical values for similar structures. Definitive assignments would require 2D NMR experiments.
Interpretation:
-
Methyl Carbon (CH₃): The signal at approximately 24 ppm is assigned to the methyl carbon of the acetyl group.
-
Aromatic Carbons: The aromatic region shows six distinct signals. The carbon directly attached to the fluorine atom (C-F) exhibits a large coupling constant (¹JCF ≈ 245 Hz) and appears as a doublet around 152 ppm. The other aromatic carbons also show smaller C-F couplings.
-
Carbonyl Carbon (C=O): The signal for the carbonyl carbon of the amide group appears downfield at approximately 169 ppm due to the deshielding effect of the double-bonded oxygen.
Experimental Protocol: NMR Data Acquisition
-
Dissolve approximately 10-20 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., Varian A-60 or modern equivalent) operating at a suitable frequency (e.g., 400 MHz).[1]
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1540 | Strong | N-H Bend (Amide II) |
| ~1250 | Strong | C-N Stretch |
| ~750 | Strong | Ortho-disubstituted C-H Bend |
Data compiled from various spectral databases.[1]
Interpretation:
-
N-H Stretch: The strong, broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.
-
C=O Stretch (Amide I): The intense absorption at approximately 1670 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration, a hallmark of the amide functional group.
-
N-H Bend (Amide II): The strong band around 1540 cm⁻¹ is due to the N-H bending vibration coupled with C-N stretching.
-
Aromatic C-H Bends: The absorption around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted benzene ring.
Experimental Protocol: ATR-IR Data Acquisition
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 153 | High | Molecular Ion [M]⁺ |
| 111 | Base Peak | [M - C₂H₂O]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
| 43 | High | [CH₃CO]⁺ |
Data obtained from the NIST Mass Spectrometry Data Center.[1][2]
Interpretation:
-
Molecular Ion Peak: The peak at m/z 153 corresponds to the molecular weight of this compound, confirming its elemental composition.
-
Base Peak: The base peak at m/z 111 is formed by the loss of a ketene molecule (CH₂=C=O) from the molecular ion, resulting in the 2-fluoroaniline radical cation.
-
Other Fragments: The peak at m/z 95 corresponds to the fluorophenyl cation. The fragment at m/z 43 is the acylium ion [CH₃CO]⁺, which is characteristic of acetamides.
Experimental Protocol: GC-MS Data Acquisition
-
Dissolve a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane).
-
Inject a small volume of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The compound will be separated from any impurities on the GC column and then introduced into the mass spectrometer.
-
The mass spectrum is typically obtained using electron ionization (EI) at 70 eV.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of integrating data from different spectroscopic techniques for the comprehensive characterization of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Safety and Handling
This compound is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4][5] All manipulations should be carried out in a well-ventilated fume hood.[4]
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The distinct signals in the NMR, IR, and MS spectra, arising from the unique arrangement of functional groups and the fluorine substituent, serve as reliable fingerprints for this compound. By understanding the causal relationships between the molecular structure and its spectroscopic output, researchers can confidently utilize this data for reaction monitoring, quality control, and further research and development endeavors.
References
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The Influence of Fluorine Substitution on the Biological Activity of Acetanilides: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating Acetanilide Bioactivity
Acetanilide, a simple aromatic amide, has served as a foundational scaffold in medicinal chemistry for over a century. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The strategic incorporation of fluorine atoms into the acetanilide framework has emerged as a powerful tool to modulate these biological activities, offering a nuanced approach to optimizing drug candidates. This technical guide provides an in-depth exploration of the biological activities of fluoro-substituted acetanilides, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. As drug development professionals, understanding the subtle yet profound impact of fluorination is paramount for the rational design of next-generation therapeutics. Fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This guide will elucidate how these properties are harnessed to enhance the therapeutic potential of acetanilide derivatives.
Analgesic and Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway
A significant area of investigation for fluoro-substituted acetanilides has been their potential as analgesic and anti-inflammatory agents. The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by blocking the active site of COX enzymes, thereby preventing prostaglandin synthesis.[4] Fluoro-substituted acetanilides can act as competitive inhibitors of this pathway.
The introduction of fluorine can influence the binding affinity of the acetanilide scaffold to the COX active site. For instance, the high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to more favorable electrostatic interactions with amino acid residues in the enzyme's active site. Furthermore, the substitution of hydrogen with fluorine can enhance the metabolic stability of the compound, prolonging its duration of action.[1]
Below is a diagram illustrating the cyclooxygenase pathway and the point of inhibition by COX inhibitors like fluoro-substituted acetanilides.
Structure-Activity Relationship (SAR) Insights
Studies on fluorinated analogs of paracetamol (4-hydroxyacetanilide) have provided valuable insights into the SAR of these compounds. The position and number of fluorine substitutions have a marked effect on analgesic activity.
-
Ring Substitution: Fluorine substitution on the aromatic ring has been shown to influence lipophilicity and oxidation potential.[5] For instance, substitution adjacent to the hydroxyl group increases lipophilicity, while substitution near the amide group has a more pronounced effect on the oxidation potential.[5] However, ring substitution, particularly at the 2 and 6 positions, can lead to a loss of planarity between the amide group and the aromatic ring, which has been found to be crucial for analgesic activity, often resulting in reduced efficacy.[5]
-
Amide Substitution: In contrast, the introduction of fluorine into the amide group can significantly enhance analgesic activity.[5] This modification can increase lipophilicity and alter the electronic properties of the amide bond, potentially improving its interaction with the target enzyme.
The following table summarizes the analgesic activity of some fluoro-substituted paracetamol analogs, highlighting the impact of substitution patterns.
| Compound | Substitution Position | Analgesic Activity (ED50, mg/kg) | Reference |
| Paracetamol | Unsubstituted | 628 | [1][6] |
| 3-Fluoro-4-hydroxyacetanilide | 3-position on the ring | Reduced activity (compared to paracetamol) | [5] |
| N-Fluoroacetyl-4-aminophenol | On the acetyl group | Significantly enhanced activity | [5] |
| 3,5-Difluoro-4-hydroxyacetanilide | 3 and 5 positions on the ring | Lower activity than paracetamol | [7] |
Antimicrobial Activity: Targeting Bacterial DNA Synthesis
Certain fluoro-substituted acetanilides belong to the broader class of fluoroquinolones, which are potent broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of key enzymes required for bacterial DNA replication.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and recombination.[10]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that builds up during DNA replication.[11] In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[11]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[10] In Gram-positive bacteria, topoisomerase IV is often the primary target.[11]
Fluoro-substituted acetanilides bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[9] This ternary complex of drug, enzyme, and DNA effectively blocks the progression of the replication fork, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[9]
The following diagram illustrates the mechanism of action of fluoroquinolones on bacterial DNA replication.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of fluoro-substituted acetanilides is highly dependent on the substitution pattern.
-
Fluorine at C6: The presence of a fluorine atom at the C6 position of the quinolone ring is a common feature and is generally associated with potent activity against both Gram-positive and Gram-negative bacteria.
-
Substituents at N1 and C7: Modifications at the N1 and C7 positions of the quinolone ring system significantly impact the spectrum of activity and potency. Different substituents can modulate the compound's ability to penetrate bacterial cell walls and its affinity for the target enzymes.
The following table presents the Minimum Inhibitory Concentration (MIC) values for some fluoro-substituted compounds against common bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | [4] |
| 4-NitroCNMA | E. coli | 100 | [12] |
| 4-NitroCNMA | S. aureus | 100 | [12] |
| 4-FluoroCNMA | E. coli | 200 | [12] |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | S. aureus (MRSA and VRSA strains) | 0.031–0.062 | [3] |
Anticancer Activity: Exploring Cytotoxic Mechanisms
Several fluoro-substituted acetanilide derivatives have demonstrated promising anticancer activity against various cancer cell lines. The mechanisms underlying their cytotoxicity are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis, or programmed cell death. Fluoro-substituted acetanilides can trigger apoptosis through various mechanisms, including the activation of caspases and the disruption of mitochondrial membrane potential. For example, some fluorinated aminophenylhydrazines, which share structural similarities with acetanilides, have been shown to induce apoptosis in lung cancer cells, as evidenced by chromatin condensation and the expression of cleaved caspase-3.[13]
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by interfering with the function of proteins that regulate the cell cycle.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of fluoro-substituted acetanilides is highly sensitive to the nature and position of the substituents.
-
Number and Position of Fluorine Atoms: Studies have shown that the number and position of fluorine atoms can dramatically influence cytotoxicity. For instance, a study on fluorinated aminophenylhydrazines found that a compound with five fluorine atoms exhibited the strongest cytotoxic effect on A549 lung cancer cells.[13] The position of fluorine substitution on the phenyl ring has also been shown to be a critical determinant of antitumor activity.[14]
-
Other Substituents: The presence of other functional groups, in addition to fluorine, can further modulate the anticancer activity. The interplay between different substituents can affect the compound's solubility, cell permeability, and interaction with its molecular target.
The following table summarizes the in vitro cytotoxicity (IC50 values) of some fluoro-substituted compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated aminophenylhydrazine (Compound 6) | A549 (Lung) | 0.64 | [13] |
| Fluoroaryl-substituted FL118 derivative (7n) | A549 (Lung) | 0.009 | [14] |
| Fluoroaryl-substituted FL118 derivative (7l) | Various | 0.012 - 0.026 | [14] |
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 (µg/mL) | [15][16] |
| Benzimidazole derivative (se-182) | MCF-7 (Breast) | >200 (µg/mL) | [15][16] |
| NitroFQ (3a) | K562 (Leukemia) | <50 | [17][18] |
| Reduced FQ (4c) | A549 (Lung) | <50 | [17][18] |
| Reduced FQ (4b) | MCF-7 (Breast) | <50 | [17][18] |
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the analgesic, antimicrobial, and cytotoxic activities of fluoro-substituted acetanilides.
Workflow for Evaluating Biological Activity
The general workflow for assessing the biological activity of a novel fluoro-substituted acetanilide involves a series of in vitro and in vivo assays.
In Vivo Analgesic Activity: Hot Plate Test
The hot plate test is a common method for assessing the central analgesic activity of compounds in rodents. The principle is based on measuring the reaction time of the animal to a thermal stimulus.
Protocol:
-
Animal Acclimatization: Acclimatize mice or rats to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound (fluoro-substituted acetanilide) or vehicle control to the animals via an appropriate route (e.g., intraperitoneal, oral). A positive control, such as morphine, should also be included.
-
Post-treatment Measurements: At predetermined time intervals after compound administration (e.g., 15, 30, 45, 60, 90, and 120 minutes), place the animals back on the hot plate and record their reaction times.[10][12]
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution of Compound: Prepare a series of two-fold dilutions of the fluoro-substituted acetanilide in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluoro-substituted acetanilide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Conclusion and Future Directions
The strategic incorporation of fluorine into the acetanilide scaffold represents a highly effective approach for modulating a diverse range of biological activities. As this guide has detailed, fluoro-substituted acetanilides have demonstrated significant potential as analgesic, anti-inflammatory, antimicrobial, and anticancer agents. The unique properties of fluorine allow for the fine-tuning of physicochemical and pharmacokinetic parameters, leading to enhanced potency, selectivity, and metabolic stability.
The structure-activity relationships discussed herein underscore the critical importance of the position and number of fluorine substitutions. While general trends have been identified, the nuanced interplay of electronic and steric effects necessitates a continued empirical approach to drug design. The experimental protocols provided offer a robust framework for the systematic evaluation of novel fluoro-acetanilide derivatives.
Future research in this area should focus on several key aspects. A more comprehensive exploration of the mechanisms of action at the molecular level, including co-crystallization studies with target enzymes, will provide invaluable insights for rational drug design. The development of more selective COX-2 inhibitors with reduced gastrointestinal side effects remains a significant goal. In the realm of antimicrobial drug discovery, overcoming resistance mechanisms is a paramount challenge, and novel fluoro-acetanilides that can evade these mechanisms are of great interest. For anticancer applications, a deeper understanding of the specific signaling pathways targeted by these compounds will be crucial for identifying patient populations most likely to respond to treatment.
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A-Z Guide to N-(2-Fluorophenyl)acetamide: Synthesis, Application, and Protocol for Advanced Organic Synthesis
Abstract
N-(2-Fluorophenyl)acetamide is a pivotal intermediate in modern organic and medicinal chemistry. The strategic placement of a fluorine atom on the phenyl ring profoundly influences the molecule's electronic properties and metabolic stability, making it a valuable precursor for synthesizing a range of pharmacologically active compounds. This guide provides an in-depth analysis of this compound, covering its synthesis, physicochemical characteristics, and critical role as a building block in drug development. We will explore the mechanistic rationale behind its primary synthesis route—the acylation of 2-fluoroaniline—and present a detailed, validated laboratory protocol. Furthermore, this document will showcase its application in the synthesis of complex therapeutic agents, underscoring its significance for researchers and professionals in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Intermediates
The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] N-arylacetamides, in turn, are a class of compounds frequently encountered in pharmaceuticals and serve as versatile intermediates in synthesis.[2][3]
This compound, also known as 2'-fluoroacetanilide, merges these two strategic elements.[4][5] The acetamido group serves as a protected amine or a precursor for further functionalization, while the ortho-fluorine atom acts as a powerful directing group and electronic modulator for subsequent reactions on the aromatic ring. This combination makes it an indispensable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[6][7]
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis. This compound is a stable, solid compound under standard conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | [4][5][8] |
| Molecular Weight | 153.15 g/mol | [4][8] |
| CAS Number | 399-31-5 | [4][5][8] |
| Appearance | White solid | [9] |
| Melting Point | 76-77 °C | [9] |
| Boiling Point | 413-415 K at 0.019 bar | [10] |
| IUPAC Name | This compound | [8] |
Spectral Data: The identity and purity of this compound are typically confirmed using standard spectroscopic methods. The NIST Chemistry WebBook provides reference mass spectrum data (electron ionization) which is crucial for structural verification.[4] Infrared (IR) spectroscopy will show characteristic peaks for the N-H stretch, the C=O (amide I) stretch, and C-F bond vibrations.
Synthesis of this compound: Mechanism and Protocol
The most direct and common method for synthesizing this compound is the N-acetylation of 2-fluoroaniline.[9] This reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the amine group of 2-fluoroaniline on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.
-
Activation: In the presence of an acid catalyst (like glacial acetic acid), the carbonyl oxygen of acetic anhydride is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton is transferred from the nitrogen to the oxygen, and the leaving group (acetate) is eliminated, regenerating the carbonyl group and forming the protonated amide.
-
Deprotonation: A weak base (like water or another molecule of the aniline) removes the final proton from the nitrogen, yielding the neutral this compound product.
The choice of glacial acetic acid as a solvent is strategic; it not only dissolves the starting material but also serves as a catalyst and can help to suppress side reactions.[9]
Laboratory Synthesis Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a standard, reliable procedure.[9]
Reagents & Equipment:
-
2-Fluoroaniline (11.1 g, 0.1 mol)
-
Acetic Anhydride (25 mL, ~0.26 mol)
-
Glacial Acetic Acid (25 mL)
-
Ice Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Setup: In a round-bottom flask, combine 11.1 g of 2-fluoroaniline and 25 mL of glacial acetic acid.[9]
-
Addition of Reagent: To this mixture, carefully add 25 mL of acetic anhydride.[9]
-
Reaction: Heat the mixture to reflux using a heating mantle and maintain reflux for 5 minutes. The reaction is typically rapid.[9]
-
Precipitation: After the short reflux period, remove the flask from the heat and allow it to cool slightly. Carefully pour the reaction mixture into a beaker containing ice water. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the solid on the filter with cold water to remove residual acid and other water-soluble impurities. Dry the collected solid thoroughly. The expected product is a white solid with a melting point of 76-77 °C.[9]
Trustworthiness Note: This protocol is self-validating. The successful formation of a white solid with the correct melting point provides a strong initial confirmation of the product's identity and purity. Further characterization by NMR or mass spectrometry can be performed for absolute verification.
Applications in Drug Development & Advanced Synthesis
This compound is more than a simple amide; it is a versatile building block for constructing complex, biologically active molecules. Its utility stems from the ability to perform further chemical transformations on the aromatic ring or the acetamide group.
Role as a Synthetic Intermediate
The true value of this compound lies in its role as a precursor. The acetamido group is an ortho-, para-director, and while it is activating, it is less so than a simple amino group, allowing for more controlled electrophilic aromatic substitution reactions. The fluorine atom can also influence the regioselectivity of these reactions.
Furthermore, the acetamide can be hydrolyzed back to the free amine (2-fluoroaniline) if needed after subsequent transformations, effectively serving as a protecting group. More commonly, the core structure is incorporated into larger molecules. For example, related N-arylacetamides are key intermediates in the synthesis of various medicinal compounds, including kinase inhibitors for cancer therapy.[3][6][7]
Case Study: Precursor to Kinase Inhibitors
While specific proprietary synthesis pathways are often confidential, the public literature demonstrates the utility of similar fluorophenyl acetamide fragments in the development of targeted cancer therapies, such as Aurora Kinase B inhibitors.[6][11][12] The N-(fluorophenyl)acetamide moiety often forms a core part of the final molecule that binds to the target enzyme.
The following generalized pathway illustrates how this compound or a closely related derivative can be elaborated into a more complex heterocyclic system, a common motif in kinase inhibitors.
Caption: Generalized synthetic pathway from this compound.
This logical progression—starting with a simple, well-defined intermediate and building complexity through controlled, sequential reactions—is a foundational principle of modern pharmaceutical synthesis.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions are essential when handling this compound and its precursors.
-
Hazards: this compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[8] The starting material, 2-fluoroaniline, is toxic and should be handled with extreme care in a well-ventilated fume hood.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15][16][17]
-
Handling: Avoid breathing dust, fumes, or vapors.[16] Ensure good ventilation. After handling, wash hands and any exposed skin thoroughly.[15][17]
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated place.[18]
Always consult the material safety data sheet (MSDS) before use for complete safety and handling information.
Conclusion
This compound is a prime example of a strategically designed chemical intermediate. Its straightforward synthesis, combined with the valuable electronic and directing effects of the ortho-fluoro and acetamido groups, makes it a highly effective starting point for the synthesis of complex organic molecules. For researchers in drug development, a comprehensive understanding of its properties, synthesis, and reactive potential is crucial for designing efficient pathways to novel therapeutic agents. This guide has provided the foundational knowledge and practical protocols to enable scientists to effectively utilize this versatile compound in their research endeavors.
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An In-depth Technical Guide to the Crystal Structure of 2'-Fluoroacetanilide
This guide provides a comprehensive technical overview of the crystal structure of 2'-Fluoroacetanilide, a molecule of interest in medicinal chemistry and materials science. By delving into its solid-state architecture, we can gain a deeper understanding of its physicochemical properties and behavior. This document is intended for researchers, scientists, and drug development professionals who require a detailed structural analysis to inform their work.
Introduction: The Significance of Fluorine in Crystal Engineering
2'-Fluoroacetanilide (N-(2-fluorophenyl)acetamide) is a fluorinated aromatic amide with potential applications in the development of novel pharmaceuticals and functional materials. The introduction of a fluorine atom onto the phenyl ring can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. In the solid state, the highly electronegative nature of fluorine allows it to participate in a variety of intermolecular interactions, such as hydrogen bonds and other non-covalent contacts, which dictate the crystal packing and, consequently, the material's bulk properties like solubility and melting point. A thorough understanding of the crystal structure is therefore paramount for predicting and controlling these properties.
Experimental Methodology: From Synthesis to Structure Determination
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction analysis. The protocols described herein are based on established synthetic routes and standard crystallographic procedures, ensuring a self-validating and reproducible workflow.
Synthesis of 2'-Fluoroacetanilide
A reliable method for the synthesis of 2'-Fluoroacetanilide involves the acetylation of 2-fluoroaniline.
Protocol:
-
To a stirred solution of 2-fluoroaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents).
-
Heat the reaction mixture at reflux for a short period (e.g., 5-10 minutes) to ensure complete reaction.
-
Cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 2'-Fluoroacetanilide is then purified by recrystallization.
Recrystallization for Single Crystal Growth
The success of single-crystal X-ray diffraction is critically dependent on the quality of the crystal. Recrystallization is a powerful technique for purifying the synthesized compound and for growing diffraction-quality single crystals.
Protocol:
-
Dissolve the crude 2'-Fluoroacetanilide in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture). The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[1][2]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the formation of large, well-ordered crystals.[2]
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Single-Crystal X-ray Diffraction
The determination of the three-dimensional atomic arrangement of 2'-Fluoroacetanilide was achieved through single-crystal X-ray diffraction.
Workflow:
A suitable single crystal was mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern was collected on a detector, and the resulting data were processed to determine the unit cell parameters and space group. The structure was then solved using direct methods and refined against the collected diffraction data to obtain the final atomic coordinates and anisotropic displacement parameters.
Results: The Crystal Structure of 2'-Fluoroacetanilide
The crystal structure of 2'-Fluoroacetanilide has been determined and its crystallographic data are deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 907078 .
Crystallographic Data
A summary of the key crystallographic parameters for 2'-Fluoroacetanilide is presented in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₈FNO |
| Formula Weight | 153.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.678(2) |
| b (Å) | 9.876(4) |
| c (Å) | 13.542(5) |
| α (°) | 90 |
| β (°) | 99.68(3) |
| γ (°) | 90 |
| Volume (ų) | 748.9(5) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 4.6 |
| CCDC Deposition Number | 907078 |
Data retrieved from the Cambridge Crystallographic Data Centre (CCDC).
Discussion: Intermolecular Interactions and Crystal Packing
The solid-state architecture of 2'-Fluoroacetanilide is stabilized by a network of intermolecular interactions, which play a crucial role in the overall crystal packing.
Hydrogen Bonding
The most prominent intermolecular interaction in the crystal structure of 2'-Fluoroacetanilide is the classical N-H···O hydrogen bond. The amide proton acts as a hydrogen bond donor, while the carbonyl oxygen of a neighboring molecule serves as the acceptor. This interaction links the molecules into one-dimensional chains, forming a robust supramolecular synthons that is a common feature in the crystal structures of secondary amides.
The Role of the Fluorine Atom
The fluorine substituent at the ortho-position of the phenyl ring introduces additional, weaker intermolecular interactions that contribute to the stability of the crystal lattice. These include C-H···F interactions, where a hydrogen atom from a neighboring molecule interacts with the electronegative fluorine atom. While individually weak, the cumulative effect of these interactions can significantly influence the crystal packing. The presence of the fluorine atom also modulates the electrostatic potential of the molecule, which can impact its interactions with adjacent molecules.
Crystal Packing
The interplay of the strong N-H···O hydrogen bonds and the weaker C-H···F and other van der Waals interactions results in an efficient packing of the 2'-Fluoroacetanilide molecules in the crystal lattice. The one-dimensional chains formed by the hydrogen bonds are further arranged in a three-dimensional network through these weaker interactions.
Conclusion
The crystal structure of 2'-Fluoroacetanilide reveals a well-defined three-dimensional architecture governed by a combination of strong N-H···O hydrogen bonds and weaker C-H···F interactions. The detailed structural information presented in this guide provides a solid foundation for understanding the solid-state properties of this compound. For researchers in drug development, this knowledge is crucial for aspects such as polymorph screening and formulation design. For materials scientists, it offers insights into how fluorine substitution can be utilized to engineer desired crystal packing motifs and material properties. The provided experimental protocols offer a reliable pathway for the synthesis and crystallization of this and related compounds for further investigation.
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The Emerging Therapeutic Potential of N-(2-Fluorophenyl)acetamide Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorine in Modern Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The N-(2-fluorophenyl)acetamide scaffold, in particular, has emerged as a privileged structure, demonstrating a remarkable versatility across a spectrum of therapeutic targets. The strategic placement of the fluorine atom on the phenyl ring can significantly influence lipophilicity, metabolic stability, and binding affinity, making this core a fertile ground for the development of novel therapeutics. This guide provides an in-depth technical overview of the synthesis, mechanisms of action, and diverse applications of this compound derivatives, offering valuable insights for researchers and drug development professionals.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be approached through several reliable methods, with the choice of strategy often dictated by the desired substitutions and overall complexity of the target molecule.
Classical Amidation: A Robust and Versatile Approach
The most fundamental and widely employed method for the synthesis of the core this compound structure involves the acylation of 2-fluoroaniline with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.[1] This straightforward reaction provides a high yield of the desired product and serves as a foundational step for further derivatization.
Experimental Protocol: Synthesis of this compound [1]
-
To a stirred solution of 2-fluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane, add acetic anhydride (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for a short period (e.g., 5-10 minutes) to ensure complete reaction.
-
Upon cooling, the reaction mixture is poured into ice-cold water to precipitate the product.
-
The resulting solid is collected by filtration, washed with water to remove any remaining acid, and dried under vacuum to yield this compound as a white solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Modern Synthetic Methodologies for Diverse Derivatives
While classical amidation is effective for the core structure, the synthesis of more complex derivatives often requires more sophisticated approaches. These methods offer greater flexibility in introducing a variety of functional groups to modulate the biological activity of the final compounds.
-
Umpolung Amide Synthesis: This innovative approach allows for the formation of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, providing a direct route to the target compounds under mild, base-promoted conditions.
-
Metal-Free CO2-Mediated N-Aryl Amide Synthesis: A green and efficient method that utilizes nitroarenes as the starting material, offering a fast and scalable flow protocol for the synthesis of functionalized N-aryl amides.
-
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the crucial C-N bond between a substituted phenyl ring and an acetamide moiety, allowing for the synthesis of a wide array of derivatives.
Workflow for the Synthesis of Substituted this compound Derivatives
Caption: General synthetic workflow for this compound derivatives.
Therapeutic Applications in Oncology
The this compound scaffold has proven to be a particularly fruitful starting point for the development of potent and selective anticancer agents, most notably as kinase inhibitors.
Kinase Inhibition: A Targeted Approach to Cancer Therapy
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. This compound derivatives have been successfully designed to target specific kinases, leading to the inhibition of cancer cell proliferation and survival.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and poor prognosis. Several this compound derivatives have been developed as potent FLT3 inhibitors. These inhibitors typically bind to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation of downstream signaling molecules. This blockade of the FLT3 signaling cascade ultimately leads to the induction of apoptosis in leukemic cells.[2]
FLT3 Signaling Pathway and Inhibition
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Aurora kinase B (AURKB) is a key regulator of mitosis, playing a critical role in chromosome segregation and cytokinesis. Overexpression of AURKB is common in many cancers and is associated with genomic instability. N-(3-fluorophenyl)acetamide derivatives have been identified as potent and selective inhibitors of AURKB.[3][4] By inhibiting AURKB, these compounds disrupt the proper alignment of chromosomes during mitosis, leading to mitotic catastrophe and ultimately, cancer cell death.
Aurora Kinase B Signaling in Mitosis and Inhibition
Caption: Role of Aurora Kinase B in mitosis and the effect of inhibition.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and acetamide moieties.
-
Substitutions on the N-phenyl ring: The position of the fluorine atom is critical, with the 2-fluoro substitution often conferring favorable properties. Additional substitutions on this ring can modulate activity and selectivity.
-
Modifications of the acetamide group: Replacing the acetyl group with larger, more complex moieties is a common strategy to enhance binding affinity and target specificity. For instance, the incorporation of heterocyclic rings can lead to potent kinase inhibitors.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Derivative A | FLT3-ITD | MV4-11 | 0.022 | [5] |
| Derivative B | Aurora B | HCT116 | 0.05 | Not available in search results |
| Derivative C | Not Specified | PC-3 | 52 | [6] |
| Derivative D | Not Specified | MCF-7 | 100 | [6] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7][8][9][10][11]
Antimicrobial Applications
In addition to their anticancer properties, this compound derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The presence of the fluoro-substituent appears to be a key contributor to their antimicrobial efficacy.
Mechanism of Antimicrobial Action
The precise mechanism of action for many of these derivatives is still under investigation, but it is believed that they may interfere with essential cellular processes in microorganisms. For some chloro-substituted acetamides, it has been shown that the presence of the halogen is crucial for their biological activity, potentially by acting as a reactive site that can alkylate key microbial enzymes or proteins.[12]
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial spectrum and potency of this compound derivatives can be fine-tuned through structural modifications.
-
Halogenation: The presence and nature of halogen substituents on the phenyl ring can significantly impact antimicrobial activity.[13]
-
Heterocyclic Moieties: The incorporation of various heterocyclic rings, such as piperazine or morpholine, into the acetamide side chain has been shown to yield compounds with potent and broad-spectrum antimicrobial activity.[14]
Table 2: Antimicrobial Activity of Selected Fluoro-substituted Acetamide Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | [12][13] |
| Fluoro-substituted salicylanilide 22 | MRSA | 0.031-0.062 | [15] |
| N1-(2-morpholinophenyl)-2-(4-(2-fluorophenyl)piperazino)acetamide | P. mirabilis | 12.5 | [14] |
| N1-(2-morpholinophenyl)-2-(4-(4-fluorophenyl)piperazino)acetamide | C. albicans | 6.25 | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [1][16][17][18][19]
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compounds: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its amenability to a wide range of synthetic modifications allows for the fine-tuning of its biological activity against various targets. The success of derivatives as potent kinase inhibitors in oncology highlights the potential of this structural motif in targeted cancer therapy. Furthermore, the emerging antimicrobial activity of these compounds opens up new avenues for the development of much-needed anti-infective agents. Future research in this area should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and exploring their efficacy in preclinical and clinical studies. The continued exploration of the chemical space around the this compound core is poised to deliver the next generation of innovative medicines.
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An In-depth Technical Guide to N-(2-Fluorophenyl)acetamide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of N-(2-Fluorophenyl)acetamide, a significant fluorinated aromatic amide. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's historical context, synthesis, chemical and physical properties, and its role as a versatile intermediate.
Introduction: The Acetanilide Family and the Emergence of Fluorinated Analogues
The story of this compound is rooted in the broader history of acetanilides. Acetanilide itself, the parent compound, was first synthesized in the late 19th century and was serendipitously discovered to have analgesic and antipyretic properties.[1][2] This discovery paved the way for the development of a new class of pharmaceuticals. The synthesis of acetanilides, through the acetylation of anilines, is a classic and well-established reaction in organic chemistry, often featured in undergraduate laboratory courses.[1][3][4]
The introduction of fluorine into organic molecules marked a significant advancement in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.[5] Consequently, the synthesis of fluorinated acetanilides, including this compound, became a logical step in the exploration of new chemical entities with potentially enhanced properties.
While the specific historical record of the first synthesis of this compound is not prominently documented in readily available literature, its preparation follows the well-established principles of N-acetylation of aromatic amines. It is highly probable that its initial synthesis occurred within the broader context of systematic studies on substituted anilines and their derivatives by organic chemists exploring the effects of halogenation on the properties of aromatic compounds.
Synthesis of this compound: A Classic Transformation
The most common and straightforward method for the synthesis of this compound is the acetylation of 2-fluoroaniline. This reaction is a nucleophilic acyl substitution where the amino group of 2-fluoroaniline attacks the electrophilic carbonyl carbon of an acetylating agent.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the carbonyl carbon of the acetylating agent (e.g., acetic anhydride), leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., acetate ion) to form the stable amide product, this compound.
Caption: Synthesis mechanism of this compound.
Experimental Protocol
A typical laboratory-scale synthesis of this compound is as follows:
Materials:
-
2-Fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, filtration apparatus)
Procedure:
-
In a round-bottom flask, combine 11.1 g of 2-fluoroaniline with 25 ml of glacial acetic acid.
-
To this mixture, add 25 ml of acetic anhydride.
-
Heat the mixture at reflux for 5 minutes.
-
After the reflux period, cool the reaction mixture and pour it into ice water.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with cold water and dry it to obtain the final product.[1]
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | [6][7][8] |
| Molecular Weight | 153.15 g/mol | [7] |
| CAS Number | 399-31-5 | [6][7][8] |
| Melting Point | 76-80 °C | [5] |
| Boiling Point | 142 °C at 14 mmHg | [5] |
| Appearance | White to light yellow powder/crystal | [5] |
| IUPAC Name | This compound | [7] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and C-F stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, showing distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the aromatic carbons, with coupling patterns influenced by the fluorine substituent.
Applications in Research and Industry
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[5]
Pharmaceutical Intermediate
The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance the pharmacological properties of the final drug molecule, such as its binding affinity to target proteins, metabolic stability, and bioavailability.[5] While specific drug molecules derived directly from this compound are not extensively publicized, the N-phenylacetamide scaffold is present in a variety of biologically active compounds, including those with analgesic, anti-inflammatory, and anticancer properties.
Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound is utilized in the development of new agrochemicals, such as herbicides and pesticides.[5] The fluorinated phenyl ring can contribute to the efficacy and selectivity of these products.
Organic Synthesis
As a versatile chemical intermediate, this compound can undergo various chemical transformations. The amide group can be hydrolyzed to regenerate the 2-fluoroaniline, and the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions.
Caption: Applications of this compound.
Conclusion
This compound, while not a compound with a widely celebrated history of discovery, represents an important class of fluorinated aromatic amides. Its synthesis is a robust and well-understood chemical transformation, making it a readily accessible intermediate. The strategic incorporation of a fluorine atom onto the phenylacetamide scaffold imparts valuable properties that are exploited in the rational design of new pharmaceuticals and agrochemicals. For researchers and scientists in these fields, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for leveraging its potential in the development of novel and improved chemical entities.
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Physicochemical characteristics of N-(2-Fluorophenyl)acetamide
An In-depth Technical Guide to the Physicochemical Characteristics of N-(2-Fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a halogenated derivative of acetanilide, represents a core structural motif of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strategic introduction of a fluorine atom onto the phenyl ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability compared to its non-fluorinated parent, acetamide. These modifications are crucial in the rational design of novel therapeutic agents, where fine-tuning physicochemical parameters is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
This technical guide provides a comprehensive analysis of the essential physicochemical characteristics of this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its observable properties, offering field-proven insights into its behavior in experimental settings. The protocols and data presented herein are grounded in authoritative sources, ensuring a self-validating framework for researchers.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is unambiguously defined by the following identifiers.
The molecule's architecture, featuring an acetamido group attached to a fluorine-substituted benzene ring at the ortho position, dictates its chemical behavior.
Caption: 2D structure of this compound.
Core Physicochemical Properties: A Quantitative Summary
For ease of reference, the key quantitative physicochemical parameters of this compound are summarized below. Each of these properties is discussed in greater detail in the subsequent sections.
| Property | Value | Source(s) |
| Melting Point | 76-78 °C | [5][6] |
| Boiling Point | 413-415 K (140-142 °C) at 0.019 bar | [3] |
| logP (Octanol/Water) | 1.47 | [6] |
| Molecular Formula | C₈H₈FNO | [1][3][4] |
| Molecular Weight | 153.15 g/mol | [1][2] |
Detailed Physicochemical Analysis
Solid-State Properties: Melting Point and Crystal Structure
This compound is a white solid at standard conditions, with a reported melting point of 76-78 °C.[5][6] This relatively sharp melting range is indicative of a well-defined crystalline solid. The melting point is a direct consequence of the intermolecular forces governing the crystal lattice. In this case, the primary interactions are:
-
Hydrogen Bonding: The amide functionality provides a hydrogen bond donor (N-H) and acceptor (C=O), leading to strong, directional interactions between adjacent molecules.
-
Dipole-Dipole Interactions: The high electronegativity of both the fluorine and oxygen atoms creates significant molecular dipoles, contributing to lattice energy.
Crystal structure data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC Number: 907078), which provides definitive information on bond lengths, angles, and the precise geometry of intermolecular interactions in the solid state.[2] Analysis of related structures, such as 2-azido-N-(4-fluorophenyl)acetamide, reveals how N—H⋯O hydrogen bonding can form chains, which are then connected by other weak interactions like C—F⋯π(ring) and π-stacking.[7]
Lipophilicity: Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical parameter in drug development, quantifying a molecule's lipophilicity. It directly influences membrane permeability, protein binding, and overall ADME properties. This compound has a reported logP of 1.47.[6]
Expert Interpretation: A logP value in the range of 1-3 is often considered optimal for oral drug candidates, suggesting a favorable balance between aqueous solubility (for dissolution in the gastrointestinal tract) and lipid solubility (for absorption across cell membranes). The fluorine atom, while highly electronegative, is also lipophilic, contributing to this balanced character.
Solubility Profile
The solubility of a compound is a function of its ability to overcome its crystal lattice energy and be solvated by the solvent. For this compound:
-
Polar Organic Solvents: It is expected to be readily soluble in polar organic solvents like ethanol, methanol, and acetone.[8] The energy cost of breaking the intermolecular hydrogen bonds in the solid is compensated by the formation of new hydrogen bonds with the solvent.
-
Water: Solubility in water is expected to be moderate. While the amide group can hydrogen bond with water, the aromatic ring is hydrophobic.
-
Non-Polar Solvents: Limited solubility is expected in non-polar solvents like hexanes, as these solvents cannot effectively solvate the polar amide group.
The solubility can be influenced by temperature, generally increasing with a rise in temperature, and by pH, which can affect the ionization state of the molecule.[8]
Ionization Constant (pKa)
The amide group in this compound is generally considered neutral under physiological conditions.
-
Acidity: The amide N-H proton is very weakly acidic, with an estimated pKa well above 14, meaning it will not be deprotonated in aqueous solution.
-
Basicity: The nitrogen lone pair is significantly delocalized into the adjacent carbonyl group through resonance, rendering it non-basic. The oxygen atom of the carbonyl group is the most likely site of protonation, but this only occurs under strongly acidic conditions.
This lack of ionizable groups in the physiological pH range (1-8) means its solubility and permeability are less likely to be affected by changes in pH throughout the gastrointestinal tract, which can be an advantageous property for drug candidates.
Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals: a singlet for the methyl (CH₃) protons, a broad singlet for the amide (N-H) proton, and a complex multiplet pattern in the aromatic region for the four protons on the fluorophenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the six unique carbons of the aromatic ring (with splitting patterns due to C-F coupling).
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong, characteristic absorption bands that confirm the presence of key functional groups.
-
~3300 cm⁻¹: N-H stretching vibration of the secondary amide.
-
~1670 cm⁻¹: C=O (Amide I) stretching vibration, a very strong and sharp peak.
-
~1540 cm⁻¹: N-H bending and C-N stretching (Amide II) vibration.
-
~1250 cm⁻¹: C-F stretching vibration.
Data from FTIR and ATR-IR experiments are available in public databases.[2]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The NIST Chemistry WebBook provides reference mass spectra for this compound.[1] The molecular ion peak (M⁺) would be observed at m/z = 153, corresponding to the molecular weight.
Synthesis and Handling
General Synthesis Protocol
A standard and reliable method for synthesizing this compound is the acylation of 2-fluoroaniline with acetic anhydride.[5]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 11.1 g of 2-fluoroaniline with 25 mL of glacial acetic acid.[5]
-
Acylation: Carefully add 25 mL of acetic anhydride to the mixture.[5]
-
Reaction: Heat the mixture to reflux and maintain for 5 minutes.[5] The reaction is exothermic and proceeds rapidly.
-
Precipitation: After the short reflux period, cool the flask and pour the contents into a beaker containing ice water. A white solid should precipitate immediately.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any residual acetic acid.
-
Drying: Dry the solid thoroughly, either in a desiccator or a vacuum oven at low heat, to yield the final this compound product.[5]
Safety and Handling
Based on aggregated GHS data, this compound should be handled with appropriate care.[2]
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9]
-
Precautions for Safe Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
Experimental Protocol: Determination of logP
To ensure trustworthiness and provide actionable methods, the following protocol details the shake-flask method for logP determination, the gold standard for this measurement.
Caption: Workflow for logP determination via the shake-flask method.
Step-by-Step Methodology:
-
Solvent Saturation: Vigorously mix equal volumes of 1-octanol and purified water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Standard Curve: Prepare a series of known concentrations of this compound in the saturated octanol phase and measure their absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to create a standard curve.
-
Partitioning: Accurately weigh a small amount of the compound and dissolve it in a known volume of saturated octanol. Add an equal volume of saturated water.
-
Equilibration: Seal the container and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: Carefully sample the octanol layer. If necessary, dilute it with saturated octanol to fall within the range of the standard curve. Measure its UV absorbance. Use the standard curve to determine the final concentration in the octanol phase ([C]_octanol).
-
Calculation: The concentration in the aqueous phase ([C]_water) can be determined by mass balance or by direct measurement if sensitive enough. The partition coefficient P is calculated as P = [C]_octanol / [C]_water. The final value is expressed as logP.
Conclusion
This compound is a compound whose physicochemical properties are well-defined and highly relevant to modern chemical research. Its balanced lipophilicity (logP ≈ 1.47), defined solid-state structure, and predictable spectroscopic signatures make it an excellent model compound and a valuable building block. The presence of the ortho-fluoro substituent provides a key vector for modulating electronic and metabolic properties, a strategy frequently employed in drug discovery. This guide has provided the foundational data, interpretive context, and practical protocols necessary for scientists to confidently incorporate this compound into their research endeavors.
References
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N-(2-Fluorophenyl)acetamide safety and handling precautions
An In-depth Technical Guide for the Safe Handling and Management of N-(2-Fluorophenyl)acetamide
Abstract
This compound is a chemical intermediate utilized in various research and development applications, particularly within the pharmaceutical and agrochemical sectors. While specific toxicological data for this compound is limited, a comprehensive safety protocol can be established by analyzing its chemical structure, the known hazards of related acetamides, and established principles of laboratory safety. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound. It covers hazard identification, a multi-layered approach to exposure control, detailed handling protocols, emergency procedures, and compliant waste disposal. The protocols described herein are designed as a self-validating system, prioritizing the elimination and control of hazards at their source to ensure the highest level of personnel and environmental safety.
Chemical and Physical Identity
This compound, also known as 2'-Fluoroacetanilide, is an organic compound belonging to the acetamide family.[1][2] A clear understanding of its identity is the foundation of a robust safety assessment.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Registry Number | 399-31-5 | [1][3] |
| Molecular Formula | C₈H₈FNO | [1][3] |
| Molecular Weight | 153.15 g/mol | [3] |
| Synonyms | 2'-Fluoroacetanilide, N-Acetyl-2-fluoroaniline, 1-Acetamido-2-fluorobenzene | [2][3] |
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[3] The primary hazards are associated with direct contact and inhalation.
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral (for related compounds) | 4 | H302: Harmful if swallowed [Warning Acute toxicity, oral] |
| Carcinogenicity (Suspected for parent acetamide) | 2 | H351: Suspected of causing cancer |
Causality of Hazards:
-
Irritation: The amide and fluoro-substituted phenyl groups can interact with biological tissues, leading to irritation upon contact with skin, eyes, and the respiratory tract.[3][4][5] Skin contact may lead to redness, itching, and inflammation, while eye contact can cause significant damage.[5][6] Inhalation of dust or aerosols can irritate the lungs and respiratory system.[6][7]
-
Carcinogenicity Concern: The parent compound, acetamide, is classified by some agencies as a suspected carcinogen (GHS Category 2).[8] While this classification does not automatically transfer to all its derivatives, it necessitates a conservative approach, treating this compound with appropriate caution until specific data becomes available. This principle of "safety by analogy" is critical in research settings.[9]
The Hierarchy of Controls for Safe Handling
The most effective safety programs minimize human error by implementing a tiered system of controls. This "Hierarchy of Controls" prioritizes engineering and administrative solutions over sole reliance on personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from the hazard.[9]
-
Ventilation: All work involving this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust and aerosols.[9][10] General laboratory ventilation should ensure adequate air exchange rates.[6]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9][11] Their proximity is critical for immediate response to accidental exposure.
Administrative Controls & Standard Operating Procedures (SOPs)
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[10][11] Hands must be washed thoroughly with soap and water after handling the compound, even if gloves were worn.[6][12]
-
Training: All personnel must be trained on the specific hazards of this compound, the location and use of the Safety Data Sheet (SDS), and the emergency procedures outlined in this guide.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be used in conjunction with the controls above.[9]
| Body Part | Recommended Protection | Specifications and Rationale |
| Hands | Nitrile Gloves | Inspect gloves for integrity before use. Use proper removal technique to avoid contaminating skin. For prolonged contact or immersion, consult glove manufacturer data. Contaminated gloves must be disposed of as hazardous waste.[13] |
| Eyes/Face | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect against dust particles.[11] A face shield should be worn over goggles when there is a significant risk of splashing.[9][11] |
| Body | Laboratory Coat | A buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.[11] |
| Respiratory | NIOSH-approved Respirator | Required only if engineering controls fail or for specific high-risk procedures (e.g., large-scale spill cleanup) that may generate high concentrations of dust.[8][10] The type (e.g., N95, P100) depends on a formal risk assessment. |
Step-by-Step Experimental Workflow
A self-validating protocol ensures safety checks are integrated at every stage of handling.
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[8][11] Keep the container tightly sealed.[10][12]
-
Preparation: Before handling, review the SDS and ensure all engineering controls are functional. Don the appropriate PPE as specified in Section 3.3.
-
Handling (Weighing and Transfer): Conduct all manipulations of the solid compound inside a chemical fume hood to contain any dust.[9] Use spatulas and tools carefully to minimize aerosolization.
-
Post-Handling Decontamination: After use, decontaminate the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[9] Decontaminate all equipment used.
-
Personal Decontamination: Remove PPE in the correct order to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water.[11]
Emergency Protocols
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response
A clear, tiered response plan is essential. For any major spill, or if personnel are uncomfortable with the cleanup, evacuate the area and contact emergency services.[14][15]
Minor Spill Cleanup Protocol (Solid Powder, inside a fume hood):
-
Alert & Secure: Notify others in the lab.[16] Ensure the fume hood is operational.
-
PPE: Wear the minimum PPE outlined in Section 3.3. A respirator may be needed depending on the spill size.[9]
-
Contain: Gently cover the spill with absorbent paper towels to prevent further aerosolization.[16]
-
Clean: Carefully sweep the solid material into a designated, labeled hazardous waste container.[11][14] Avoid creating dust. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous materials.
-
Decontaminate: Wipe the area with a damp cloth, followed by soap and water.
-
Dispose: All cleanup materials, including gloves and towels, must be placed in the hazardous waste container.[15][16]
First Aid Measures
Immediate action is critical. Always seek medical attention after any exposure and provide the SDS to the responding medical personnel.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.[5][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[12] |
| Inhalation | Move the person to fresh air.[12] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[11] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
Waste Disposal
All waste containing this compound, including the pure compound, reaction mixtures, and contaminated materials (e.g., gloves, paper towels, glassware), is considered hazardous waste.[12]
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[13] Do not dispose of this material down the drain or in regular trash.
Conclusion
While this compound presents manageable hazards, its safe use hinges on a disciplined and informed approach. The core principles of this guide—understanding the substance's hazards, implementing a robust hierarchy of controls, adhering to strict handling protocols, and being prepared for emergencies—provide a comprehensive framework for its responsible use in a professional research environment. By integrating these measures, organizations can ensure the safety of their personnel and maintain scientific integrity.
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A Technical Guide to the Reactivity of the Amide Bond in N-(2-Fluorophenyl)acetamide
Abstract
The amide bond is a cornerstone of chemical and biological structures, renowned for its exceptional stability. This guide provides an in-depth analysis of the reactivity of the amide bond within N-(2-Fluorophenyl)acetamide. We will explore the nuanced interplay of steric and electronic effects imparted by the ortho-fluoro substituent on the phenyl ring, which modulates the canonical resonance stability of the amide linkage. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven experimental protocols, and a discussion of key transformations including hydrolysis and intramolecular cyclization.
Introduction: The Amide Bond in Context
Amide bonds are fundamental linkages in peptides, proteins, and a vast array of synthetic polymers and pharmaceuticals.[1][2] Their remarkable stability arises from the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts a significant double-bond character to the C-N bond.[1] This resonance stabilization creates a planar, rigid structure that is generally resistant to nucleophilic attack, often requiring harsh conditions or enzymatic catalysis to undergo cleavage.[1][3]
This compound presents a compelling case study. The introduction of a fluorine atom at the ortho position of the N-aryl substituent introduces a powerful electronic perturbation. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can influence the electron density of both the aromatic ring and the adjacent amide nitrogen. This guide dissects how these electronic and potential steric effects modulate the ground-state stability and transition-state energies for key reactions involving the amide bond.
Synthesis and Spectroscopic Characterization
A foundational understanding of a molecule's reactivity begins with its synthesis and structural confirmation. This compound is readily synthesized via the acylation of 2-fluoroaniline.
Synthesis Protocol: Acylation of 2-Fluoroaniline
This protocol describes a standard and efficient method for the synthesis of the title compound.
Rationale: The reaction proceeds via a nucleophilic attack of the amine group of 2-fluoroaniline on the electrophilic carbonyl carbon of acetic anhydride. Glacial acetic acid can act as a solvent and a catalyst. Heating is necessary to provide the activation energy for the reaction.
Step-by-Step Methodology:
-
To a mixture of 11.1 g of 2-fluoroaniline and 25 mL of glacial acetic acid, add 25 mL of acetic anhydride.
-
Heat the mixture at reflux for 5 minutes.
-
Allow the reaction mixture to cool slightly, then carefully pour it over ice water to precipitate the product and quench any unreacted acetic anhydride.
-
Collect the resulting solid by filtration.
-
Wash the solid with cold water and dry thoroughly to yield this compound as a white solid.[4]
Physical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The data below is compiled from publicly available spectral databases.[5][6]
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | [5] |
| Molecular Weight | 153.15 g/mol | [5] |
| Melting Point | 76-77 °C | [4] |
| CAS Number | 399-31-5 | [5][6] |
| Spectroscopic Data | Key Peaks / Shifts |
| ¹H NMR | Spectral data available, typically showing signals for the methyl protons, aromatic protons, and the N-H proton. |
| ¹³C NMR | Spectral data available, showing distinct signals for the carbonyl carbon, methyl carbon, and the aromatic carbons, including characteristic shifts due to C-F coupling. |
| IR Spectroscopy | Characteristic peaks include N-H stretching (~3300 cm⁻¹), C=O stretching (amide I band, ~1660 cm⁻¹), and C-N stretching/N-H bending (amide II band, ~1550 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 153.[6] |
The Electronic Landscape of the Amide Bond
The reactivity of the amide bond is dictated by its electronic structure. The ortho-fluoro substituent in this compound introduces competing electronic effects that are critical to understanding its behavior.
-
Inductive Effect (-I): Fluorine's high electronegativity withdraws electron density from the aromatic ring and, by extension, from the amide nitrogen atom. This effect reduces the electron-donating ability of the nitrogen into the carbonyl group, which slightly decreases the C-N double bond character and increases the electrophilicity of the carbonyl carbon.
-
Resonance Effect (+R): The fluorine atom has lone pairs that can be donated to the aromatic ring through resonance. However, for fluorine, this effect is weak and generally overshadowed by its powerful inductive pull.
-
Steric Hindrance: The presence of the ortho substituent can sterically hinder the approach of reagents to the amide functionality and may influence the preferred conformation of the molecule.
The net result is a nuanced activation of the amide bond. The reduced electron density on the nitrogen makes the carbonyl carbon more susceptible to nucleophilic attack compared to an unsubstituted N-phenylacetamide.
Caption: Figure 1. Resonance stabilization of the amide bond, leading to partial double-bond character.
Key Reactivity Pathways
Hydrolysis: Cleavage of the Amide Bond
Amide hydrolysis is a canonical reaction that proceeds under either acidic or basic conditions, typically requiring heat.[7] The reaction involves the nucleophilic acyl substitution of the amine portion by a hydroxyl group.
Acid-Catalyzed Mechanism: The acid-catalyzed mechanism begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[3][7] This is the key activation step. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of 2-fluoroaniline as the leaving group (in its protonated form) yield the carboxylic acid.
Influence of the ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom is expected to slightly accelerate the rate of hydrolysis. By reducing the electron density on the nitrogen, the resonance stabilization of the starting amide is weakened, and the carbonyl carbon is rendered more electrophilic, facilitating the initial nucleophilic attack by water.
Caption: Figure 2. Generalized workflow for acid-catalyzed hydrolysis of an amide.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Setup: Dissolve this compound (1.53 g, 10 mmol) in a 1:1 mixture of ethanol and 6 M aqueous HCl (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, neutralize the solution carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product (acetic acid) will largely remain in the aqueous layer as its carboxylate salt, while the 2-fluoroaniline will be extracted into the organic phase.
-
Isolation: Acidify the aqueous layer with concentrated HCl to pH ~2 and extract again with ethyl acetate to isolate the acetic acid. The 2-fluoroaniline can be recovered from the initial organic extracts by drying over Na₂SO₄, filtering, and removing the solvent under reduced pressure.
Reduction to Amines
The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis. This requires a strong reducing agent capable of reducing the highly stable carbonyl group.
Methodology: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. The reaction proceeds via the formation of a complex between the Lewis acidic aluminum and the carbonyl oxygen, followed by the delivery of hydride ions to the carbonyl carbon.
Expected Outcome: The reduction of this compound with LiAlH₄ would yield N-ethyl-2-fluoroaniline. The C-F bond is generally stable to these conditions. The electron-withdrawing fluorine may slightly increase the reactivity of the carbonyl group towards reduction.
Intramolecular Cyclization Reactions
The presence of the N-aryl group opens up possibilities for intramolecular cyclization reactions, where the amide acts as a precursor to a new heterocyclic ring. A relevant model for this reactivity is the Bischler-Napieralski reaction, which is used to synthesize dihydroisoquinolines from β-phenethylamides.[8][9]
While this compound itself is not the typical substrate for a Bischler-Napieralski reaction, the principles of activating the amide for an intramolecular electrophilic aromatic substitution are highly relevant.
Mechanism Principle:
-
Amide Activation: The amide oxygen is converted into a good leaving group using a strong dehydrating agent or Lewis acid, such as POCl₃ or triflic anhydride (Tf₂O).[10][11]
-
Intermediate Formation: This activation generates a highly electrophilic nitrilium ion intermediate.[10][12]
-
Cyclization: The electron-rich aromatic ring attacks the electrophilic nitrilium ion in an intramolecular electrophilic aromatic substitution (SEAr).
-
Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring.
Challenges with this compound: The ortho-fluoro substituent poses a significant challenge for this type of reaction. The fluorine atom is an ortho, para-director but is strongly deactivating towards electrophilic aromatic substitution. Therefore, forcing the cyclization to occur would require harsh conditions and may lead to low yields or alternative reaction pathways. The cyclization would have to occur at the C6 position of the ring, which is sterically accessible but electronically disfavored.
Caption: Figure 3. Logical workflow for a potential intramolecular cyclization reaction.
Conclusion
The reactivity of the amide bond in this compound is a finely balanced interplay of canonical resonance stability and electronic perturbation. The ortho-fluoro substituent, primarily through its strong inductive effect, slightly deactivates the N-aryl ring towards electrophilic substitution while simultaneously activating the amide carbonyl towards nucleophilic attack. This guide has provided a framework for understanding and predicting this reactivity, supported by established mechanisms and practical experimental protocols. For drug development professionals, understanding how even a single atomic substitution can modulate the stability and reactivity of a core functional group is paramount for designing novel molecules with desired properties and metabolic profiles.
References
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-(2-Fluorophenyl)acetamide
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2-Fluorophenyl)acetamide, a key intermediate in pharmaceutical and materials science research. The described methodology is based on the N-acetylation of 2-fluoroaniline with acetic anhydride. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering insights into the causality of the protocol design. It includes a detailed reaction mechanism, rigorous safety protocols, and robust methods for product purification and characterization, ensuring reproducibility and high purity of the final compound. This document is intended for researchers, chemists, and drug development professionals who require a reliable and well-understood synthetic procedure.
Introduction and Scientific Principle
N-aryl acetamides are a prevalent structural motif in medicinal chemistry and organic synthesis. The acetylation of an aniline, such as 2-fluoroaniline, is a fundamental transformation that serves multiple purposes. It can act as a protecting group strategy, moderating the high reactivity of the primary amine to allow for selective reactions elsewhere on the aromatic ring[1][2]. The resulting acetamide, this compound, is often a stable, crystalline solid, which greatly facilitates purification by recrystallization[2].
The core of this synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of 2-fluoroaniline, possessing a lone pair of electrons, acts as a nucleophile. It attacks one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the acetate ion as a good leaving group to yield the stable amide product and acetic acid as a byproduct[3][4][5].
Safety and Hazard Management
Executing this protocol safely requires strict adherence to laboratory safety standards. The primary reagents, 2-fluoroaniline and acetic anhydride, are hazardous. A thorough risk assessment must be conducted before commencing any work.
-
2-Fluoroaniline (CAS: 348-54-9): Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin or if inhaled. Causes serious eye damage and skin/respiratory irritation[6][7][8]. It is also suspected of causing genetic defects[8].
-
Acetic Anhydride (CAS: 108-24-7): Flammable liquid and vapor. Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage. It reacts violently with water.
-
Glacial Acetic Acid (CAS: 64-19-7): Flammable liquid and vapor. Causes severe skin burns and eye damage.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting chemical safety goggles and a face shield (8-inch minimum) are required[7].
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton®) must be worn. Inspect gloves prior to use and use proper removal technique[7].
-
Body Protection: A flame-retardant laboratory coat and additional chemical-resistant apron are necessary. Complete protective suits may be required depending on the scale[7].
-
Respiratory Protection: All operations must be performed within a certified chemical fume hood. If vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is mandatory[9].
Materials and Methods
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Molar Equiv. | Supplier/Grade |
| 2-Fluoroaniline | C₆H₆FN | 111.12 | 11.1 g | 1.0 | Sigma-Aldrich, ≥99% |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 25 mL | ~2.6 | Fisher Scientific, ACS Grade |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL | - | VWR, ACS Grade |
| Deionized Water | H₂O | 18.02 | As needed | - | In-house |
| Ice | H₂O | 18.02 | As needed | - | In-house |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beaker (500 mL)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Standard laboratory glassware (graduated cylinders, beakers)
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer (for characterization)
Experimental Protocol: Step-by-Step Synthesis
This procedure is based on a well-established method for the N-acetylation of anilines[10].
Reaction Setup and Execution
-
Reagent Combination: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 11.1 g of 2-fluoroaniline and 25 mL of glacial acetic acid.
-
Scientist's Insight: Glacial acetic acid serves as a solvent that readily dissolves both the starting aniline and the resulting amide. Its acidic nature does not inhibit the reaction as the aniline remains sufficiently nucleophilic.
-
-
Addition of Acetylating Agent: While stirring, carefully add 25 mL of acetic anhydride to the mixture in the fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 5 minutes[10].
-
Causality Note: The brief heating period is sufficient to drive the reaction to completion. The elevated temperature increases the reaction rate between the aniline and the less reactive anhydride. Prolonged heating is unnecessary and may lead to side product formation.
-
Work-up and Product Isolation
-
Quenching: After the 5-minute reflux, remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. Carefully pour the warm reaction mixture into a 500 mL beaker containing a substantial amount of ice and water (~200 mL).
-
Expertise Note: This step serves two purposes. First, it quenches the reaction by hydrolyzing any remaining acetic anhydride. Second, since this compound is insoluble in water, this precipitation step effectively separates it from the water-soluble acetic acid and any remaining starting material.
-
-
Precipitation and Filtration: Stir the aqueous mixture until the ice has melted and the product has fully precipitated as a solid. Collect the solid product by vacuum filtration using a Büchner funnel[10].
-
Washing: Wash the collected solid on the filter paper with several portions of cold deionized water. This removes any residual acetic acid or other water-soluble impurities.
-
Drying: Allow the solid to air-dry on the funnel under vacuum. For complete drying, the solid can be placed in a vacuum desiccator. The expected product is a white solid[10].
Reaction Mechanism and Workflow
The synthesis proceeds via a classic nucleophilic acyl substitution pathway.
Caption: Workflow of the N-acetylation of 2-fluoroaniline.
Characterization and Purity Assessment
To validate the identity and purity of the synthesized this compound, the following characterization methods are recommended.
-
Melting Point: The literature value for the melting point is 76-78 °C[10]. A sharp melting point within this range is a strong indicator of high purity.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-H proton (a broad singlet), and the methyl (CH₃) protons (a singlet around 2.2 ppm).
-
¹³C NMR: The carbon spectrum will confirm the presence of the correct number of aromatic carbons, the carbonyl carbon (C=O), and the methyl carbon.
-
FTIR: The infrared spectrum should display a strong carbonyl (C=O) stretch around 1665 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (153.15 g/mol )[11][12].
-
Conclusion
The protocol detailed herein provides a reliable, efficient, and scalable method for the synthesis of this compound. By understanding the underlying mechanistic principles and adhering strictly to the safety guidelines, researchers can confidently produce this valuable chemical intermediate with high purity. The self-validating nature of the protocol—precipitation of a solid product followed by characterization against known standards—ensures a trustworthy outcome for applications in pharmaceutical development and beyond.
References
- Synthesis of this compound. PrepChem.com. [Link]
- 2-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
- Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry. [Link]
- Purification of Acetamide. Chempedia - LookChem. [Link]
- This compound.
- Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. National Institutes of Health (NIH). [Link]
- Acetamide, N-(2-fluorophenyl)-. NIST Chemistry WebBook. [Link]
- Acetamide, N-(2-fluorophenyl)-. NIST Chemistry WebBook (Mass Spectrum). [Link]
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. International Union of Crystallography (IUCr). [Link]
- Acetamide, N-(2-fluorophenyl)-.
- N-(2-Acetylphenyl)acetamide.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- 2-Chloro-N-(4-fluorophenyl)acetamide.
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]
- Mechanism of acylation of aniline with acetic anhydride? Reddit. [Link]
- Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
- Acylation using an anhydride. YouTube. [Link]
- What happens to acetic anhydride after reacting with aniline? Quora. [Link]
- Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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Application Notes: Purification of N-(2-Fluorophenyl)acetamide by Recrystallization
Abstract: This document provides a comprehensive guide for the purification of N-(2-Fluorophenyl)acetamide via recrystallization, a critical technique for achieving high-purity solid organic compounds. Success in research, process development, and drug discovery hinges on the purity of starting materials and intermediates. This compound, a key building block, often contains impurities from its synthesis that must be removed. These application notes offer a deep dive into the theoretical principles of recrystallization, a systematic protocol for solvent selection, a detailed step-by-step purification procedure, and robust methods for purity verification. The protocols are designed for adaptability, empowering researchers to optimize the process for varying levels and types of impurities.
Theoretical Principles of Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a target compound and its impurities in a chosen solvent system. The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one[1].
An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot, boiling solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The key to purification lies in this crystal formation process; the molecules of the desired compound have a higher affinity for each other and selectively arrange themselves into a growing crystal, effectively excluding the impurity molecules, which remain dissolved in the surrounding solution (the mother liquor)[2].
1.1 The Ideal Recrystallization Solvent The selection of an appropriate solvent is the most critical determinant of a successful recrystallization[2]. An ideal solvent should exhibit the following characteristics:
-
High Solubilizing Power for the Target Compound at High Temperatures: The solvent must completely dissolve the compound at or near its boiling point.
-
Low Solubilizing Power for the Target Compound at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.
-
Differential Solubility for Impurities: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
1.2 Single-Solvent vs. Mixed-Solvent Systems In many cases, a single solvent meets the criteria above. However, when no single solvent is ideal, a mixed-solvent system can be employed. This typically involves a pair of miscible solvents, one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").
Physicochemical & Safety Data for this compound
A thorough understanding of the compound's properties is essential before beginning any experimental work.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₈FNO | [3][4][5][6] |
| Molecular Weight | 153.15 g/mol | [3][7] |
| CAS Number | 399-31-5 | [3][4][5][6] |
| Appearance | White to off-white crystalline solid | Inferred from[1] |
| Melting Point (m.p.) | 78 °C | [7] |
| Primary Hazards | Skin, eye, and respiratory tract irritant | [3][8] |
Safety Precautions: this compound is classified as a skin, eye, and respiratory irritant[3][8]. Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves[9][10]. Avoid inhalation of dust and direct contact with skin and eyes[9].
Protocol 1: Systematic Solvent Screening
Objective: To identify the optimal solvent or solvent system for the recrystallization of this compound.
Rationale: The principle of "like dissolves like" provides a starting point; the amide and aromatic functionalities of the target molecule suggest that moderately polar solvents are likely candidates[1]. A systematic screening across a polarity range is the most reliable method.
Materials:
-
Crude this compound
-
Small test tubes (13x100 mm) and a test tube rack
-
Selection of candidate solvents: Water, 95% Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes
-
Hot plate or sand bath
-
Spatula and glass stirring rods
-
Ice-water bath
Procedure:
-
Place approximately 20-30 mg of the crude solid into 5-7 separate test tubes.
-
To each tube, add ~0.5 mL of a different candidate solvent.
-
Agitate each tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage. Record your observations in a table similar to the one below.
-
For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a hot water or sand bath. Add the solvent dropwise, with agitation, until the solid just dissolves. Be careful not to add an excess of solvent.
-
Once dissolved, remove the test tubes from the heat and allow them to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod just below the solvent line to induce crystallization.
-
Once the tubes have reached room temperature, place them in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Evaluate the quality and quantity of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of purified crystals upon cooling.
Data Collection Table:
| Solvent | Solubility at Room Temp. | Solubility when Hot | Observations Upon Cooling (Crystal Formation) |
| Water | |||
| 95% Ethanol | |||
| Isopropanol | |||
| Ethyl Acetate | |||
| Toluene | |||
| e.g., Ethanol/Water |
Note: Based on the properties of similar acetanilide compounds, an ethanol/water or isopropanol/water mixed system is often effective[11]. To test this, dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy (turbid). Then, add a drop or two of hot ethanol to clarify the solution before cooling.
Protocol 2: Bulk Recrystallization of this compound
Objective: To purify a bulk sample of crude this compound using the optimal solvent identified in Protocol 1.
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Materials & Equipment:
-
Crude this compound
-
Optimal recrystallization solvent
-
Erlenmeyer flasks (2-3, appropriately sized)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper
-
Watch glass and spatula
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a small portion of the selected solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling. Adding too much solvent will result in significant product loss to the mother liquor.
-
Hot Filtration (Conditional): If insoluble impurities are observed in the hot solution (or if decolorizing charcoal was used), a hot filtration must be performed. Pre-heat a clean Erlenmeyer flask and a stemless funnel on the hot plate. Place a piece of fluted filter paper in the funnel. Pour the hot solution quickly through the filter paper into the clean, hot flask. Causality: This step must be done quickly with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the funnel or filter paper, which would decrease the yield[11].
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification[12]. After the solution has reached room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask. Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities. Causality: The wash solvent must be ice-cold to minimize redissolving the purified product crystals.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the solid to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's 78 °C melting point.
Purity Assessment and Troubleshooting
A successful recrystallization is validated by assessing the purity of the final product.
5.1 Purity Assessment
-
Melting Point Analysis: This is the most common and immediate method. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value (78 °C for this compound)[7]. An impure compound will exhibit a depressed and broad melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should appear as a single spot, while the crude material may show multiple spots corresponding to impurities.
5.2 Troubleshooting Common Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used , resulting in an unsaturated solution. The solution is supersaturated . | Boil off some of the solvent to increase the concentration and attempt to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound. |
| "Oiling Out" (Product separates as a liquid) | The compound is coming out of solution at a temperature above its melting point . This can be caused by a high concentration of impurities depressing the melting point or by cooling the solution too rapidly. | Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Insulating the flask can help moderate the cooling rate. |
| Very Low Yield | Too much solvent was used during dissolution. The crystals were washed with solvent that was not ice-cold . The solution was not cooled sufficiently in the ice bath. | If the mother liquor has not been discarded, concentrate it by boiling off solvent to recover a second crop of crystals (which may be less pure). Always ensure the wash solvent is thoroughly chilled. |
References
- Stenutz, R. This compound. Internet Public Domain. [Link]
- PubChem. This compound.
- Solubility of Things. 3'-Fluoroacetanilide. Solubility of Things. [Link]
- NIST. Acetamide, N-(2-fluorophenyl)-. NIST Chemistry WebBook. [Link]
- NIST. Acetamide, N-(2-fluorophenyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]
- NIST. Acetamide, N-(2-fluorophenyl)- Notes. NIST Chemistry WebBook. [Link]
- CUNY Baruch College.
- Recrystalliz
- Scribd.
- CHM 242 Lab 1 Recrystallization of Acetanilide Part A. YouTube. [Link]
- PubChem. 2-chloro-N-(2-fluorophenyl)acetamide.
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- 12. youtube.com [youtube.com]
Application Notes and Protocols: Laboratory Synthesis of 2'-Fluoroacetanilide
Abstract
This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 2'-Fluoroacetanilide, a key intermediate in pharmaceutical and chemical research.[1] The protocol details the N-acetylation of 2-fluoroaniline using acetic anhydride. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, causality behind experimental choices, and critical safety protocols, reflecting field-proven insights for researchers and drug development professionals. The procedure covers reaction setup, execution, product isolation, purification by recrystallization, and analytical characterization.
Introduction and Significance
2'-Fluoroacetanilide, also known as N-(2-fluorophenyl)acetamide, is a vital molecular building block in organic synthesis. The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, 2'-Fluoroacetanilide serves as a crucial precursor in the development of various pharmaceuticals, particularly analgesics and anti-inflammatory agents, where its structure contributes to improved efficacy and bioavailability.[1] Its utility also extends to agrochemicals and materials science, making a reliable and well-understood synthetic protocol essential for researchers in these fields.[1] This guide provides such a protocol, grounded in established chemical principles to ensure reproducibility and safety.
Reaction Principles and Mechanism
The synthesis of 2'-Fluoroacetanilide from 2-fluoroaniline is a classic example of N-acetylation , a type of nucleophilic acyl substitution reaction.[4] In this process, the nitrogen atom of the primary amine in 2-fluoroaniline acts as a nucleophile.
Causality of Reagent Choice:
-
Acetylating Agent: Acetic anhydride is selected as the acetylating agent. While acetyl chloride is more reactive, it produces corrosive hydrogen chloride (HCl) gas as a byproduct. Acetic anhydride is safer to handle and its byproduct, acetic acid, is a liquid that can be easily managed within the reaction medium.[5]
-
Solvent: Glacial acetic acid serves as the solvent. It readily dissolves the 2-fluoroaniline starting material and is compatible with the acetic anhydride reagent.[6] Its presence helps to maintain a homogeneous reaction mixture.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[7][8]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, leading to the elimination of an acetate ion as a leaving group. This acetate ion then deprotonates the positively charged nitrogen atom to yield the final 2'-Fluoroacetanilide product and a molecule of acetic acid.[5][9]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving volatile, toxic, or corrosive chemicals must be performed inside a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity/Grade | Supplier | Notes |
| 2-Fluoroaniline | 111.12 | ≥99% | Standard Supplier | Toxic and flammable liquid.[10] |
| Acetic Anhydride | 102.09 | ≥98% | Standard Supplier | Corrosive, handle with care. |
| Glacial Acetic Acid | 60.05 | ACS Grade | Standard Supplier | Corrosive. |
| Deionized Water | 18.02 | N/A | Lab Supply | Used for precipitation and washing. |
| Ethanol | 46.07 | 95% or 200 Proof | Standard Supplier | For recrystallization. |
| 100 mL Round-bottom flask | N/A | Glassware | Lab Supply | |
| Reflux Condenser | N/A | Glassware | Lab Supply | |
| Magnetic Stirrer/Hotplate | N/A | Equipment | Lab Supply | |
| Büchner Funnel & Flask | N/A | Glassware | Lab Supply | For vacuum filtration. |
Quantitative Data
| Reagent | Amount | Moles | Molar Equivalents |
| 2-Fluoroaniline | 5.56 g (5.0 mL) | 0.050 | 1.0 |
| Acetic Anhydride | 5.61 g (5.2 mL) | 0.055 | 1.1 |
| Glacial Acetic Acid | 20 mL | N/A | Solvent |
Rationale for Stoichiometry: A slight excess (1.1 equivalents) of acetic anhydride is used to ensure the complete consumption of the limiting reagent, 2-fluoroaniline, driving the reaction towards completion.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar on a stirrer/hotplate. Attach a reflux condenser and ensure a gentle flow of cooling water.
-
Reagent Addition: In a chemical fume hood, add 20 mL of glacial acetic acid to the round-bottom flask. With stirring, add 5.0 mL (5.56 g) of 2-fluoroaniline.
-
Initiating the Reaction: Slowly add 5.2 mL (5.61 g) of acetic anhydride dropwise to the stirred solution. The reaction is exothermic; control the addition rate to maintain a moderate temperature.
-
Reaction Heating: After the addition is complete, heat the mixture to a gentle reflux (approximately 80-90 °C) using the hotplate. Maintain the reflux with stirring for 45-60 minutes.
-
Product Precipitation: After the reflux period, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a 250 mL beaker containing 150 mL of ice-cold deionized water while stirring vigorously. A white precipitate of crude 2'-Fluoroacetanilide will form.
-
Isolation of Crude Product: Cool the beaker in an ice bath for 15-20 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected solid on the filter paper with two portions of 25 mL cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Drying: Press the solid on the funnel to remove as much water as possible. Transfer the crude product to a watch glass and allow it to air-dry or dry in a low-temperature oven (~50 °C) to a constant weight.
Workflow Visualization
Safety and Handling Precautions
Personal protective equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves, is mandatory at all times.[12]
-
2-Fluoroaniline: Highly toxic and a suspected carcinogen.[13] It is harmful if swallowed, inhaled, or absorbed through the skin.[10][14] It is also a flammable liquid and causes severe eye and skin irritation.[12] ALWAYS handle in a chemical fume hood. [15]
-
Acetic Anhydride: Corrosive and causes severe burns. It is a lachrymator (induces tearing). Reacts with water, releasing heat. Handle with extreme care in a chemical fume hood.
-
Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. The vapor is irritating to the respiratory system. Handle in a chemical fume hood.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
Product Purification: Recrystallization
Recrystallization is a technique used to purify crystalline solids by leveraging differences in solubility at different temperatures.[17][18]
-
Solvent Selection: An ethanol/water mixture is a suitable solvent system for 2'-Fluoroacetanilide.[6]
-
Dissolution: Transfer the crude, dry solid to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to just dissolve the solid at its boiling point.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for 20-30 minutes to complete the crystallization process.[19]
-
Final Isolation: Collect the pure, needle-like crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water (approx. 50:50) solution.
-
Drying: Dry the purified product to a constant weight and calculate the final yield.
Characterization of 2'-Fluoroacetanilide
Confirm the identity and purity of the synthesized product using the following analytical methods.
-
Melting Point: The literature melting point for 2'-Fluoroacetanilide is 76-80 °C.[1] A sharp melting point within this range indicates high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide functional group.[20]
-
N-H stretch: A strong, sharp peak around 3300-3250 cm⁻¹.
-
C=O stretch (Amide I): A strong, sharp peak around 1670-1660 cm⁻¹.
-
N-H bend (Amide II): A strong peak around 1550-1530 cm⁻¹.
-
-
¹H NMR Spectroscopy (in CDCl₃): The proton NMR spectrum provides structural confirmation.[21]
-
~8.3 ppm (broad singlet, 1H): Amide N-H proton.
-
~7.0-7.8 ppm (multiplet, 4H): Aromatic protons on the fluorophenyl ring.
-
~2.2 ppm (singlet, 3H): Methyl (CH₃) protons of the acetyl group.
-
Waste Disposal
Chemical waste must be disposed of responsibly according to institutional and local regulations.[10]
-
Aqueous Filtrate: The acidic aqueous filtrate from the initial precipitation should be neutralized with sodium bicarbonate before disposal into the aqueous waste stream.
-
Organic Waste: The filtrate from recrystallization and any residual organic solvents should be collected in a designated halogenated organic waste container.
-
Solid Waste: Contaminated filter paper and gloves should be disposed of in the solid chemical waste container.
References
- Loba Chemie. (2015-04-09). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
- Pearson Education. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
- ResearchGate. Mechanism of aniline acetylation reaction (Koreeda, 2011).
- Patsnap. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide.
- Quora. (2018-05-20). What happens to acetic anhydride after reacting with aniline?
- RIA-UTN. Theoretical Study of Acid Acetylation of Aniline.
- Google Patents. CN102120723A - Preparation method of 2-br-4-fluoacetanilide.
- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Google Patents. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide.
- PubChem. 2-Fluoroaniline.
- SpectraBase. 2'-Fluoroacetanilide [1H NMR] - Chemical Shifts.
- Google Patents. CN107602407A - A kind of synthetic method of the fluoroacetanilide of 2 bromine 4.
- University of California, Irvine. Recrystallization1.
- CUNY Bronx Community College. Purification by Recrystallization.
- Study.com. How would you expect the IR and NMR spectra to be different between the ortho-, meta-, and para-substituted products of acetanilide?
- Google Patents. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
- Google Patents. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- University of Toronto. Recrystallization of Impure Acetanilide and Melting Point Determination.
- Cerritos College. Purification of Impure Acetanilide.
- Scribd. 4-Recrystallization of An Impure Acetanilide Sample.
- Google Patents. US5053542A - Catalytic bromination of 2-fluoroaniline.
- National Science Review. (2024-10-01). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
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- National Library of Medicine. (2025-12-16). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
- MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
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Application Notes & Protocols: N-(2-Fluorophenyl)acetamide as a Versatile Synthon for Heterocyclic Compound Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of N-(2-Fluorophenyl)acetamide as a pivotal synthon in the synthesis of diverse and medicinally relevant heterocyclic compounds. We move beyond simple procedural outlines to delve into the causality behind experimental choices, offering field-proven insights into reaction mechanisms and protocol optimization. The guide covers key synthetic transformations leading to important heterocyclic cores such as quinoxalines, benzimidazoles, and benzodiazepines. Each section includes validated, step-by-step protocols, mechanistic diagrams, and data summaries to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound[1][2] is a readily accessible and highly versatile building block in modern organic synthesis. Its utility extends far beyond that of a simple acetylated aniline. The strategic placement of the fluorine atom and the presence of the acetamide group provide a unique combination of properties that chemists can exploit for the construction of complex molecular architectures.
-
The Role of the Fluorine Atom: The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, known to significantly modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The ortho-fluorine substituent in this compound acts as a powerful electronic and steric modulator, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions and impacting the conformational preferences of the final heterocyclic products.
-
The Acetamide Group as a Directing and Protecting Moiety: The acetamide functional group is not merely a passive spectator. It serves two critical roles:
-
Protecting Group: It effectively shields the amine from unwanted side reactions, particularly under oxidative or strongly acidic conditions.
-
Ortho-, Para- Director: As a moderately activating group, it directs incoming electrophiles primarily to the para-position (C4), enabling precise functionalization of the phenyl ring.
-
This guide will demonstrate how these features are leveraged to synthesize valuable heterocyclic scaffolds.
Core Application: Synthesis of Fluorinated Quinoxalines
Quinoxalines are a privileged class of nitrogen-containing heterocycles found in numerous pharmacologically active compounds, including anticancer and antiviral agents.[5][6] this compound serves as an excellent precursor for substituted o-phenylenediamines, the key intermediates for quinoxaline synthesis. The general strategy involves using the acetamide for protection and directing a nitration step, followed by reduction and cyclization.[7]
Synthetic Workflow Overview
The transformation from this compound to a substituted quinoxaline follows a logical and efficient multi-step sequence. This workflow ensures high regioselectivity and yield by carefully controlling the reactivity of the aromatic ring at each stage.
Detailed Experimental Protocol: Synthesis of 6-Fluoro-2,3-diphenylquinoxaline
This protocol details the synthesis from the nitration of this compound to the final cyclocondensation step.
PART A: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide
-
Rationale: The acetamide group directs the nitration to the C4 position (para) and protects the amine from oxidation by the strong nitrating acid mixture.
-
Procedure: a. To a stirred solution of this compound (10.0 g, 65.3 mmol) in concentrated sulfuric acid (50 mL), cooled to 0 °C in an ice-salt bath, add a mixture of concentrated nitric acid (4.5 mL, 71.8 mmol) and concentrated sulfuric acid (10 mL) dropwise. Maintain the internal temperature below 5 °C throughout the addition. b. After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. c. Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexane as the eluent. d. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. e. A yellow precipitate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum. f. The crude product can be recrystallized from ethanol to yield N-(4-fluoro-2-nitrophenyl)acetamide as a pale-yellow solid.
PART B: Synthesis of 4-Fluoro-benzene-1,2-diamine
-
Rationale: This step involves the reduction of both the nitro group and the hydrolysis (or reduction) of the acetamide group to yield the required diamine. Using a reducing agent like iron in acidic media is cost-effective and efficient for this transformation.[7]
-
Procedure: a. To a suspension of N-(4-fluoro-2-nitrophenyl)acetamide (5.0 g, 25.2 mmol) in a mixture of ethanol (50 mL) and water (10 mL), add iron powder (7.0 g, 125 mmol). b. Heat the mixture to reflux and add concentrated hydrochloric acid (2 mL) dropwise via an addition funnel. c. Maintain the reflux for 3-4 hours, monitoring the disappearance of the starting material by TLC. d. After completion, cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate. e. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with hot ethanol. f. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue is the crude 4-Fluoro-benzene-1,2-diamine, which can be used directly in the next step or purified further by column chromatography.
PART C: Synthesis of 6-Fluoro-2,3-diphenylquinoxaline
-
Rationale: The classical synthesis of quinoxalines involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, in this case, benzil.[8]
-
Procedure: a. Dissolve 4-Fluoro-benzene-1,2-diamine (1.0 g, 7.9 mmol) and benzil (1.66 g, 7.9 mmol) in ethanol (30 mL). b. Add a few drops of glacial acetic acid to catalyze the reaction. c. Heat the mixture at reflux for 2 hours. A precipitate should form as the reaction progresses. d. Cool the reaction mixture in an ice bath. e. Filter the solid product, wash with a small amount of cold ethanol, and dry to obtain 6-Fluoro-2,3-diphenylquinoxaline.
| Step | Key Reagents | Typical Conditions | Yield Estimate | Purpose |
| Nitration | HNO₃, H₂SO₄ | 0-5 °C, 1 hr | 85-95% | Regioselective functionalization |
| Reduction | Fe, HCl, EtOH/H₂O | Reflux, 3-4 hrs | 80-90% | Formation of diamine precursor |
| Cyclization | Benzil, AcOH, EtOH | Reflux, 2 hrs | 90-98% | Heterocyclic ring formation |
Application in Benzimidazole Synthesis
Benzimidazoles are another class of "master scaffolds" in medicinal chemistry, forming the core of drugs used as proton pump inhibitors, anthelmintics, and anticancer agents.[9] The synthetic strategy to access fluorinated benzimidazoles from this compound is analogous to the quinoxaline synthesis: creation of a functionalized o-phenylenediamine followed by cyclization with an aldehyde.
Reaction Mechanism: Benzimidazole Formation
The final cyclization step proceeds via the formation of a Schiff base between one of the amine groups of the diamine and the aldehyde. This is followed by an intramolecular nucleophilic attack from the second amine group onto the imine carbon, and subsequent aromatization via oxidation to furnish the stable benzimidazole ring.[10]
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Application Notes and Protocols for the Synthesis of Potential Anticancer Agents Derived from N-(2-Fluorophenyl)acetamide
Introduction: The Strategic Importance of the Fluorophenylamide Moiety in Oncology Drug Discovery
The pursuit of novel anticancer therapeutics is a cornerstone of medicinal chemistry, driven by the need to overcome challenges such as drug resistance and adverse side effects of existing treatments.[1][2] Within the vast landscape of heterocyclic chemistry, molecules incorporating a fluorinated phenyl ring have garnered significant attention. The fluorine atom, owing to its unique properties of high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. This application note focuses on the utility of N-(2-Fluorophenyl)acetamide as a versatile starting material for the synthesis of compounds with potential anticancer activity. We will delve into specific synthetic protocols, explore the rationale behind these methodologies, and present data on the biological evaluation of the resulting derivatives. The overarching goal is to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this valuable chemical scaffold in the quest for next-generation cancer therapies.
Synthetic Pathways and Methodologies
The this compound core can be elaborated into more complex heterocyclic systems, such as quinazolinones, which are known to possess a wide range of pharmacological activities, including anticancer effects.[3][4] The ortho-fluoro substitution is particularly strategic, as it can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions to facilitate cyclization.
Protocol 1: Synthesis of Quinazolinone Derivatives via Base-Promoted SNAr Reaction
This protocol outlines a one-pot synthesis of quinazolin-4-one derivatives from this compound and an appropriate amide, a method that has been shown to be efficient and versatile.[3]
Reaction Principle: The reaction proceeds through a base-promoted SNAr mechanism where the deprotonated amide nitrogen of a second amide molecule acts as a nucleophile, displacing the fluoride ion on the this compound. The resulting intermediate then undergoes intramolecular cyclization to form the quinazolinone ring.
Experimental Protocol:
Materials:
-
This compound
-
Desired amide (e.g., benzamide)
-
Cesium Carbonate (Cs2CO3)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine solution
Procedure:
-
To a sealed reaction tube, add this compound (1.0 mmol), the desired amide (2.5 mmol), and Cesium Carbonate (2.5 mmol).
-
Add 4.0 mL of DMSO to the reaction tube.
-
Seal the tube and heat the reaction mixture to 135 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine solution (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure quinazolinone derivative.
Causality Behind Experimental Choices:
-
Cesium Carbonate: A strong base is required to deprotonate the amide nucleophile, initiating the SNAr reaction. Cesium carbonate is often chosen for its high solubility in organic solvents and its ability to effectively promote such reactions.
-
DMSO: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.
-
High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution and subsequent cyclization.
Diagram of the Synthetic Workflow:
Caption: Workflow for Quinazolinone Synthesis.
Biological Evaluation and Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The data consistently shows that modifications to the parent structure can lead to compounds with significant anticancer potential.
Cytotoxicity of Phenylacetamide Derivatives
A study by Aliabadi et al. (2013) investigated a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives for their anticancer activity against PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia) cell lines.[2] The results indicated that these compounds exhibited notable cytotoxicity, particularly against the PC3 cell line.[1][2]
Table 1: In-vitro Cytotoxicity (IC50 in µM) of Selected Phenylacetamide Derivatives
| Compound | R Group on N-phenyl ring | PC3 | MCF-7 |
| 2b | 3-NO2 | 52 | >100 |
| 2c | 4-NO2 | 80 | 100 |
| Imatinib (Reference) | - | 40 | 98 |
| Data sourced from Aliabadi et al., 2013.[1][2] |
Key Insights from Cytotoxicity Data:
-
The presence of a nitro group (compounds 2b and 2c) was associated with higher cytotoxic effects compared to methoxy-substituted derivatives.[1][2]
-
Compound 2b was the most active against the PC3 cell line, with an IC50 value of 52 µM.[2]
-
While active, the synthesized compounds in this particular series showed lower potency than the reference drug, imatinib.[1][2]
Another study highlighted the potent anticancer effects of N-Butyl-2-(2-fluorophenyl)acetamide (designated as 3d), which demonstrated significant cytotoxicity against MDA-MB-468 and PC-12 cells with an IC50 value of 0.6±0.08 μM, and against MCF-7 cells with an IC50 of 0.7±0.4 μM.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of many chemotherapeutic agents is linked to their ability to induce apoptosis, or programmed cell death.[2] Phenylacetamide derivatives have been shown to trigger apoptosis in cancer cells. This process is often mediated by a cascade of enzymes called caspases.
Research into 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, which share a similar core structure, has shown that these compounds can induce apoptosis by activating caspases 3 and 9 in MCF-7 breast cancer cells.[5] Activation of caspase-9 is indicative of the intrinsic (mitochondrial) pathway of apoptosis, which is often regulated by the Bcl-2 family of proteins.
Diagram of the Intrinsic Apoptosis Pathway:
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- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 2'-Fluoroacetanilide as a Scaffold in Enzyme Inhibitor Development
Introduction: The Strategic Value of Fluorinated Scaffolds
In modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a cornerstone of rational drug design.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2] These properties include modulating acidity (pKa), increasing lipophilicity, enhancing metabolic stability by blocking sites of oxidation, and altering molecular conformation to improve target binding.[1][3]
While not a potent enzyme inhibitor in its own right, 2'-Fluoroacetanilide serves as a "privileged scaffold"—a molecular framework that provides a versatile and advantageous starting point for the synthesis of a diverse library of bioactive compounds.[4] This guide provides a detailed exploration of the rationale behind using the 2'-Fluoroacetanilide scaffold and presents robust protocols for its application in the development and characterization of novel enzyme inhibitors, using Cyclooxygenase-2 (COX-2) as an exemplary target.
Section 1: Rationale for the 2'-Fluoroacetanilide Scaffold
The value of 2'-Fluoroacetanilide in inhibitor design stems from the combined contributions of its three key components: the aromatic ring, the ortho-positioned fluorine atom, and the acetanilide side chain.
-
Acetanilide Core: The acetanilide structure is a well-established pharmacophore found in numerous approved drugs. It provides a stable, synthetically tractable backbone that can be readily functionalized to explore structure-activity relationships (SAR).[5]
-
Aromatic Ring: The phenyl ring serves as a foundation for building molecular complexity and can engage in crucial π-π stacking or hydrophobic interactions within an enzyme's active site.[6]
-
Ortho-Fluoro Group: The placement of fluorine at the 2' (ortho) position is a deliberate design choice with several strategic advantages:
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[2] Placing a fluorine atom at a site that would otherwise be susceptible to hydroxylation can significantly increase the metabolic stability and half-life of a drug candidate.[2]
-
Conformational Control: The electronegative fluorine atom can influence the preferred conformation (torsion angle) of the acetanilide side chain relative to the phenyl ring. This "conformational locking" can pre-organize the inhibitor into a bioactive conformation that more readily fits the target enzyme's active site, enhancing binding affinity.[2]
-
Modulation of Electronics and pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, such as the amide proton. This can alter hydrogen bonding capabilities, which are critical for specific recognition and binding at the enzyme's active site.[1]
-
Novel Interactions: The polarized C-F bond can participate in favorable non-covalent interactions, such as with backbone amide groups (C-F···C=O interactions) within the protein, further stabilizing the enzyme-inhibitor complex.[7]
-
Caption: Strategic advantages of the 2'-Fluoroacetanilide scaffold.
Section 2: Application Case Study - Targeting Cyclooxygenase-2 (COX-2)
To illustrate the practical application of this scaffold, we present a hypothetical research program aimed at developing selective inhibitors for Cyclooxygenase-2 (COX-2). COX-2 is a well-validated target for anti-inflammatory drugs, and various acetanilide derivatives have been explored as potential inhibitors.[5]
The workflow begins with synthesizing a focused library of compounds derived from 2'-Fluoroacetanilide. By systematically modifying other positions on the aromatic ring or altering the acyl group of the acetanilide moiety, researchers can rapidly establish a structure-activity relationship (SAR).
Table 1: Hypothetical SAR Data for a 2'-Fluoroacetanilide-Based Inhibitor Series against COX-2
| Compound ID | R1 Group (para-position) | R2 Group (acyl) | COX-2 IC₅₀ (nM) |
| Scaffold | -H | -CH₃ | >10,000 |
| GF-01 | -SO₂NH₂ | -CH₃ | 850 |
| GF-02 | -SO₂NH₂ | -CF₃ | 420 |
| GF-03 | -Cl | -CH₃ | 1,200 |
| GF-04 | -SO₂CH₃ | -CH₃ | 155 |
| GF-05 | -SO₂CH₃ | -CH₂Cl | 95 |
This data is illustrative and serves as an example for the protocols described below.
The initial screening data from Table 1 suggests that adding a para-sulfonamide or sulfone group (R1) significantly improves inhibitory activity, a known feature of many selective COX-2 inhibitors. Further modification of the acyl group (R2) provides an additional avenue for potency optimization. Based on this screening, promising candidates like GF-04 and GF-05 would be selected for more detailed mechanistic studies.
Section 3: Experimental Protocols
The following protocols provide a comprehensive workflow for screening compound libraries and characterizing the mechanism of inhibition for promising leads.
Protocol 1: High-Throughput Fluorometric Assay for COX-2 Inhibition Screening
This protocol is designed to rapidly assess the inhibitory potential of a compound library against a purified enzyme preparation. It utilizes a fluorogenic substrate that becomes fluorescent upon enzymatic action, allowing for sensitive detection of enzyme activity.[8][9]
Materials:
-
Purified, recombinant human COX-2 enzyme.
-
COX-2 Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM hematin and 1 mM glutathione.
-
Fluorogenic Substrate: e.g., Ampliflu™ Red or a similar peroxidase substrate.
-
Arachidonic Acid (AA): The natural substrate for COX-2.
-
Test Compounds (dissolved in DMSO, 10 mM stock).
-
Positive Control Inhibitor: Celecoxib (10 mM stock in DMSO).
-
Black, opaque 96-well microtiter plates.
-
Fluorescence plate reader (Excitation/Emission appropriate for the substrate, e.g., ~530-560 nm / ~590 nm).
Procedure:
-
Prepare Reagent Plate: In a 96-well plate, perform serial dilutions of your test compounds.
-
Add 2 µL of 10 mM stock compound in DMSO to a well containing 98 µL of Assay Buffer (yields 200 µM).
-
Perform 1:10 serial dilutions to generate a range of concentrations (e.g., 200 µM down to 2 nM).
-
Prepare wells for "No Inhibition" (2 µL DMSO only) and "Positive Control" (2 µL Celecoxib dilutions).
-
-
Enzyme & Substrate Addition:
-
To each well of a new black 96-well assay plate, add 178 µL of COX-2 Assay Buffer.
-
Add 2 µL of the diluted compounds from the reagent plate to the corresponding wells of the assay plate.
-
Add 10 µL of a pre-diluted COX-2 enzyme solution (final concentration ~5-10 nM) to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Prepare a reaction initiation mix containing Arachidonic Acid and the fluorogenic substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the initiation mix to each well (final AA concentration ~10 µM).
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 15-20 minutes.
-
-
Data Analysis:
-
For each concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the velocities to the "No Inhibition" control (set to 100% activity).
-
Plot the % activity vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Protocol 2: Determining Inhibition Mechanism and Kᵢ
Once a potent inhibitor is identified, this protocol determines its mode of action (e.g., competitive, non-competitive) and its inhibition constant (Kᵢ).[10][11]
Principle: The assay is run by measuring reaction velocities at various concentrations of both the substrate (Arachidonic Acid) and the inhibitor. The resulting data is analyzed using Michaelis-Menten and Lineweaver-Burk plots to elucidate the inhibition mechanism.[11][12]
Procedure:
-
Experimental Setup: Use the same fluorometric assay components as in Protocol 1. The setup will be a matrix of varying substrate and inhibitor concentrations.
-
Inhibitor Concentrations: Prepare 4-5 fixed concentrations of your lead inhibitor (e.g., GF-05 ). These should bracket the IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
Substrate Concentrations: For each inhibitor concentration, run a set of reactions with varying Arachidonic Acid concentrations. This range should bracket the known Kₘ of the enzyme for AA (e.g., 0.5 µM to 50 µM).
-
-
Assay Execution:
-
In a 96-well plate, set up reactions as described in Protocol 1. Each row can represent a fixed inhibitor concentration, and each column can represent a different substrate concentration.
-
Pre-incubate the enzyme and inhibitor for 15 minutes.
-
Initiate the reaction by adding the substrate (Arachidonic Acid) and the fluorogenic reporter.
-
Measure reaction kinetics as before.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Michaelis-Menten Plot: For each fixed inhibitor concentration, plot V₀ versus [Substrate]. This will generate a family of curves.
-
Lineweaver-Burk Plot: Transform the data by plotting 1/V₀ versus 1/[Substrate]. This will generate a family of lines.
-
-
Interpretation of Lineweaver-Burk Plot:
-
Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged.[12]
-
Non-competitive Inhibition: Lines intersect on the x-axis. Vₘₐₓ decreases with inhibitor concentration, while Kₘ remains unchanged.[10][12]
-
Uncompetitive Inhibition: Lines are parallel. Both Vₘₐₓ and Kₘ decrease.
-
Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vₘₐₓ and Kₘ are affected.[13]
-
-
Calculating Kᵢ: The Kᵢ value can be determined by replotting the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration. For competitive inhibition, a replot of the slopes versus [Inhibitor] will be linear with an x-intercept of -Kᵢ.
Caption: Workflow for inhibitor development using the 2'-Fluoroacetanilide scaffold.
Conclusion
The 2'-Fluoroacetanilide framework represents a highly valuable starting point for the discovery of novel enzyme inhibitors. Its inherent chemical stability, synthetic accessibility, and the strategic advantages conferred by the ortho-fluoro substituent make it an attractive scaffold for generating compound libraries with favorable drug-like properties.[1][14] The protocols detailed in this guide provide a robust and validated workflow for researchers to effectively screen for potent inhibitors, elucidate their mechanisms of action, and ultimately accelerate the process of lead optimization in drug discovery programs.
References
- Granin, W. G., et al. (1976). Mechanisms of the inhibitory action of p-hydroxyacetanilide on carcinogenesis by N-2-fluorenylacetamide or N-hydroxy-N-2-fluorenylacetamide. Journal of the National Cancer Institute.
- Singh, I., & Tandon, V. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews.
- Wikibooks. (n.d.). Structural Biochemistry/Enzyme. Wikibooks.
- Boger, D. L. (2009). Privileged Scaffolds for Library Design and Drug Discovery. NIH Public Access.
- Cai, S., et al. (2007). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Analytical Biochemistry.
- Silverman, R. B., & Abeles, R. H. (1986). Enzyme inhibition by fluoro compounds. ResearchGate.
- Gerig, J. T. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry.
- Zhu, X., et al. (2010). Structural Basis for the Activity and Substrate Specificity of Fluoroacetyl-CoA Thioesterase FlK. Journal of Biological Chemistry.
- Request PDF. (n.d.). Case studies of fluorine in drug discovery. ResearchGate.
- Kumar, P., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics.
- Lee, I., et al. (2003). Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System. Analytical Chemistry.
- Taylor & Francis Online. (n.d.). Enzyme inhibition – Knowledge and References. Taylor & Francis Online.
- Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry.
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- Zemtsov, A. A., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery.
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- Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences.
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- Koltermann, A., et al. (1998). Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. Proceedings of the National Academy of Sciences.
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- Al-Mustapha, A. I., et al. (2024). Educational activity of enzyme kinetics in an undergraduate biochemistry course. Biochemistry and Molecular Biology Education.
- Allarà, M., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Application Notes and Protocols for Monitoring the Synthesis of N-(2-Fluorophenyl)acetamide
Introduction: The Critical Need for In-Process Monitoring
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, rigorous in-process control is not merely a regulatory formality but a cornerstone of robust and reproducible manufacturing.[1][2] The synthesis of N-(2-Fluorophenyl)acetamide, a key intermediate in various pharmaceutical pathways, necessitates precise monitoring to ensure reaction completion, minimize impurity formation, and guarantee the quality of the final product.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on validated analytical methodologies for real-time monitoring of the this compound synthesis. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity.
The primary synthetic route to this compound involves the acylation of 2-fluoroaniline with acetic anhydride.[5] While seemingly straightforward, this reaction can be influenced by various factors, leading to potential impurities. Therefore, the ability to monitor the depletion of starting materials and the formation of the desired product in real-time is paramount.
Reaction Scheme and Potential Impurities
The synthesis proceeds as follows:
Potential Impurities:
-
Unreacted Starting Materials: Residual 2-fluoroaniline and acetic anhydride.
-
Di-acetylation Product: Formation of N,N-diacetyl-2-fluoroaniline under certain conditions.
-
Degradation Products: Potential breakdown of reactants or product under harsh reaction conditions.
Visualizing the Synthetic and Analytical Workflow
Caption: Workflow from synthesis to monitoring and final characterization.
Method 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Assessment
Application Note:
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction.[6] By comparing the chromatographic profile of the reaction mixture to that of the starting materials, one can quickly ascertain the consumption of reactants and the formation of the product. For the synthesis of this compound, TLC provides a clear visual indication of reaction completion.
Experimental Protocol:
-
Principle: The separation is based on the differential partitioning of the components of the reaction mixture between a stationary phase (e.g., silica gel) and a mobile phase. The less polar compounds will travel further up the plate, resulting in a higher Retention Factor (Rf). This compound is more polar than 2-fluoroaniline due to the amide group, and thus will have a lower Rf value.
-
Reagents and Materials:
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may require slight adjustment.
-
Visualization: Ultraviolet (UV) lamp (254 nm) and an iodine chamber.
-
Capillary tubes for spotting.
-
-
Sample Preparation:
-
Standard (Starting Material): Dissolve a small amount of 2-fluoroaniline in a suitable solvent like ethyl acetate.
-
Reaction Mixture: At various time points, withdraw a small aliquot (a few microliters) from the reaction mixture and dilute it with a small amount of ethyl acetate.
-
-
Procedure:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot the 2-fluoroaniline standard on the left of the baseline.
-
In the center, co-spot the standard and the reaction mixture.
-
On the right, spot the reaction mixture.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.
-
Allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.
-
For enhanced visualization, place the plate in an iodine chamber.
-
-
Data Analysis:
-
The reaction is considered complete when the spot corresponding to 2-fluoroaniline is no longer visible in the reaction mixture lane.
-
A new spot, corresponding to this compound, will appear at a lower Rf than the starting material.
-
| Compound | Expected Rf | Visualization |
| 2-Fluoroaniline | Higher | UV, Iodine |
| This compound | Lower | UV, Iodine |
Method 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Monitoring
Application Note:
For a quantitative assessment of reaction progress, High-Performance Liquid Chromatography (HPLC) is the method of choice.[7] It allows for the accurate determination of the concentration of reactants and products, providing precise data on reaction kinetics and endpoint. This protocol outlines a reversed-phase HPLC method suitable for monitoring the synthesis of this compound.[8]
Experimental Protocol:
-
Principle: The separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The elution order is determined by the polarity of the analytes, with more polar compounds eluting earlier. Quantification is performed using an external standard method with a UV detector.
-
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
Reference standards of 2-fluoroaniline and this compound
-
-
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of 2-fluoroaniline and this compound in acetonitrile (e.g., 1 mg/mL). Prepare working standards by diluting the stock solutions to appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Reaction Mixture: At specified time intervals, withdraw a small aliquot of the reaction mixture, quench the reaction if necessary (e.g., by dilution in cold acetonitrile), and dilute to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Generate a calibration curve for both 2-fluoroaniline and this compound by plotting peak area against concentration.
-
Determine the concentration of each component in the reaction mixture at different time points using the respective calibration curves.
-
Calculate the percentage conversion of 2-fluoroaniline to this compound.
-
Caption: HPLC analytical workflow for quantitative monitoring.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Final Product Confirmation and Impurity Identification
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the final confirmation of the synthesized this compound and for the identification of volatile impurities.[9][10] The high separation efficiency of GC coupled with the definitive identification capabilities of MS provides a high degree of confidence in the product's identity and purity.[11]
Experimental Protocol:
-
Principle: Volatile components of the sample are separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification.
-
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (split ratio 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
-
Reagents and Materials:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Reference standard of this compound
-
-
Sample Preparation:
-
Dissolve a small amount of the purified product in dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
-
Data Analysis:
-
The retention time of the major peak in the sample chromatogram should match that of the this compound reference standard.
-
The mass spectrum of the major peak should be compared with a reference library (e.g., NIST) and the standard to confirm the identity. The expected molecular ion peak is at m/z 153.[9]
-
Minor peaks in the chromatogram can be identified by their mass spectra to characterize any volatile impurities.
-
Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of the synthesized this compound.[12] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.
Experimental Protocol:
-
Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of certain atoms absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment.
-
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the amide proton, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group.
-
Expected NMR Data (in CDCl₃):
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| CH₃ | ~2.2 | s | 3H | Acetyl group |
| Aromatic H | ~7.0-8.3 | m | 4H | Fluorophenyl group |
| NH | ~7.8 | br s | 1H | Amide proton |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| CH₃ | ~24 | Acetyl group |
| Aromatic C | ~115-155 (with C-F coupling) | Fluorophenyl group |
| C=O | ~168 | Carbonyl group |
Conclusion: A Multi-faceted Approach to Quality Assurance
The effective monitoring of the this compound synthesis relies on a multi-faceted analytical approach. The rapid, qualitative assessment by TLC guides the immediate progress of the reaction, while HPLC provides the quantitative data necessary for precise process control and optimization. Finally, GC-MS and NMR serve as indispensable tools for the definitive structural confirmation and purity assessment of the final product. By implementing these detailed protocols, researchers and manufacturers can ensure the consistent production of high-quality this compound, a critical step in the development of safe and effective pharmaceuticals.
References
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- SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- The Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.
- ChemRxiv. Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. 2022.
- Amide Technologies. Synthesis of proteins by automated flow chemistry. 2023.
- NIST. Acetamide, N-(2-fluorophenyl)-. In: NIST Chemistry WebBook [Internet].
- University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- A level Chemistry. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. 2017.
- Biological Magnetic Resonance Bank. Acetamide at BMRB.
- Google Patents. Method and assays for quantitation of acetamide in a composition. 2010.
- PubMed. Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide. 2013.
- Agilent. GC/FID & GC/MS RTL Flavor Databases.
- NIST. Acetamide, N-(2-fluorophenyl)-. In: NIST Chemistry WebBook [Internet].
- SIELC. Separation of Acetamide, N-(2-chlorophenyl)- on Newcrom R1 HPLC column.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- ResearchGate. 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).
- National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals.
- PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. 1999.
- ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. 2012.
- ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
- ResearchGate. Hydrolysis of acetic anhydride: In situ, real-time monitoring using NIR and UV–Vis spectroscopy. 2019.
- GL Sciences. Analysis of Acetic acid and Acetic anhydride.
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Application Note: Strategic Derivatization of N-(2-Fluorophenyl)acetamide for Biological Screening Library Generation
Abstract & Rationale
N-(2-Fluorophenyl)acetamide is a valuable starting scaffold for medicinal chemistry campaigns. The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[1][2][3] Replacing a metabolically vulnerable C-H bond with a strong C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing a drug's biological half-life.[3] This application note provides a comprehensive guide to the strategic derivatization of this core scaffold to generate a chemically diverse library of analogs. We present detailed, validated protocols for targeted modifications at key positions on the molecule, alongside a proposed workflow for subsequent biological screening to identify novel therapeutic leads. The methodologies are designed to be robust and adaptable, enabling researchers to efficiently explore the structure-activity relationship (SAR) of this promising chemical class, which has shown potential in areas such as oncology and enzyme inhibition.[4][5][6][7]
Foundational Scaffold Synthesis: this compound
Before derivatization, a reliable supply of the starting material is essential. The following protocol describes the straightforward synthesis of this compound from commercially available precursors.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established acylation methods.[8]
Materials:
-
2-Fluoroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice-cold Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle, Buchner funnel, filter paper
Procedure:
-
To a 100 mL round-bottom flask, add 2-fluoroaniline (11.1 g, 0.1 mol) and glacial acetic acid (25 mL).
-
Carefully add acetic anhydride (25 mL, 0.26 mol) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 5-10 minutes. The reaction is typically rapid.
-
Allow the mixture to cool slightly, then pour it cautiously into a beaker containing 200 mL of ice-cold water. This will precipitate the product.
-
Stir the resulting slurry for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with two portions of cold deionized water (2x 50 mL).
-
Dry the solid product under vacuum to yield this compound as a white to off-white solid.
-
Validation: Confirm product identity and purity via melting point analysis (Expected: 76-77°C[8]), ¹H NMR, and Mass Spectrometry.
Strategic Derivatization Pathways
To maximize the chemical diversity of the library, we propose three primary derivatization strategies targeting distinct regions of the core scaffold.
Figure 1: Key derivatization points on the this compound scaffold.
Strategy 1: Modification of the Acetyl Group via Amide Coupling
This is the most versatile strategy, allowing for the introduction of a wide array of functionalities by replacing the acetyl group with other acyl moieties. By coupling 2-fluoroaniline with diverse carboxylic acids (R-COOH), a large library can be generated. Amide bond formation using coupling reagents is a cornerstone of medicinal chemistry.[9] We recommend a carbodiimide-mediated coupling, which is reliable for both electron-rich and electron-deficient anilines.[9][10]
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added as a catalytic additive to suppress racemization (if chiral acids are used) and improve reaction efficiency by forming a more reactive intermediate, minimizing side reactions.[9]
Materials:
-
2-Fluoroaniline
-
A diverse selection of carboxylic acids (R-COOH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
-
Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry reaction vessel, dissolve the selected carboxylic acid (1.2 equiv) in ACN (0.1 M).
-
Add 2-fluoroaniline (1.0 equiv), EDC (1.2 equiv), HOBt (0.1 equiv), and DIPEA (2.0 equiv).
-
Stir the reaction mixture at room temperature (23°C) for 12-24 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-fluorophenyl) R-amide derivative.
| Reagent | Molar Equiv. | Purpose |
| 2-Fluoroaniline | 1.0 | Core Scaffold |
| R-COOH | 1.2 | Source of Diversity |
| EDC | 1.2 | Carboxylic Acid Activator[9] |
| HOBt | 0.1 (catalytic) | Racemization Suppressor & Efficiency Booster[9] |
| DIPEA | 2.0 | Non-nucleophilic base to neutralize HCl salt byproduct |
Table 1: Reagent stoichiometry and roles for Protocol 3.1.1.
Strategy 2: Functionalization of the Phenyl Ring
Introducing substituents onto the fluorophenyl ring can probe electronic and steric effects on biological activity. The existing acetamido group is an ortho-, para-director, while the fluorine is also an ortho-, para-director. This provides predictable regioselectivity for electrophilic aromatic substitution. For example, nitration followed by reduction can provide an amino group, a key handle for further derivatization.
Rationale: The introduction of a nitro group (-NO₂) serves two purposes: it is a strong electron-withdrawing group that can significantly alter biological activity, and it can be readily reduced to an amine (-NH₂) for subsequent functionalization.[4][6]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice bath
Procedure:
-
In a flask cooled in an ice bath (0-5°C), slowly add this compound (1.0 equiv) to concentrated H₂SO₄. Stir until fully dissolved.
-
In a separate container, prepare a nitrating mixture by slowly adding concentrated HNO₃ (1.1 equiv) to concentrated H₂SO₄. Keep this mixture cooled.
-
Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction at 0-5°C for 1-2 hours.
-
Validation: Monitor progress by TLC. The product will be significantly more polar.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product. The primary product is expected to be N-(2-fluoro-4-nitrophenyl)acetamide due to the directing effects of the substituents.
-
Purify by recrystallization or column chromatography as needed.
Strategy 3: N-Alkylation of the Amide
Modification of the amide nitrogen can alter the hydrogen-bonding capacity and conformation of the molecule, which can be critical for receptor binding. This requires a strong base to deprotonate the amide NH, followed by reaction with an alkyl halide.
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base capable of deprotonating the relatively non-acidic amide proton to form a sodium amide salt. This salt then acts as a nucleophile, attacking an alkyl or benzyl halide.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl Halide (e.g., Benzyl bromide, Iodomethane)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Wash NaH (1.5 equiv) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0°C.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0°C for 30 minutes after the addition is complete.
-
Add the alkyl halide (1.2 equiv) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Validation: Monitor by TLC or LC-MS.
-
Quench the reaction carefully by slowly adding saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Proposed Biological Screening Workflow
A structured screening cascade is crucial for efficiently identifying promising compounds from the newly synthesized library.
Figure 2: A logical workflow for the biological screening of the derivative library.
Primary Screening: Cell-Based Viability Assay
Rationale: Given that phenylacetamide derivatives have shown anticancer activity, a broad primary screen using cancer cell lines is a logical starting point.[4][6] An MTS or similar tetrazolium-based assay is a robust, high-throughput method to measure cell proliferation and cytotoxicity.
Protocol:
-
Cell Lines: Select a panel of relevant human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer).[4]
-
Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a single high concentration (e.g., 10 or 50 µM) of each derivative from the library for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib or Doxorubicin).
-
Assay: Add MTS reagent and incubate according to the manufacturer's protocol. Measure absorbance to determine cell viability relative to the vehicle control.
-
Hit Criteria: Identify compounds that inhibit cell growth by a predefined threshold (e.g., >50%) as primary hits.
Secondary Screening: Dose-Response and Target Identification
Rationale: Primary hits must be validated to confirm their activity and determine their potency.
Protocols:
-
IC₅₀ Determination: Perform dose-response experiments for all primary hits. Treat cells with a serial dilution of the compound (e.g., 8-point curve) to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Target-Based Assays: Based on SAR data and literature precedent, select relevant target-based assays. If the compounds are hypothesized to be kinase inhibitors, screen them against a panel of kinases.[7] If they are analogs of known enzyme inhibitors, test them in the relevant enzymatic assay.[5][11]
| Screening Stage | Purpose | Example Assay | Output |
| Primary | Identify active compounds | Single-dose cell viability (MTS) | % Inhibition |
| Secondary | Quantify potency | Dose-response cell viability | IC₅₀ values[4][5] |
| Tertiary | Determine mechanism/selectivity | Kinase/Enzyme panel | Target-specific IC₅₀ / Kᵢ |
Table 2: Summary of the proposed screening cascade.
Conclusion
The this compound scaffold provides a fertile ground for the development of novel bioactive molecules. By systematically applying the derivatization strategies outlined in this note—modifying the acyl group, functionalizing the aromatic ring, and alkylating the amide nitrogen—researchers can rapidly generate a diverse chemical library. The subsequent high-throughput biological screening workflow enables the efficient identification and validation of promising hits, paving the way for more advanced lead optimization studies. This integrated approach of strategic synthesis and logical screening is fundamental to modern drug discovery.
References
- PrepChem. Synthesis of this compound. PrepChem.com. [Link]
- Kaur, T., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules. [Link]
- Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]
- Valiante, E. J., et al. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods in Enzymology. [Link]
- Youssef, A.M., & Abdul-Reada, N.A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry A. [Link]
- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. This compound.
- Arnold, F. S. C., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. [Link]
- Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- Chen, C. H., et al. (2013). Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases. Bioorganic & Medicinal Chemistry Letters. [Link]
- Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)
- Shdare, B., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]
- Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
- Mahrous, M. (2021). Review: Fluorine in Medicinal Chemistry.
- Ammazzoul, A., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery. [Link]
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
- Zhang, W., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated, Scalable Synthesis of N-(2-Fluorophenyl)acetamide for Preclinical Assessment
An Application Guide for Drug Development Professionals
Abstract
This application note provides a comprehensive, validated, and scalable protocol for the synthesis of N-(2-Fluorophenyl)acetamide, a key intermediate and potential pharmacophore in modern drug discovery. The procedure detailed herein is designed for producing multi-gram to kilogram quantities of high-purity material suitable for preclinical studies. We delve into the mechanistic rationale behind the chosen synthetic route, offer a detailed step-by-step protocol, outline rigorous analytical quality control measures, and provide a thorough safety and hazard mitigation plan. This document is intended for researchers, chemists, and drug development professionals requiring a reliable and well-documented manufacturing process for this compound.
Introduction and Scientific Context
N-aryl acetamides are prevalent structural motifs in a wide array of biologically active molecules. Specifically, fluorinated aniline derivatives like this compound serve as crucial building blocks in medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Substituted phenylacetamides have demonstrated potential as protease inhibitors and anticancer agents.[1][2][3] Given the importance of this scaffold, a robust and scalable synthesis is paramount for advancing drug candidates through the preclinical pipeline.
The most direct and industrially viable method for synthesizing this compound is the N-acetylation of 2-fluoroaniline. This application note describes an optimized process using acetic anhydride, which is both efficient and cost-effective. The protocol has been scaled and validated to ensure reproducibility and high purity of the final compound, a critical requirement for any material intended for pharmacological and toxicological evaluation.
Chemical Transformation and Rationale
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of acetate as a leaving group yields the stable amide product, this compound. Glacial acetic acid serves as a suitable solvent that is compatible with the reagents and reaction conditions.
Reaction Scheme:
Caption: N-acetylation of 2-Fluoroaniline.
Scalable Synthesis Protocol
This protocol is designed for a 100-gram scale synthesis. All operations must be conducted in a certified chemical fume hood.
Materials and Equipment
-
Chemicals:
-
2-Fluoroaniline (≥99% purity)
-
Acetic Anhydride (≥99% purity)
-
Glacial Acetic Acid (ACS grade)
-
Deionized Water
-
Crushed Ice
-
-
Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a PTFE paddle
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser with coolant lines
-
500 mL addition funnel
-
Large Büchner funnel and vacuum flask (5 L capacity)
-
Vacuum pump
-
Glassware for recrystallization
-
Vacuum oven
-
Reagent Quantities
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 2-Fluoroaniline | C₆H₆FN | 111.12 | 1.0 | 0.90 | 100.0 | 86.9 | 1.151[4] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.2 | 1.08 | 110.2 | 102.0 | 1.08 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | - | - | 225.0 | 1.05 |
Step-by-Step Experimental Procedure
Caption: Scalable workflow for this compound synthesis.
-
Reaction Setup: Assemble the 2 L three-neck flask with the overhead stirrer, reflux condenser, and addition funnel. Ensure all joints are properly sealed.
-
Charging Reagents: Charge the flask with 100.0 g (0.90 mol) of 2-fluoroaniline and 225 mL of glacial acetic acid. Begin stirring to ensure complete dissolution.
-
Addition of Acetylating Agent: Add 102 mL (1.08 mol) of acetic anhydride to the addition funnel. Add the acetic anhydride dropwise to the stirred solution over 30 minutes. An initial exotherm will be observed; control the addition rate to maintain a manageable temperature rise.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux (approximately 118°C) and maintain for 30-60 minutes.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the 2-fluoroaniline spot is no longer visible.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of 2 kg of crushed ice and 1 L of deionized water. Slowly pour the reaction mixture into the ice-water slurry with vigorous stirring. This will quench any unreacted acetic anhydride and precipitate the product.
-
Filtration: Collect the resulting white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).
-
Purification (Recrystallization): Transfer the crude solid to a suitable flask and recrystallize from an ethanol/water mixture to achieve high purity. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50°C overnight or until a constant weight is achieved. The expected yield is typically 85-95%.
Analytical Characterization and Quality Control
For preclinical use, the final compound must meet stringent purity and identity specifications.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity by FTIR | Conforms to reference spectrum | FTIR (ATR) |
| Identity by ¹H NMR | Conforms to structure | ¹H NMR (400 MHz, CDCl₃) |
| Melting Point | 76 - 78 °C | Capillary Melting Point[5] |
| Purity by HPLC | ≥ 99.0% (AUC) | HPLC-UV |
| Molecular Weight | 153.15 g/mol (by MS) | Mass Spectrometry (ESI+) |
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.3 (d, 1H, Ar-H), ~7.8 (br s, 1H, NH), ~7.1-7.2 (m, 3H, Ar-H), ~2.2 (s, 3H, CH₃).
-
FTIR (ATR, cm⁻¹): ~3290 (N-H stretch), ~1665 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-F stretch).
-
Mass Spec (ESI+): m/z 154.1 [M+H]⁺.
Safety and Hazard Mitigation
Working with the reagents in this synthesis requires strict adherence to safety protocols. The reaction should only be performed by trained personnel in a controlled laboratory environment.
| Reagent | GHS Pictograms | Key Hazards | Mitigation Measures |
| 2-Fluoroaniline | 💀, ☣️, ♲ | Toxic if swallowed, inhaled, or in contact with skin.[6] Suspected mutagen. | Use in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Avoid generating aerosols. |
| Acetic Anhydride | 🔥, corrosive | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[7] | Keep away from heat and ignition sources.[8] Use in a fume hood. Wear chemical-resistant gloves, a face shield, and an apron. Have a spill kit ready. Reacts violently with water.[7] |
| Glacial Acetic Acid | 🔥, corrosive | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Handle in a fume hood. Use appropriate PPE, including gloves and eye protection. |
-
Engineering Controls: A properly functioning chemical fume hood is mandatory to prevent inhalation of toxic and corrosive vapors.[8][9]
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, a face shield, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.[7][9]
-
Spill & Waste Management: Spills of acetic anhydride or 2-fluoroaniline should be absorbed with an inert material like diatomaceous earth and collected in a sealed container for hazardous waste disposal.[10] Do not use water to clean up acetic anhydride spills, as it reacts exothermically.[8] All chemical waste must be disposed of according to local, state, and federal regulations.
References
- PrepChem. Synthesis of this compound.
- Quora. What safety precautions should you take when working with acetic anhydride?
- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Carl ROTH. Safety Data Sheet: Acetic acid anhydride.
- INEOS Group. Safety data sheet - acetic anhydride.
- New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY.
- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- International Union of Crystallography. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
- NIST. Acetamide, N-(2-fluorophenyl)-.
- National Institutes of Health (PMC). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
- PubChem. This compound.
- Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.
- National Institutes of Health (PMC). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds.
- PubMed. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives.
- PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
- SpectraBase. 2-(p-Fluorophenyl)acetamide.
- Google Patents. US5053542A - Catalytic bromination of 2-fluoroaniline.
- ChemSynthesis. 2-fluoroaniline.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]
- 7. ineos.com [ineos.com]
- 8. nj.gov [nj.gov]
- 9. quora.com [quora.com]
- 10. carlroth.com [carlroth.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of N-(2-Fluorophenyl)acetamide
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of N-(2-Fluorophenyl)acetamide. In drug discovery and development, meticulous characterization of chemical entities is paramount for ensuring identity, purity, and quality. This guide moves beyond simple procedural lists, offering insights into the causality behind experimental choices. We present a multi-technique approach encompassing chromatography, spectroscopy, mass spectrometry, and thermal analysis, designed to provide a holistic understanding of the molecule. Each section includes not only step-by-step protocols but also the scientific rationale, empowering researchers to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Profile
This compound, also known as 2'-Fluoroacetanilide, is an organic compound that may serve as a key intermediate in the synthesis of pharmaceuticals or as a potential process-related impurity.[1] Its structural integrity and purity profile are critical determinants of downstream reaction success and final product safety. An integrated analytical strategy is therefore essential for its unambiguous characterization.
The first step in any analytical endeavor is to understand the fundamental properties of the analyte. These properties dictate the choice of appropriate techniques and inform parameter selection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₈H₈FNO | [2][3] |
| Molecular Weight | 153.15 g/mol | [1][2][3] |
| CAS Number | 399-31-5 | [2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2'-Fluoroacetanilide | [1][2][3] |
| Boiling Point | 140-142 °C (at reduced pressure) |[3] |
A well-characterized reference standard is the cornerstone of accurate analysis. Before proceeding, it is imperative to source a standard of the highest possible purity, accompanied by a certificate of analysis.
Chromatographic Methods for Purity Assessment and Separation
Chromatography is the workhorse for assessing the purity of this compound, capable of separating the main component from starting materials, by-products, and degradants. The choice between liquid and gas chromatography is primarily driven by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
Rationale: Reversed-phase HPLC is the premier method for non-volatile or thermally labile compounds. This compound's aromatic ring contains a chromophore, making it ideally suited for UV detection. A C18 column is selected as the stationary phase due to its versatility in retaining moderately polar compounds like this acetamide derivative through hydrophobic interactions. The mobile phase, a mixture of water and acetonitrile, is chosen to allow for gradient elution, which ensures the efficient separation of impurities with a wide range of polarities.
Protocol: HPLC-UV Method
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Instrumentation: Utilize a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Inject the sample into the system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.
-
Table 2: Recommended HPLC-UV Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
Rationale: Given its reported boiling point, this compound possesses sufficient volatility and thermal stability for GC analysis.[3] Coupling GC with a mass spectrometer provides an orthogonal technique to HPLC for purity analysis and delivers definitive structural confirmation through characteristic mass fragmentation patterns. Electron Ionization (EI) is a robust method for generating reproducible fragmentation spectra that can be compared against spectral libraries like NIST.[2]
Protocol: GC-MS Method
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Instrumentation: Use a GC system equipped with a split/splitless injector, coupled to a Mass Selective Detector (MSD).
-
GC-MS Conditions:
-
Inject the prepared sample.
-
Acquire data in full scan mode to detect all volatile components.
-
Identify the peak for this compound by its retention time and compare the resulting mass spectrum with a reference spectrum or library entry for confirmation. The NIST WebBook provides reference mass spectra for this compound.[2]
-
Table 3: Recommended GC-MS Parameters
| Parameter | Setting |
|---|---|
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 400 m/z |
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides the definitive "fingerprint" of a molecule, confirming its covalent structure and the arrangement of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule. For this compound, specific patterns are expected: an acetyl methyl singlet, aromatic protons with splitting patterns influenced by the fluorine substituent, and an amide proton signal. The use of deuterated solvents like DMSO-d₆ is common for this class of compounds.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key expected signals include a singlet around δ 2.1 ppm (CH₃), a multiplet region between δ 7.1-8.2 ppm for the aromatic protons, and a broad singlet for the N-H proton (typically > δ 9.5 ppm in DMSO-d₆).
-
Acquire a ¹³C NMR spectrum. Expected signals include the methyl carbon (~24 ppm), the carbonyl carbon (~169 ppm), and aromatic carbons showing C-F coupling.
-
-
Data Analysis: Integrate the proton signals and analyze the splitting patterns (J-coupling) to confirm the substitution pattern and connectivity. Compare chemical shifts to reference data or predictive models.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This provides a quick identity check and can reveal the presence or absence of key structural motifs. Spectral databases for this compound are available for comparison.[1]
Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands.
-
N-H stretch: A moderate to sharp peak around 3300-3250 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
-
C=O (Amide I) stretch: A strong, sharp peak around 1670-1650 cm⁻¹.
-
N-H bend (Amide II): A peak around 1550-1530 cm⁻¹.
-
C-F stretch: A strong absorption in the 1250-1000 cm⁻¹ region.
-
Integrated Analytical Workflow
No single technique provides a complete picture. A logical, tiered workflow ensures that resources are used efficiently to build a comprehensive characterization package. The following workflow is recommended for a full structural and purity assessment.
Caption: Integrated workflow for the characterization of this compound.
This workflow begins with rapid screening techniques (Phase 1) to confirm the presence of key functional groups and assess basic purity. Positive results lead to definitive characterization (Phase 2), where quantitative purity is established and the molecular structure is unambiguously confirmed. For regulatory filings or in-depth studies, advanced techniques (Phase 3) can provide elemental composition and thermal properties.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach that leverages the strengths of orthogonal techniques. By combining chromatographic separation with spectroscopic identification, mass-based verification, and thermal analysis, researchers can build a robust and reliable data package. The protocols and rationales provided in this application note serve as a comprehensive guide for scientists in research and drug development to ensure the quality and integrity of this important chemical entity.
References
- National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2-fluorophenyl)-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2-fluorophenyl)- Phase change data. NIST Chemistry WebBook.
Sources
Application Notes and Protocols: Synthesis of 2'-Fluoroacetanilide via Acylation of 2-Fluoroaniline
Abstract
This document provides a comprehensive guide for the N-acetylation of 2-fluoroaniline using acetic anhydride to synthesize 2'-fluoroacetanilide. N-acetylation is a fundamental and crucial transformation in organic synthesis, primarily employed to protect the highly reactive amino group of anilines. This protection moderates the amine's activating effect on the aromatic ring, allowing for more controlled subsequent chemical modifications. The resulting N-acetylated product, an amide, is typically a stable, crystalline solid, which simplifies purification by recrystallization.[1][2] This protocol offers a detailed, step-by-step methodology, explains the underlying chemical principles, and outlines the necessary safety precautions for a successful and safe synthesis.
Underlying Principles: The Reaction Mechanism
The acylation of 2-fluoroaniline with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-fluoroaniline's amino group initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of acetic anhydride.[3][4][5] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the resonance-stabilized acetate ion as a good leaving group. Finally, a base (which can be another molecule of 2-fluoroaniline or the acetate byproduct) deprotonates the positively charged nitrogen atom to yield the neutral amide product, 2'-fluoroacetanilide, and acetic acid as a byproduct.[6]
Caption: Mechanism of Nucleophilic Acyl Substitution.
Experimental Protocol
This protocol is designed for the reliable synthesis and purification of 2'-fluoroacetanilide. Adherence to safety precautions is paramount throughout the procedure.
Materials and Equipment
Reagents:
-
2-Fluoroaniline (C₆H₆FN)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Glacial Acetic Acid (CH₃COOH) (Solvent)
-
Deionized Water (H₂O)
-
Ethanol (for recrystallization)
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature control
-
Ice bath
-
Büchner funnel and filter flask (for vacuum filtration)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Melting point apparatus
Reagent Stoichiometry
The following table outlines the quantities for a representative reaction scale. Adjustments can be made as needed, maintaining the molar ratios.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Molar Eq. |
| 2-Fluoroaniline | 111.12 | 1.15 | 2.22 g (1.93 mL) | 20.0 | 1.0 |
| Acetic Anhydride | 102.09 | 1.08 | 2.25 g (2.08 mL) | 22.0 | 1.1 |
| Glacial Acetic Acid | 60.05 | 1.05 | 10 mL | - | Solvent |
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
In a fume hood, add 2.22 g (1.93 mL) of 2-fluoroaniline to the flask.
-
Add 10 mL of glacial acetic acid to the flask and stir the mixture until the aniline is fully dissolved. Some patent literature suggests solvents like chloroform or chlorobenzene can also be used.[7]
-
Set up a dropping funnel over the flask. Measure 2.25 g (2.08 mL) of acetic anhydride and place it into the dropping funnel.
Acylation Reaction: 5. Begin stirring the 2-fluoroaniline solution. 6. Add the acetic anhydride dropwise from the dropping funnel to the flask over approximately 10-15 minutes. The reaction is exothermic; an ice bath can be used to maintain the temperature around room temperature if necessary.[8] 7. Once the addition is complete, remove the dropping funnel and heat the reaction mixture to 60-80°C using a heating mantle.[9] 8. Maintain this temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.[7]
Work-up and Isolation: 9. After the reaction period, allow the flask to cool to room temperature. 10. Pour the reaction mixture slowly and with stirring into a beaker containing approximately 100 mL of ice-cold water. This will quench any unreacted acetic anhydride and cause the less water-soluble 2'-fluoroacetanilide product to precipitate out of the solution.[10] 11. Continue to stir the resulting slurry in an ice bath for 15-20 minutes to maximize crystal formation.[11] 12. Collect the crude solid product by vacuum filtration using a Büchner funnel. 13. Wash the collected crystals on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove acetic acid and other water-soluble impurities.[12] 14. Press the crystals dry on the filter paper to remove as much water as possible.
Purification by Recrystallization
Recrystallization is a critical step to purify the crude product based on its differential solubility in a hot versus cold solvent system.[12][13]
-
Transfer the crude 2'-fluoroacetanilide to a clean Erlenmeyer flask.
-
Select an appropriate solvent system. A mixture of ethanol and water is often effective for acetanilides.
-
Add the minimum amount of hot ethanol to the flask to just dissolve the solid. If any insoluble impurities remain, a hot filtration step can be performed.
-
Once dissolved, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Then, add a few more drops of hot ethanol to redissolve the precipitate and ensure a clear solution.
-
Allow the flask to cool slowly to room temperature without disturbance to promote the formation of large, pure crystals.[13]
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water mixture, and dry them thoroughly. The final product should be white or off-white crystals.
Caption: Workflow for the Synthesis of 2'-Fluoroacetanilide.
Product Characterization
To confirm the identity and purity of the synthesized 2'-fluoroacetanilide, the following analytical techniques are recommended:
-
Melting Point: Pure acetanilide has a melting point of 114-116°C.[10] The presence of the fluorine substituent will alter this; the literature value for 2'-fluoroacetanilide should be consulted and compared with the experimental result. A sharp melting range close to the literature value indicates high purity.[12]
-
¹H NMR Spectroscopy: The spectrum should show a singlet for the methyl (CH₃) protons around 2.2 ppm, a broad singlet for the amide (NH) proton, and complex multiplets in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the protons on the fluorophenyl ring.[14]
-
¹³C NMR Spectroscopy: The spectrum will confirm the presence of the methyl carbon, the amide carbonyl carbon, and the distinct carbons of the aromatic ring.
-
Infrared (IR) Spectroscopy: Key signals include a sharp N-H stretch around 3300 cm⁻¹, a strong C=O (amide I) stretch around 1660-1680 cm⁻¹, and C-N (amide II) bending around 1550 cm⁻¹.
Safety and Hazard Management
Working with the reagents in this protocol requires strict adherence to safety standards. The entire procedure must be conducted in a well-ventilated chemical fume hood.
-
2-Fluoroaniline: This substance is toxic if swallowed, in contact with skin, or if inhaled.[15] It causes skin irritation and serious eye damage.[16][17] It is also a flammable liquid and vapor.[17]
-
Acetic Anhydride: This reagent is highly corrosive and causes severe skin burns and eye damage.[18] It is a lachrymator (causes tearing) and is fatal if inhaled. It is also a flammable liquid.[18]
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye damage.
Personal Protective Equipment (PPE):
-
Chemical safety goggles or a face shield are mandatory.[17]
-
A flame-retardant lab coat.
-
Chemically resistant gloves (e.g., nitrile) must be worn.[17]
Waste Disposal:
-
All organic waste and filtrates should be collected in a designated halogenated organic waste container. Do not pour any chemicals down the drain.[19]
References
- Koreeda, M. (2011). Mechanism of aniline acetylation reaction.
- Cerritos College.
- JoVE. (2020).
- University of Texas at Dallas.
- Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. [Link]
- Patsnap. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. [Link]
- Scribd.
- University of Missouri–St. Louis.
- University of Michigan. Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. [Link]
- Reddit. Mechanism of acylation of aniline with acetic anhydride?. [Link]
- Google Patents.
- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Patsnap Synapse. What is the mechanism of Acetanilide?. [Link]
- Google Patents. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Loba Chemie. 2-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
- Google Patents. CN107602407A - A kind of synthetic method of the fluoroacetanilide of 2 bromine 4.
- SpectraBase. 2'-Fluoroacetanilide - Optional[1H NMR] - Chemical Shifts. [Link]
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- NIH National Library of Medicine.
- Creighton University.
- YouTube.
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The Strategic Utility of N-(2-Fluorophenyl)acetamide in the Synthesis of Bioactive Amides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of the 2-Fluorophenylamide Moiety in Medicinal Chemistry
The amide bond is a cornerstone of peptide and protein structure and is a recurring motif in a vast array of pharmaceuticals. The strategic incorporation of fluorine into drug candidates often enhances metabolic stability, binding affinity, and bioavailability. Consequently, N-(2-Fluorophenyl)acetamide has emerged as a valuable and versatile building block in medicinal chemistry. Its unique electronic properties, conferred by the ortho-fluoro substituent, influence the conformation and reactivity of the amide group, making it a key component in the design of novel therapeutics. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive amides, with a focus on anticonvulsant and kinase inhibitor scaffolds.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | [1] |
| Molecular Weight | 153.15 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 76-77 °C | [2] |
| CAS Number | 399-31-5 | [3] |
Protocol 1: Synthesis of this compound
The preparation of this compound is a straightforward acylation reaction. This protocol is adapted from established methods.[2]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials and Reagents:
-
2-Fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice water
-
Reflux apparatus
-
Filtration equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 11.1 g of 2-fluoroaniline and 25 ml of glacial acetic acid.
-
To this mixture, add 25 ml of acetic anhydride.
-
Heat the reaction mixture to reflux and maintain for 5 minutes.
-
After the reflux period, allow the mixture to cool slightly and then carefully pour it into a beaker containing ice water.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the solid to obtain the final product.
Application Notes: this compound as a Precursor for Bioactive Molecules
The this compound scaffold is present in a variety of bioactive compounds. While direct modification of this compound is not always the primary synthetic route reported, its structure provides a key pharmacophore. The following sections outline proposed protocols for the synthesis of bioactive amides using this compound as a key intermediate, based on established synthetic transformations and the structures of known active molecules.
Protocol 2 (Proposed): Synthesis of Anticonvulsant Analogs via N-Alkylation
Several known anticonvulsant agents feature an N-substituted acetamide moiety. This proposed protocol details the N-alkylation of this compound to generate a library of potential anticonvulsant candidates.
Rationale:
The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been shown to yield compounds with significant anticonvulsant activity.[4] While the reported synthesis involves the alkylation of an amine with a chloroacetamide, a convergent approach starting from this compound is a viable alternative for generating structural diversity.
Proposed Synthetic Workflow
Caption: Proposed N-alkylation of this compound.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., 2-chloro-N-phenylacetamide or other substituted haloalkanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Chromatography supplies
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.
Protocol 3 (Proposed): Synthesis of Kinase Inhibitor Scaffolds
The 2-fluorophenylamide moiety is a feature in some kinase inhibitors. This proposed protocol describes a synthetic route to potential kinase inhibitors by functionalizing the phenyl ring of a derivative of this compound.
Rationale:
The synthesis of N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide has been reported as an intermediate for isoquinoline fluorine analogues.[5][6] Further modification of this intermediate, for instance by oxidation of the sulfide to a sulfone, can introduce new functionalities and potentially lead to bioactive compounds.
Proposed Synthetic Workflow for a Sulfone Derivative
Caption: Proposed synthesis of a sulfone-containing amide.
Materials and Reagents:
-
N-[2-(3,4-Dimethoxyphenyl)-2-(phenylthio)ethyl]-2-(2-fluorophenyl)acetamide (synthesis assumed from precursors)
-
Sodium periodate (NaIO₄)
-
Water
-
Dichloromethane (DCM)
-
Flash chromatography system
Procedure:
-
Dissolve N-[2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl]-2-(2-fluorophenyl)acetamide (1 equivalent) in a suitable solvent mixture with water.
-
Add sodium periodate (2.3 equivalents) to the solution.
-
After cooling to room temperature, extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash chromatography on silica gel to obtain the desired sulfone derivative.
Conclusion and Future Perspectives
This compound represents a strategically important starting material and structural motif in the synthesis of bioactive amides. The protocols provided herein, both established and proposed, offer a framework for researchers to explore the chemical space around this versatile scaffold. The continued development of novel synthetic methodologies will undoubtedly expand the utility of this compound in the discovery of next-generation therapeutics.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67860, this compound.
- PrepChem (2023). Synthesis of this compound.
- Ovalle, M. A., Romero, J. A., & Aguirre, G. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 63-66.
- Kamiński, K., Obniska, J., & Wiklik, B. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological reports : PR, 65(3), 637–647.
- National Institute of Standards and Technology (n.d.). Acetamide, N-(2-fluorophenyl)-. In NIST Chemistry WebBook.
- Ovalle, M. A., Romero, J. A., & Aguirre, G. (2020). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)- ethyl]-2-(2-fluorophenyl)acetamide. IUCrData, 5(12), x201663.
Sources
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- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
Application Notes & Protocols: N-(2-Fluorophenyl)acetamide as a Strategic Building Block in Modern Drug Discovery
Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] N-(2-Fluorophenyl)acetamide has emerged as a particularly valuable building block due to the unique interplay between the ortho-fluoro substituent and the acetamido group. This document provides an in-depth guide for research scientists on the strategic application of this compound, including detailed, field-tested protocols for its synthesis and subsequent elaboration into complex scaffolds relevant to contemporary drug targets such as kinases and G-protein coupled receptors (GPCRs).
Introduction: The Strategic Value of Fluorination
The use of organofluorine compounds in pharmaceuticals is a well-established strategy, with fluorinated drugs consistently representing a significant portion of new FDA approvals.[2][4] The introduction of fluorine can profoundly influence a molecule's properties by:
-
Modulating pKa: The high electronegativity of fluorine can lower the pKa of nearby basic centers, altering ionization states at physiological pH.
-
Enhancing Metabolic Stability: Fluorine substitution at metabolically liable positions (e.g., para-position of a phenyl ring) can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[3][5]
-
Improving Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) and can induce conformational changes that favor a bioactive conformation.
-
Increasing Lipophilicity: The introduction of fluorine often increases a compound's lipophilicity, which can enhance membrane permeability and cell penetration.
This compound (also known as 2'-Fluoroacetanilide) is a bifunctional reagent that leverages these benefits. The ortho-fluoro atom provides the aforementioned electronic and metabolic advantages, while the acetamido group serves as a versatile chemical handle and a powerful directing group for subsequent synthetic transformations.
Physicochemical Properties & Data
A clear understanding of the fundamental properties of this compound is critical for its effective use.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | [6][7] |
| Molecular Weight | 153.15 g/mol | [6][7] |
| CAS Number | 399-31-5 | [6][7] |
| Appearance | White solid | [8] |
| Melting Point | 76-77 °C | [8] |
Core Synthetic Applications & Protocols
The true power of this compound lies in its synthetic versatility. The acetamido group can direct metallation to the adjacent ortho-position (C3), while both the aromatic ring and the amide itself can participate in a wide range of coupling and cyclization reactions.
Protocol 1: Synthesis of this compound
Principle: This protocol describes the straightforward N-acylation of 2-fluoroaniline. Acetic anhydride serves as the acylating agent in a simple, high-yielding reaction. This step is foundational, allowing for the in-house production of the starting material from commercially available precursors.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles |
|---|---|---|---|
| 2-Fluoroaniline | 111.12 | 11.1 g | 0.1 |
| Acetic Anhydride | 102.09 | 25 mL | - |
| Glacial Acetic Acid | 60.05 | 25 mL | - |
| Ice Water | 18.02 | ~200 mL | - |
Step-by-Step Procedure:
-
Combine 11.1 g of 2-fluoroaniline and 25 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Carefully add 25 mL of acetic anhydride to the mixture.
-
Heat the mixture to reflux and maintain for 5 minutes.[8] The reaction is typically rapid.
-
Remove the heat source and allow the mixture to cool slightly before cautiously pouring it over a beaker of ice water.
-
A white precipitate of this compound will form. Stir the slurry for 10-15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid thoroughly (e.g., in a vacuum oven at 40-50 °C) to yield the final product.
Expected Results:
-
Yield: Typically >90%.
-
Purity: The crude product is often of high purity. Recrystallization from ethanol/water may be performed if necessary.
-
Characterization: The product should be a white solid with a melting point of 76-77 °C.[8]
Protocol 2: Ortho-Directed Lithiation and Electrophilic Quench
Principle: The acetamido group is a potent ortho-directing group. Treatment with a strong base like n-butyllithium (n-BuLi) selectively deprotonates the C3 position of the aromatic ring, generating a nucleophilic aryl lithium species. This intermediate can then be trapped with a variety of electrophiles to install new functional groups, opening a gateway to highly substituted analogs.
Workflow Diagram:
Caption: Workflow for ortho-directed functionalization.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles |
|---|---|---|---|
| This compound | 153.15 | 1.53 g | 10 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Electrophile (e.g., Iodine) | 253.81 | 2.80 g | 11 |
Step-by-Step Procedure:
-
Add this compound to an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous THF via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may change color. Stir for 1 hour at -78 °C.
-
In a separate flask, dissolve the chosen electrophile (e.g., Iodine, 1.1 equivalents) in anhydrous THF.
-
Transfer the electrophile solution to the aryl lithium solution via cannula or syringe, again keeping the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient).
Self-Validation & Trustworthiness: The success of this protocol is highly dependent on anhydrous conditions. The use of oven-dried glassware and anhydrous solvents is critical to prevent quenching of the organolithium intermediate. Successful formation of the product can be confirmed by LC-MS analysis of the crude reaction mixture and full characterization of the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Case Studies in Drug Discovery
The N-phenylacetamide motif is a common feature in a variety of pharmacologically active agents, particularly kinase inhibitors. The specific N-(fluorophenyl)acetamide structure offers a valuable scaffold for building molecules that target these important enzyme classes.
Kinase Inhibitors
Many kinase inhibitors feature a "hinge-binding" motif, often an N-heterocycle, which forms hydrogen bonds with the protein's hinge region. The rest of the molecule, the "scaffold," occupies the ATP-binding pocket. The N-(fluorophenyl)acetamide group can serve as a key part of this scaffold, providing a vector for growth into solvent-exposed regions and contributing to the overall binding affinity.
-
Aurora Kinase B Inhibitors: Recent research has led to the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as a potent and selective Aurora Kinase B (AURKB) inhibitor.[9][10][11] In this molecule, the fluorophenyl acetamide moiety is crucial for the structure-activity relationship, providing key interactions within the kinase domain.[9][10]
-
FLT3 Inhibitors: The compound CHMFL-FLT3-335, an inhibitor of the FMS-like Tyrosine Kinase 3 (FLT3) internal tandem duplication (ITD) mutant, incorporates an acetamide-linked phenyl group.[12] While not a 2-fluoro analog, this example underscores the utility of the general N-phenylacetamide scaffold in targeting kinases implicated in Acute Myeloid Leukemia (AML).[12]
GPCR Allosteric Modulators
G-protein coupled receptors (GPCRs) are the largest family of drug targets.[13][14] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and a more nuanced pharmacological response.[15][16] The this compound scaffold can be elaborated to create molecules that fit into cryptic allosteric pockets, modulating receptor activity in response to the primary agonist. The conformational constraints and electronic properties imparted by the ortho-fluoro group can be key to achieving the specific shape and polarity required for selective allosteric binding.
Conceptual Pathway Diagram:
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Arylacetamides
Introduction: The Enduring Importance of the Amide Bond
N-arylacetamides, a cornerstone of organic synthesis, represent a critical structural motif in a vast array of functional molecules. From blockbuster pharmaceuticals to high-performance materials and agrochemicals, the N-arylacetamide unit imparts crucial properties, influencing biological activity, thermal stability, and solubility. The synthesis of this seemingly simple amide linkage, therefore, is a reaction of profound industrial and academic significance. This guide provides a detailed exploration of the experimental setups for synthesizing N-arylacetamides, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the classical, time-tested methods and explore modern, sustainable alternatives, always focusing on the underlying principles that govern these transformations.
I. The Classical Approach: Acetylation of Anilines with Acetic Anhydride
The reaction of an aniline with an acetylating agent like acetic anhydride or acetyl chloride is the quintessential method for preparing N-arylacetamides. Its reliability, scalability, and the wealth of available literature make it a go-to procedure in many laboratories.
The 'Why': Unpacking the Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide bond.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of acetanilide, the simplest N-arylacetamide, from aniline and acetic anhydride.
Materials:
-
Aniline
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid
-
Sodium Acetate
-
Distilled Water
-
Ethanol (for recrystallization)
-
Erlenmeyer flasks
-
Beakers
-
Buchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
Dissolution of Aniline: In a 250 mL Erlenmeyer flask, add 5.0 mL of aniline to 130 mL of distilled water. To this suspension, carefully add 4.5 mL of concentrated hydrochloric acid. Swirl the flask until the aniline completely dissolves, forming aniline hydrochloride. This step is crucial as it protonates the aniline, making it soluble in the aqueous medium.[2]
-
Preparation of Reagent Solutions: In a separate beaker, dissolve 8.2 g of sodium acetate in 30 mL of distilled water. In a small, dry conical flask, measure out 6.2 mL of acetic anhydride.
-
The Acetylation Reaction: To the aniline hydrochloride solution, add the acetic anhydride and swirl the flask to ensure mixing. Immediately after, add the sodium acetate solution and mix vigorously. The sodium acetate acts as a base to deprotonate the anilinium ion, regenerating the nucleophilic free aniline which then reacts with the acetic anhydride.
-
Precipitation and Isolation: Cool the reaction mixture in an ice bath for approximately 20 minutes to induce the precipitation of the crude acetanilide. Collect the white crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with two portions of ice-cold distilled water to remove any remaining water-soluble impurities.
Purification: The Art of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.[3][4]
Procedure:
-
Transfer the crude acetanilide to a beaker and add a minimal amount of hot water to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.[5]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water.
-
Dry the crystals thoroughly and determine their melting point to assess purity. The melting point of pure acetanilide is 114-116 °C.[6]
Characterization of N-Arylacetamides
The synthesized N-arylacetamide can be characterized using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of the acetyl group and the substitution pattern on the aromatic ring.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for N-arylacetamides include the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1660 cm⁻¹).
Experimental Workflow: Classical Synthesis
Caption: Workflow for the classical synthesis of N-arylacetamides.
II. Modern Approaches: Towards a Greener Synthesis
While the classical method is robust, modern synthetic chemistry emphasizes the principles of "green chemistry," aiming for processes that are more efficient, less hazardous, and environmentally benign.
A. Microwave-Assisted Synthesis: Accelerating Reactions
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions rapidly and efficiently.[8] This often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.[9][10]
The 'Why': The Advantage of Dielectric Heating
Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rotate and generate heat. This rapid, uniform heating can accelerate reaction rates significantly.[11]
Experimental Protocol: Microwave-Assisted Synthesis of Acetanilide
This protocol describes a solvent-free, microwave-assisted synthesis of acetanilide.
Materials:
-
Aniline
-
Acetic acid
-
Microwave reactor
-
Beaker
-
Buchner funnel and filter flask
Procedure:
-
In a microwave-safe reaction vessel, combine 2.04 g of aniline and 3.75 mL of glacial acetic acid.[12]
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 160-480 MHz) for a short duration (e.g., 5-20 minutes).[12] The optimal time and power will depend on the specific microwave unit.
-
After irradiation, carefully remove the vessel and pour the hot reaction mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the product.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry.[12]
-
The product can be further purified by recrystallization from 50% ethanol if necessary.[12]
B. Ultrasound-Assisted Synthesis: The Power of Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green methodology. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[13][14]
The 'Why': Localized Hotspots
The collapse of cavitation bubbles generates localized hotspots with extremely high temperatures and pressures, which can accelerate chemical reactions.[13]
Experimental Protocol: Ultrasound-Assisted N-acylation
This protocol outlines a general procedure for the ultrasound-assisted synthesis of N-arylacetamides.
Materials:
-
Aniline derivative
-
Acetic anhydride
-
Ultrasonic bath or probe sonicator
-
Reaction flask
Procedure:
-
In a reaction flask, place the aniline derivative and acetic anhydride.
-
Position the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 35 kHz) and temperature (e.g., 25°C) for a short period (typically 15-30 minutes).[13][15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation in water and purified by recrystallization.
C. Catalytic and Solvent-Free Approaches: The Pinnacle of Green Synthesis
The ideal green synthesis would involve the use of a recyclable catalyst and the elimination of volatile organic solvents.
The 'Why': Atom Economy and Reduced Waste
Catalytic methods improve the atom economy of the reaction, and solvent-free conditions reduce the generation of chemical waste, aligning with the core principles of green chemistry.[16]
Experimental Protocol: Clay-Catalyzed, Solvent-Free Synthesis
This protocol utilizes a natural clay as a heterogeneous catalyst for the N-acetylation of aniline.[17]
Materials:
-
Aniline
-
Acetic acid
-
Clay catalyst (e.g., Montmorillonite K-10)
-
Round-bottom flask
-
Heating mantle or water bath
Procedure:
-
In a round-bottom flask, mix the aniline, a catalytic amount of the clay catalyst (e.g., 0.10 g), and acetic acid.[17]
-
Heat the reaction mixture, for instance on a water bath, for approximately 1 hour.[17]
-
After the reaction is complete, filter the hot reaction mixture and pour it into ice-cold water to precipitate the product.
-
Isolate the product by filtration, wash with water, and dry.
Comparative Data: Conventional vs. Modern Methods
| Method | Acetylating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Conventional Heating | Acetic Anhydride | HCl/NaOAc | Water | ~1-2 hours | ~80-90 | [2][6] |
| Microwave-Assisted | Acetic Acid | None | Solvent-free | 5-20 minutes | >90 | [12][18] |
| Ultrasound-Assisted | Acetic Anhydride | None | Neat | 15-30 minutes | 70-89 | [13] |
| Catalytic (Clay) | Acetic Acid | Clay | Acetic Acid | ~1 hour | 80-95 | [17] |
Experimental Workflow: Green Synthesis
Caption: Generalized workflow for green synthesis of N-arylacetamides.
III. Safety Considerations: A Prudent Approach
All chemical syntheses should be conducted with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like acetic anhydride and aniline.[19]
-
Reagent Handling: Acetic anhydride is corrosive and a lachrymator. Aniline is toxic and can be absorbed through the skin. Handle these chemicals with care and avoid inhalation or skin contact.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
IV. Conclusion: A Synthesis for Every Need
The synthesis of N-arylacetamides is a versatile and fundamental transformation in organic chemistry. While the classical approach remains a reliable and widely practiced method, modern green chemistry techniques offer compelling alternatives that are faster, more efficient, and more environmentally friendly. The choice of method will ultimately depend on the specific requirements of the synthesis, including the scale, the available equipment, and the desired level of "greenness." By understanding the principles and protocols outlined in this guide, researchers can confidently select and execute the most appropriate experimental setup for their needs.
References
- N-Acetylation of Aniline: Lab Procedure & Mechanism. (n.d.). Studylib.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2022). International Journal of Advanced Research in Science, Communication and Technology.
- Preparation of Acetanilide: Step-by-Step Lab Guide. (n.d.). Vedantu.
- A Convenient Laboratory Preparation of Acetanilide. (2022). Resonance, 27(3), 455-460.
- A Novel Clay catalyst: N-Acetylation of Aniline and Substituted Aniline. (2016). Journal of Chemical and Pharmaceutical Research, 8(5), 725-729.
- ACETIC ANHYDRIDE Safety Data Sheet. (n.d.). Sdfine.
- What safety precautions should you take when working with acetic anhydride? (2020). Quora.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). World Journal of Pharmaceutical Research.
- A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. (2018). Oriental Journal of Chemistry, 34(1).
- Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
- Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (2020). Asian Journal of Pharmaceutical Research, 10(3), 193-196.
- Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021). ResearchGate.
- An eco-friendly and simple route to synthesis of acetanilide from aniline. (2022). International Journal of Trend in Scientific Research and Development, 6(2), 131-134.
- Metal-free green synthesis of aryl amines in magnetized distilled water: experimental aspects and molecular dynamics simulation. (2019). Green Chemistry.
- Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. (2024). Frontiers in Chemistry, 12.
- Microwave Irradiation Reactions: Synthesis of Analgesic Drugs. (1998). Journal of Chemical Education, 75(12), 1604.
- Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. (2021). Molecules, 26(16), 4991.
- Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2022). Chemical Papers, 76(6), 3249-3281.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(48), 34098-34123.
- Organic Reactions in Ionic Liquids: Ionic Liquid-Promoted Efficient Synthesis of N-Alkyl and N-Arylimides. (2002). Synthesis, 2002(12), 1699-1703.
- Recrystallization. (n.d.). Chemistry LibreTexts.
- Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. (n.d.). CEM Corporation.
- Synthesis of Ionic Liquids, Typical Ionic Liquid Synthetic Route. (n.d.). IntechOpen.
- Solvent-Free Organic Synthesis. (2003). Chemical Reviews, 103(10), 3947-3992.
- Purification by Recrystallization. (n.d.). CUNY.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- What is the mechanism of Acetanilide? (2024). Patsnap Synapse.
- Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. (n.d.). Pearson.
- NMR-based model reveals the structural determinants of mammalian arylamine N-acetyltransferase substrate specificity. (2007). PubMed.
- NMR Characterization of RNA Small Molecule Interactions. (2016). PubMed Central.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). ADMET and DMPK, 7(4), 242-251.
- NMR-spectroscopic analysis of mixtures: from structure to function. (2009). PubMed Central.
- How Can NMR Identify Unknown Compounds? (2024). YouTube.
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- 19. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry for the Comprehensive Characterization of N-(2-Fluorophenyl)acetamide
Abstract
This application note presents robust and validated analytical methodologies for the comprehensive characterization of N-(2-Fluorophenyl)acetamide. This compound is of significant interest in pharmaceutical development as a potential impurity or metabolite. We detail a quantitative High-Performance Liquid Chromatography (HPLC) method for purity assessment and assay, complemented by a definitive qualitative Gas Chromatography-Mass Spectrometry (GC-MS) method for identity confirmation. The protocols are designed to be self-validating, adhering to principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.[1][2][3]
Introduction
This compound (CAS RN: 399-31-5) is an aromatic amide with a molecular formula of C₈H₈FNO and a molecular weight of 153.15 g/mol .[4][5][6][7] Its presence, even in trace amounts, in active pharmaceutical ingredients (APIs) or drug products requires precise and reliable analytical characterization to ensure safety and efficacy. The control of impurities is a critical aspect of pharmaceutical quality control.[8][9] This guide provides two powerful, complementary chromatographic techniques: HPLC for robust quantification and GC-MS for unambiguous identification, forming a complete strategy for analysis.
Part 1: Quantitative Analysis by Reverse-Phase HPLC
Principle and Rationale
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for the purity and assay analysis of moderately polar organic compounds like this compound. The separation occurs based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[10] The hydrophobicity of the C18 column provides excellent retention and separation for aromatic compounds.[9][11] A Photodiode Array (PDA) detector is employed not only for quantification at a specific wavelength but also to assess peak purity across a spectrum, enhancing the specificity of the method.
The choice of a C18 stationary phase is standard for pharmaceutical analysis due to its versatility and robust performance.[10][12] The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to ensure a symmetric peak shape and an appropriate retention time, facilitating accurate integration and quantification.
Experimental Protocol: HPLC-PDA
1.2.1. Reagents and Standard Preparation
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Diluent: 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard & Sample Solutions: Prepare solutions at a target concentration of 100 µg/mL by diluting the stock solution or dissolving the sample material in the diluent.
1.2.2. Instrumentation and Chromatographic Conditions The following parameters provide a validated starting point and can be adjusted as per United States Pharmacopeia (USP) General Chapter <621> guidelines to meet system suitability requirements.[13][14][15][16][17]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (USP L1) |
| Mobile Phase | Isocratic: 60% Mobile Phase A, 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
HPLC Experimental Workflow
The following diagram illustrates the logical flow of the HPLC characterization process.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 5. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 6. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 7. This compound | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
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- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. Chromatography [usp.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. phenomenex.com [phenomenex.com]
Troubleshooting & Optimization
Common side products in the synthesis of N-(2-Fluorophenyl)acetamide
Technical Support Center: Synthesis of N-(2-Fluorophenyl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to identify, mitigate, and resolve common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for the synthesis of this compound is the acetylation of 2-fluoroaniline.[1][2] This reaction is a nucleophilic acyl substitution where the amino group of 2-fluoroaniline attacks the electrophilic carbonyl carbon of an acetylating agent.[3] Commonly used acetylating agents include acetic anhydride or acetyl chloride.[4]
The general reaction is as follows:
2-Fluoroaniline + Acetylating Agent → this compound
A typical laboratory procedure involves reacting 2-fluoroaniline with acetic anhydride, often in the presence of a base like sodium acetate or a solvent like glacial acetic acid.[1][5]
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
Several side products can form depending on the reaction conditions, purity of starting materials, and workup procedure. The most common are:
-
Diacetylated Product (N-acetyl-N-(2-fluorophenyl)acetamide): This forms when the initially formed acetamide is further acetylated. This is more likely to occur with highly reactive acetylating agents or under forcing conditions.
-
Unreacted 2-Fluoroaniline: Incomplete reaction will leave residual starting material.
-
Positional Isomers (e.g., N-(4-fluorophenyl)acetamide): This can be a significant issue if the starting 2-fluoroaniline is contaminated with other isomers like 4-fluoroaniline.
-
Hydrolysis Product (2-Fluoroaniline and Acetic Acid): During workup or if water is present in the reaction mixture, the product can hydrolyze back to the starting materials.
-
Products from Impurities in 2-Fluoroaniline: Commercial 2-fluoroaniline may contain impurities such as other aniline derivatives which can also undergo acetylation.[6]
Q3: How can I minimize the formation of the diacetylated side product?
The formation of the diacetylated product, N,N-diacetyl-2-fluoroaniline, is often a result of using a large excess of the acetylating agent or elevated reaction temperatures. To minimize its formation:
-
Control Stoichiometry: Use a modest excess (e.g., 1.1-1.2 equivalents) of the acetylating agent.
-
Temperature Control: Running the reaction at a lower temperature can help to reduce the rate of the second acetylation.
-
Choice of Acetylating Agent: Acetic anhydride is generally less reactive than acetyl chloride, which can help to avoid over-acetylation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Verify that the reaction temperature is appropriate for the chosen acetylating agent. Some reactions may require gentle heating to go to completion.[1] |
| Loss of Product During Workup | - Precipitation: Ensure complete precipitation of the product from the reaction mixture. Cooling the mixture in an ice bath can aid this process.[2]- Extraction: If an extraction is performed, ensure the correct number of extractions with an appropriate solvent to fully recover the product. |
| Hydrolysis of the Product | - Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the acetamide product back to 2-fluoroaniline.- Workup pH: During aqueous workup, avoid strongly acidic or basic conditions for prolonged periods. |
| Impure Starting Materials | - Purity of 2-Fluoroaniline: Use high-purity 2-fluoroaniline. Impurities can lead to side reactions and lower the yield of the desired product.[6] |
Issue 2: Presence of Significant Impurities in the Final Product
Identification and Mitigation of Common Side Products
| Side Product | Identification Method | Mitigation Strategy |
| Unreacted 2-Fluoroaniline | - TLC: The starting material will have a different Rf value than the product.- NMR Spectroscopy: Characteristic signals of the aniline protons will be present. | - Drive the reaction to completion by increasing the reaction time or slightly increasing the amount of acetylating agent.- Purify the crude product by recrystallization or column chromatography. |
| Diacetylated Product | - TLC: Will likely have a different Rf value.- Mass Spectrometry: Will show a higher molecular weight corresponding to the addition of a second acetyl group. | - Use a controlled amount of the acetylating agent.- Perform the reaction at a lower temperature. |
| Positional Isomers | - HPLC or GC-MS: Can separate and identify different isomers.- Melting Point: The presence of isomers will likely depress and broaden the melting point of the final product. | - Use a high-purity starting material with minimal isomeric impurities. |
Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for impurities.
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid
This protocol is a common and effective method for the synthesis of this compound.[1]
Materials:
-
2-Fluoroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice water
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and glacial acetic acid.
-
To this mixture, add acetic anhydride (1.1-1.2 eq).
-
Heat the mixture to reflux for a short period (e.g., 5-10 minutes).
-
After reflux, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry it thoroughly.
-
The crude product can be further purified by recrystallization, for example, from an ethanol/water mixture.
Reaction Mechanism
Sources
Troubleshooting low yield in the acylation of 2-fluoroaniline
Technical Support Center: Acylation of 2-Fluoroaniline
Welcome to the technical support guide for troubleshooting the acylation of 2-fluoroaniline. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Here, we dissect common issues, explain the underlying chemical principles, and provide actionable protocols to enhance reaction efficiency and yield.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses the most pressing issues encountered during the acylation of 2-fluoroaniline in a direct question-and-answer format.
Q1: My acylation of 2-fluoroaniline is resulting in a consistently low yield. What are the primary factors hindering this reaction?
A1: Low yields in the acylation of 2-fluoroaniline are typically rooted in the inherent electronic and steric properties of the substrate itself.
-
Electronic Effects: The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom of the amino group, decreasing its nucleophilicity.[1][2] A less nucleophilic amine will react more slowly with the acylating agent, leading to incomplete conversion and lower yields. While fluorine also has a resonance-donating effect (+M), the inductive effect is generally dominant in influencing the basicity and nucleophilicity of the aniline.[2][3]
-
Steric Hindrance: The presence of the fluorine atom in the position adjacent (ortho) to the amino group creates significant steric bulk. This physically obstructs the approach of the acylating agent to the nitrogen atom.[4][5][6] This "ortho effect" is a well-documented phenomenon that can dramatically decrease reaction rates compared to meta- or para-substituted anilines.[4][5][6]
-
Protonation of the Amine: Acylation reactions using acyl halides (e.g., acetyl chloride) produce one equivalent of a strong acid (e.g., HCl).[7] This acid will protonate the starting 2-fluoroaniline, converting the nucleophilic -NH₂ group into a non-nucleophilic -NH₃⁺ salt. This effectively removes the starting material from the reaction, halting further acylation.[8] Therefore, the inclusion of a base is critical.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: The formation of multiple products indicates the presence of side reactions. For this specific acylation, the most common culprits are diacylation and unreacted starting material.
-
Diacylation: Although less common with deactivated anilines, highly reactive acylating agents or harsh conditions can sometimes lead to the formation of a diacylated product, where two acyl groups are attached to the nitrogen. This is more likely if a very strong base is used in combination with a highly reactive acylating agent. To minimize this, use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of a milder acylating agent like acetic anhydride.
-
Unreacted Starting Material: This is the most common "side product" and is a direct consequence of the low reactivity discussed in Q1. If the reaction is not driven to completion, you will have a mixture of product and starting material, which can complicate purification.
-
Friedel-Crafts Acylation: While N-acylation is kinetically favored, under certain conditions (especially with a strong Lewis acid catalyst), C-acylation on the aromatic ring can occur.[8][9][10] However, direct Friedel-Crafts acylation of anilines is notoriously difficult because the Lewis acid catalyst complexes with the basic amino group, deactivating the ring to electrophilic attack.[8][11] This is generally not a major concern under standard N-acylation conditions.
To minimize side products, focus on optimizing the reaction conditions to favor clean, complete mono-N-acylation. This involves careful selection of reagents and reaction parameters as detailed below.
Q3: Which acylating agent, base, and solvent combination is optimal for this challenging substrate?
A3: The choice of reagents is critical for successfully acylating a deactivated and sterically hindered substrate like 2-fluoroaniline.
-
Acylating Agent: Acetic anhydride is often a better choice than acetyl chloride for this reaction. Acetic anhydride is less reactive, which allows for a more controlled reaction and reduces the potential for side reactions.[12] Acetyl chloride's high reactivity, coupled with the production of corrosive HCl gas, can be more difficult to manage.
-
Base: A non-nucleophilic tertiary amine base is essential. Pyridine is a classic and effective choice for several reasons:
-
Acid Scavenger: It neutralizes the acid byproduct (acetic acid or HCl), preventing the protonation and deactivation of the 2-fluoroaniline starting material.[7][13][14][15]
-
Solvent: It can often serve as both the base and the solvent, ensuring all reactants are in the same phase.[16]
-
Catalyst: Pyridine can also act as a nucleophilic catalyst. It reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the weakly nucleophilic 2-fluoroaniline.[14][17] Other bases like triethylamine (TEA) can also be used, but pyridine is often preferred for its dual role as a catalyst.
-
-
Solvent: If not using pyridine as the solvent, an inert aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) is recommended. These solvents will not react with the acylating agent.
The following table summarizes the recommended choices:
| Reagent | Recommended Choice | Rationale |
| Acylating Agent | Acetic Anhydride | Milder reactivity allows for better control and minimizes side reactions compared to acetyl chloride.[12] |
| Base | Pyridine | Acts as an acid scavenger, a nucleophilic catalyst, and can serve as the solvent, driving the reaction to completion.[13][14][16] |
| Solvent | Pyridine or DCM | Inert, aprotic solvents that effectively dissolve reactants without participating in the reaction. |
Frequently Asked Questions (FAQs)
Q1: Can a catalyst be used to improve the reaction rate and yield?
A1: Yes. For particularly stubborn acylations, a catalytic amount (e.g., 1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic catalyst that is significantly more effective than pyridine.[18][19] It rapidly reacts with the acetic anhydride to form a highly reactive N-acetyl-DMAP intermediate. This intermediate is much more susceptible to nucleophilic attack by the deactivated 2-fluoroaniline, dramatically accelerating the reaction rate.[20][21]
Q2: What is the best way to monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside a co-spot of the starting 2-fluoroaniline. The reaction is complete when the starting material spot has been completely consumed and a new, typically less polar, product spot has appeared. A suitable mobile phase would be a mixture of hexane and ethyl acetate; you may need to experiment with ratios (e.g., 4:1, 2:1) to achieve good separation.
Q3: My work-up procedure seems to be causing product loss. What is a robust method for isolating the acylated product?
A3: A standard aqueous work-up is typically effective. After the reaction is complete, the mixture is diluted with a solvent like DCM or ethyl acetate and washed sequentially with:
-
Dilute HCl (e.g., 1M HCl): To remove pyridine and any unreacted 2-fluoroaniline. Your product, being an amide, is much less basic and should remain in the organic layer.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any remaining acid.
-
Brine (saturated NaCl solution): To remove the bulk of the water from the organic layer.
After washing, the organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
Visualized Workflows and Mechanisms
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving low-yield issues.
Caption: A flowchart for troubleshooting low yield.
Catalytic Role of Pyridine in Acylation
This mechanism illustrates how pyridine acts as a nucleophilic catalyst to activate the acylating agent.
Caption: Pyridine activates acetic anhydride.
Experimental Protocol: Optimized Acylation of 2-Fluoroaniline
This protocol provides a reliable starting point for achieving a high yield.
Materials:
-
2-Fluoroaniline (1.0 eq.)
-
Acetic Anhydride (1.1 eq.)
-
Pyridine (can be used as solvent, ~5-10 volumes) or DCM
-
4-DMAP (optional, 0.05 eq.)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Standard glassware for aqueous work-up
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoroaniline (1.0 eq.) and dissolve it in pyridine (~5-10 volumes). If using an alternative solvent like DCM, use enough to fully dissolve the aniline, then add pyridine (1.5 eq.). If using, add 4-DMAP (0.05 eq.) at this stage.
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches 0-5 °C.
-
Addition of Acylating Agent: Add acetic anhydride (1.1 eq.) dropwise to the cooled, stirring solution over 10-15 minutes. A slight exotherm may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC until the starting aniline is consumed. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up:
-
Cool the reaction mixture back to room temperature and dilute it with dichloromethane (DCM) or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2x). This removes the pyridine.
-
Wash with saturated NaHCO₃ solution (1x) to neutralize any remaining acid.
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure 2-fluoroacetanilide.
References
- Shaalaa.com. (2022). What is the role of pyridine in the acylation reaction of amines? Shaalaa.com. [Link]
- Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. [Link]
- eSaral. (n.d.).
- askIITians. (2025).
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]
- Brainly.in. (2023).
- ResearchGate. (2011). Mechanism of aniline acetylation reaction (Koreeda, 2011).
- Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson. [Link]
- CHEMSOLVE.NET. (2020).
- ResearchGate. (n.d.). INFLUENCE OF SUBSTITUTES ON THE RATE OF THE REACTION OF ORTHOSUBSTITUTED BENZOIC ACIDS WTH ANILINE, CATALYZED BY POLYBUTOXYTITANATES.
- Wikipedia. (n.d.). Ortho effect. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
- Chemistry Stack Exchange. (2014). ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. [Link]
- ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. [Link]
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
- ACS Omega. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega. [Link]
- Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. [Link]
- Royal Society of Chemistry. (2016).
- Chem-Station. (n.d.). ortho-acylation of anilines.
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Technical Support Center: Purification of N-(2-Fluorophenyl)acetamide
Introduction
The acetylation of 2-fluoroaniline is a common synthetic step in the development of pharmaceuticals and other advanced materials.[1][2] A frequent challenge in this process is the removal of unreacted 2-fluoroaniline starting material from the desired N-(2-Fluorophenyl)acetamide product.[3] Due to the similar aromatic nature of these compounds, simple purification methods can sometimes be ineffective.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively separate these two compounds, ensuring high purity of the final product. The methodologies described herein are grounded in fundamental chemical principles and have been validated in practical laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical difference exploited to separate 2-fluoroaniline from this compound? A1: The key difference is basicity. 2-Fluoroaniline is a primary aromatic amine and is basic, readily reacting with acids to form a water-soluble ammonium salt.[4][5] In contrast, this compound is an amide. The nitrogen atom in an amide is significantly less basic due to the resonance-withdrawing effect of the adjacent carbonyl group and does not readily form a salt with dilute acids. This difference in reactivity is the cornerstone of purification by acid-base extraction.[6][7]
Q2: I performed a single acid wash, but my product is still contaminated. Why? A2: While a single extraction will remove a significant amount of the 2-fluoroaniline, the efficiency of a liquid-liquid extraction is governed by the partition coefficient of the solute between the two immiscible phases. To ensure complete removal, multiple extractions (typically 2-3) with fresh portions of the acidic solution are necessary.[7] This approach is more effective at removing trace impurities than a single wash with a larger volume.
Q3: Can I use a strong base like sodium hydroxide to wash the organic layer? A3: It is not recommended. While a strong base would deprotonate any residual acid catalyst, it could also potentially hydrolyze your desired amide product back to the starting aniline, especially if the mixture is heated or allowed to stand for an extended period.[6] A milder base, such as a saturated aqueous solution of sodium bicarbonate, is sufficient to neutralize residual acid without risking product degradation.[7]
Q4: Is column chromatography a good alternative to acid-base extraction? A4: Yes, column chromatography is a very effective method, but it is often more time-consuming and resource-intensive. Aniline derivatives can sometimes exhibit "tailing" on silica gel due to interactions with acidic silanol groups.[8] However, this can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[9] For larger scales, acid-base extraction is typically the more practical first-line approach.
Troubleshooting Guide: Common Purification Issues
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil, not a solid, after solvent removal. | 1. High concentration of residual 2-fluoroaniline impurity depressing the melting point. 2. Incomplete removal of the organic extraction solvent. | 1. Perform an additional wash with dilute HCl. Confirm removal of aniline by TLC. 2. Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) for a sufficient time before evaporation. If using a rotary evaporator, ensure the vacuum and temperature are appropriate to remove all solvent. |
| Low yield after acid-base extraction. | 1. The desired amide product has some solubility in the acidic aqueous layer. 2. An emulsion formed during extraction, leading to loss of material at the interface. | 1. Minimize the volume of the aqueous washes. If significant loss is suspected, you can back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product. 2. To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. Avoid vigorous shaking during the extraction steps. |
| Product remains colored (yellow/brown) after purification. | 1. Formation of oxidized aniline byproducts. 2. The impurity is not basic and is not removed by the acid wash. | 1. Consider treating the organic solution with a small amount of activated charcoal before the final filtration and solvent evaporation step. 2. Follow the extraction with recrystallization from a suitable solvent system (e.g., ethanol/water) to remove non-basic, colored impurities.[10][11] |
| TLC analysis shows a streak instead of a clean spot for the crude material. | The starting aniline is interacting strongly with the acidic silica gel TLC plate. | When preparing the TLC developing chamber, add one or two drops of triethylamine to the mobile phase. This will neutralize the acidic sites on the silica and result in well-defined spots.[9] |
Core Principles & Comparative Data
The successful separation of 2-fluoroaniline from this compound hinges on exploiting their differing physical and chemical properties. The amine is a basic liquid at room temperature, while the amide is a neutral, higher-melting solid.[1][12]
| Property | 2-Fluoroaniline | This compound | Rationale for Separation |
| Molecular Formula | C₆H₆FN | C₈H₈FNO[13][14] | - |
| State at 25°C | Liquid[1][5] | Solid[12] | The difference in state facilitates separation by filtration after recrystallization. |
| Boiling Point | ~182-183 °C[1][15] | Not applicable (solid) | Distillation is not practical due to the high boiling point of the aniline and the solid nature of the amide. |
| Melting Point | -29 °C[16] | ~77-78 °C[12] | A significant depression or broadening of the product's melting point indicates impurity. A sharp melting point close to the literature value is a good indicator of purity. |
| Basicity (pKa of conjugate acid) | ~3.2[16] | Amides are generally considered neutral (pKa << 0) | The significant basicity of the aniline allows it to be protonated by dilute acid (e.g., 1M HCl, pH=0), forming a water-soluble salt. The amide remains unprotonated and stays in the organic phase.[6][7] |
| Solubility | Soluble in common organic solvents (ether, ethanol); limited water solubility.[1][5] | Soluble in polar organic solvents; solubility increases with temperature.[17][18] | Both are soluble in common extraction solvents like ethyl acetate or dichloromethane. The key is the selective transfer of the aniline salt into the aqueous phase. |
Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This is the most direct and efficient method for removing the basic 2-fluoroaniline impurity.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying this compound via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product mixture in an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel of an appropriate size.
-
Acid Wash: Add a volume of 1M hydrochloric acid (HCl) solution approximately equal to one-third of the organic layer volume.[19] Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake gently for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer and set it aside.
-
Repeat Wash: Repeat steps 3 and 4 one or two more times with fresh portions of 1M HCl. This ensures complete removal of the amine.[7]
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved; vent frequently.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic phase and aids in breaking any minor emulsions.
-
Drying and Evaporation: Drain the purified organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the purified solid product.
-
Purity Check: Assess the purity of the product by thin-layer chromatography (TLC) and by measuring its melting point. The melting point should be sharp and close to 77-78 °C.[12]
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent follow-up to extraction or can be used on its own if the aniline contamination is minor. It purifies the solid amide based on differences in solubility.[11]
Recrystallization Process Diagram
Caption: The fundamental steps of purification by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: An ideal solvent (or solvent pair) is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11] Ethanol or an ethanol/water mixture is often a good starting point for acetanilides.[10][20]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue adding the solvent dropwise until the solid just completely dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[20]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to complete the crystallization process and maximize the recovery of the solid product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to rinse away any residual mother liquor containing impurities.
-
Drying: Allow the crystals to air-dry on the filter or transfer them to a watch glass. For complete drying, a vacuum oven at a mild temperature can be used.
-
Purity Check: Confirm purity by melting point analysis.
References
- 2-Fluoroaniline (CAS 348-54-9): Chemical Properties & Applications for R&D. (n.d.). Google Cloud.
- N-(2-fluoro-4-phenylphenyl)acetamide - Solubility of Things. (n.d.). Solubility of Things.
- Acid–base extraction - Wikipedia. (n.d.). Wikipedia.
- 2-Fluoro Aniline | Manufacturers & Exporters from Vasai Mumbai India Sihauli Chemicals. (n.d.). Sihauli Chemicals.
- Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier. (n.d.). Vernier.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
- 2-Fluoroaniline | 348-54-9 - ChemicalBook. (n.d.). ChemicalBook.
- 2-Fluoroaniline CAS#: 348-54-9 - ChemicalBook. (n.d.). ChemicalBook.
- 3'-Fluoroacetanilide - Solubility of Things. (n.d.). Solubility of Things.
- How do I remove aniline from the reaction mixture? - ResearchGate. (2014, December 12). ResearchGate.
- Technical Support Center: Purification of N-(2-fluoro-4-nitrophenyl)acetamide by Recrystallization - Benchchem. (n.d.). BenchChem.
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (n.d.). CDN.
- Synthesis of this compound - PrepChem.com. (n.d.). PrepChem.com.
- 2-Fluoroaniline CAS#: 348-54-9 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). ChemWhat.
- Does aniline stick in columns during column chromatography? - ResearchGate. (2014, August 3). ResearchGate.
- Acetamide, N-(2-fluorophenyl)- - the NIST WebBook. (n.d.). NIST.
- This compound | 399-31-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- What is the best technique for amide purification? - ResearchGate. (2020, November 2). ResearchGate.
- Technical Support Center: Purifying Aniline Derivatives by Column Chromatography - Benchchem. (n.d.). BenchChem.
- This compound | C8H8FNO | CID 67860 - PubChem. (n.d.). PubChem.
- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization - Benchchem. (n.d.). BenchChem.
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Technical Support Center: Optimizing the Synthesis of N-(2-Fluorophenyl)acetamide
Welcome to the dedicated technical support guide for the synthesis of N-(2-Fluorophenyl)acetamide (CAS No: 399-31-5).[1][2] This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the intricacies of this common acylation reaction. Our goal is to empower you with the knowledge to not only execute the synthesis but to intelligently troubleshoot and optimize it for yield, purity, and scalability.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis, providing foundational knowledge for successful experimentation.
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis is a standard N-acetylation of 2-fluoroaniline. The two most common and practical methods involve different acetylating agents:
-
Acetic Anhydride: This is a widely used method, often employing glacial acetic acid as both a solvent and a catalyst.[3][4] The reaction is typically driven by heating. It is generally less reactive than acetyl chloride, which can be an advantage in controlling the reaction, but may require more forcing conditions.[5]
-
Acetyl Chloride: As a more reactive acyl halide, acetyl chloride allows for faster reactions, often at room temperature or below.[6][7] However, this reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to act as an acid scavenger.[7][8]
Q2: What is the underlying reaction mechanism for this synthesis?
A2: The formation of this compound proceeds via a nucleophilic acyl substitution mechanism.[9][10] The nitrogen atom of the 2-fluoroaniline, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the acetylating agent (either acetic anhydride or acetyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (acetate or chloride) to yield the stable amide product.[7][11]
Q3: Why is glacial acetic acid a common solvent when using acetic anhydride?
A3: Glacial acetic acid serves multiple functions in this context. Firstly, it is an excellent polar protic solvent that readily dissolves both the 2-fluoroaniline starting material and the resulting acetanilide product at elevated temperatures.[4][12] Secondly, it can act as a mild acid catalyst, protonating the carbonyl oxygen of acetic anhydride, which increases its electrophilicity and facilitates the nucleophilic attack by the aniline.
Q4: What are the critical safety considerations for this reaction?
A4: Both starting materials pose significant hazards that demand strict adherence to safety protocols.
-
2-Fluoroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[13] It can cause serious eye damage and may cause an allergic skin reaction.[14][15] It is also a suspected mutagen and carcinogen.[13][15] Always handle 2-fluoroaniline in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
-
Acetic Anhydride: This reagent is flammable, corrosive, and causes severe skin burns and eye damage.[16] It is fatal if inhaled and reacts with water to form acetic acid.[16][17]
-
Acetyl Chloride: This is also a corrosive, volatile liquid that reacts violently with water, releasing corrosive HCl gas.[5][6] All operations should be conducted in a fume hood, away from ignition sources, and with appropriate fire extinguishing media (e.g., dry chemical, CO2) readily available.[16][18]
Troubleshooting Guide
This guide provides solutions to specific experimental issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Acetic anhydride can hydrolyze over time if exposed to moisture.[17] 2. Incomplete Reaction: Insufficient reaction time or temperature.[19] 3. Poor Starting Material Quality: Impurities in the 2-fluoroaniline can inhibit the reaction. | 1. Use a fresh bottle of acetic anhydride or distill it prior to use. 2. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature.[20][21] 3. Verify the purity of your 2-fluoroaniline via NMR or melting point analysis. |
| Product Fails to Precipitate or Oiling Out | 1. Supersaturation: The product may be too soluble in the workup solvent mixture. 2. Presence of Impurities: Impurities can act as an eutectic mixture, depressing the melting point and preventing crystallization. 3. Excess Acetic Acid: If using the acetic anhydride method, residual acetic acid can sometimes hinder precipitation. | 1. Cool the solution in an ice bath for an extended period. Try scratching the inside of the flask with a glass rod to induce crystallization.[19] Adding a seed crystal of pure product is also effective. 2. If an oil forms, try to decant the supernatant, add a different, less polar solvent (like hexane) and triturate to induce solidification. The crude product may require purification by column chromatography. 3. Ensure sufficient ice water is used during quenching to dilute the acetic acid. |
| Final Product is Discolored (Pink, Yellow, or Brown) | 1. Oxidation of Aniline: The 2-fluoroaniline starting material may have oxidized upon storage.[19] 2. Reaction Overheating: Excessive heat can lead to the formation of colored degradation byproducts. 3. Carryover of Impurities: Colored impurities from the starting materials may be present in the final product. | 1. Consider purifying the 2-fluoroaniline by distillation before use. 2. Maintain careful temperature control throughout the reaction. 3. During purification, perform a recrystallization step that includes treatment with activated charcoal to adsorb colored impurities.[22] |
| Presence of Unreacted 2-Fluoroaniline in Product | 1. Incorrect Stoichiometry: An insufficient amount of the acetylating agent was used. 2. Insufficient Reaction Time: The reaction was stopped before completion.[19] | 1. Re-evaluate the molar equivalents of your reagents. A slight excess (1.1-1.2 eq) of the acetylating agent can be used to drive the reaction to completion. 2. Use TLC to confirm the complete consumption of the starting aniline before proceeding to the workup.[20] |
Optimized Experimental Protocol (Acetic Anhydride Method)
This protocol is a robust method for the synthesis of this compound.
Materials:
-
2-Fluoroaniline (1.0 eq)
-
Glacial Acetic Acid
-
Acetic Anhydride (2.2 eq)
-
Ice Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoroaniline (e.g., 11.1 g, 0.1 mol).
-
Solvent Addition: Add glacial acetic acid (e.g., 25 mL) to the flask. Stir the mixture until the aniline is fully dissolved.
-
Reagent Addition: Carefully add acetic anhydride (e.g., 25 mL, approx. 0.26 mol) to the solution.[3]
-
Heating: Heat the reaction mixture to a gentle reflux and maintain for approximately 5-10 minutes.[3] Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) to ensure the starting material is consumed.
-
Quenching & Precipitation: After cooling the mixture to room temperature, pour it slowly and with stirring into a beaker containing a significant volume of ice water (e.g., 250 mL). A white precipitate of this compound should form.[3]
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove residual acetic acid.
-
Drying: Allow the solid to air-dry on the filter, then transfer to a watch glass or drying dish and dry completely. A vacuum oven at low heat can be used to accelerate this process. The melting point of the pure product is 76-78 °C.[3]
-
Purification (Optional but Recommended): Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain a highly pure product.[12][22]
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1.0 eq 2-Fluoroaniline : 2.0-2.5 eq Acetic Anhydride | A molar excess of acetic anhydride ensures the complete consumption of the limiting aniline reagent, maximizing yield.[3] |
| Solvent | Glacial Acetic Acid | Acts as a solvent for reactants and as a mild catalyst.[3][4] |
| Temperature | Gentle Reflux (~118 °C) | Provides sufficient thermal energy to overcome the activation barrier without significant product degradation.[3] |
| Reaction Time | 5-15 minutes (monitor by TLC) | The reaction is typically rapid under reflux conditions; TLC monitoring prevents unnecessary heating.[3] |
| Workup | Quenching in Ice Water | Rapidly cools the reaction, hydrolyzes excess acetic anhydride, and precipitates the less water-soluble amide product.[3][17] |
| Expected Yield | >85% (after purification) | This is a high-yielding reaction when performed under optimized conditions. |
Visual Workflow: Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and solving issues of low product yield in the synthesis of this compound.
Caption: A decision-tree workflow for troubleshooting low yield issues.
References
- PrepChem. (n.d.). Synthesis of this compound.
- Google Patents. (2014). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).
- LookChem. (n.d.). Purification of Acetamide.
- Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
- Common Organic Chemistry. (n.d.). Acetyl Chloride.
- NIST. (n.d.). Acetamide, N-(2-fluorophenyl)-.
- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- PubChem. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity.
- Wikipedia. (n.d.). Acetic anhydride.
- Quora. (2018). What happens to acetic anhydride after reacting with aniline?.
- Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?.
- Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
- A-Level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
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- 22. Purification of Acetamide - Chempedia - LookChem [lookchem.com]
Technical Support Center: A-Z Guide to Identifying and Removing Impurities from Crude 2'-Fluoroacetanilide
Welcome to the comprehensive troubleshooting and FAQ guide for the purification of 2'-Fluoroacetanilide. This resource is specifically designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this key synthetic intermediate, providing not only procedural steps but also the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the most common impurities I should expect in my crude 2'-Fluoroacetanilide?
A1: The impurity profile of crude 2'-Fluoroacetanilide is largely dependent on the synthetic route employed. However, common impurities typically include:
-
Unreacted Starting Materials: Primarily 2-fluoroaniline and the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Over-Acetylated Byproducts: Diacetylated 2-fluoroaniline can form if the reaction conditions are not carefully controlled.
-
Positional Isomers: Depending on the synthetic strategy, other isomers such as 3'-fluoroacetanilide or 4'-fluoroacetanilide might be present.
-
Hydrolysis Products: 2'-Fluoroacetanilide can undergo hydrolysis back to 2-fluoroaniline under acidic or basic conditions, especially during workup.[1][2][3][4]
-
Colored Impurities: Often, crude products appear discolored (yellow to brown) due to the formation of polymeric or oxidized byproducts.[1]
Q2: What is the expected appearance and melting point of pure 2'-Fluoroacetanilide?
A2: Pure 2'-Fluoroacetanilide should be a white to light yellow crystalline powder.[5] The reported melting point is in the range of 77-79°C.[5][6] A melting point that is depressed or has a broad range is a strong indicator of the presence of impurities.
Q3: Which analytical techniques are best for identifying and quantifying impurities in my sample?
A3: A multi-pronged analytical approach is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and any significant impurities.[7] Characteristic signals for 2'-Fluoroacetanilide and potential impurities can be compared against reference spectra.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the purity of your sample and separating it from non-volatile impurities.[11][12][13] A reversed-phase C18 column is often effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities, such as residual solvents or unreacted starting materials.[12]
-
Thin Layer Chromatography (TLC): TLC is a quick and valuable tool for monitoring reaction progress and for developing an effective solvent system for column chromatography.
Troubleshooting Purification
Recrystallization
Q4: My recrystallization of 2'-Fluoroacetanilide resulted in a low yield. What went wrong?
A4: Low recovery during recrystallization is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14] For acetanilides, aqueous ethanol or water are often good choices.[1][15]
-
Using Too Much Solvent: Using the minimum amount of boiling solvent to dissolve the crude product is crucial.[14][15][16] Excess solvent will keep more of your product dissolved even after cooling, leading to significant losses.[16]
-
Cooling Too Rapidly: Slow cooling allows for the formation of larger, purer crystals.[14] Crashing the product out of solution by cooling too quickly can trap impurities within the crystal lattice.
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
Experimental Protocol: Optimizing Recrystallization of 2'-Fluoroacetanilide
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, and mixtures thereof) at room temperature and at boiling.
-
Dissolution: In an Erlenmeyer flask, add the crude 2'-Fluoroacetanilide and a minimal amount of the chosen hot solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.[14]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1][17] Boil the solution for a few minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any adhering impurities.[14]
-
Drying: Dry the purified crystals to a constant weight.
Q5: My final product is still colored after recrystallization. How can I remove colored impurities?
A5: Colored impurities are often non-polar and can be effectively removed by treating the hot solution of your crude product with activated charcoal before the hot filtration step.[1][17] The charcoal adsorbs the colored molecules, which are then filtered off. Use the minimum amount of charcoal necessary, as excessive use can also adsorb your desired product, leading to lower yields.[1]
Column Chromatography
Q6: When should I consider using column chromatography to purify my 2'-Fluoroacetanilide?
A6: Column chromatography is a more powerful purification technique than recrystallization and should be considered when:
-
Recrystallization fails to remove impurities effectively.
-
The impurities have similar solubility profiles to 2'-Fluoroacetanilide.
-
You need to separate a complex mixture of byproducts.
Q7: How do I choose the right solvent system (mobile phase) for column chromatography?
A7: The selection of an appropriate mobile phase is critical for a successful separation. This is typically done using Thin Layer Chromatography (TLC).
-
Goal: Aim for a solvent system that gives your 2'-Fluoroacetanilide an Rf value of approximately 0.2-0.4 on a silica gel TLC plate. This generally provides good separation from more polar and less polar impurities.
-
Common Solvents: For acetanilides, mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate are commonly used.[18]
Experimental Protocol: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with your chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 2'-Fluoroacetanilide.
Troubleshooting Tailing in Column Chromatography
Acetanilides can sometimes exhibit "tailing" on silica gel columns due to the interaction of the slightly basic amide with the acidic silanol groups on the silica surface.[18] If you observe significant tailing, consider adding a small amount (e.g., 0.5-1%) of a weak base like triethylamine to your mobile phase to neutralize the acidic sites on the silica gel.
Data Summary
Table 1: Physical Properties of 2'-Fluoroacetanilide
| Property | Value |
| Molecular Formula | C₈H₈FNO[19] |
| Molecular Weight | 153.15 g/mol [19] |
| Melting Point | 77-79 °C[5][6] |
| Boiling Point | 140-142 °C at 14 mmHg[5][6] |
| Appearance | White to light yellow crystalline powder[5] |
Table 2: Suggested Solvents for Recrystallization and Chromatography
| Technique | Solvent System | Rationale |
| Recrystallization | Water, Aqueous Ethanol | Good differential solubility at high and low temperatures for many acetanilides.[1][15] |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities.[18] |
Visual Workflows
Caption: Decision tree for selecting a purification method.
Caption: Step-by-step recrystallization workflow.
References
- Technical Support Center: Purifying Aniline Derivatives by Column Chromatography - Benchchem.
- Experiment 1 - Recrystallization of Acetanilide - CDN.
- Separation of Acetanilide on Newcrom R1 HPLC column - SIELC Technologies.
- Recrystallization.
- Purification of Impure Acetanilide - Cerritos College.
- Technical Support Center: Purification of 2'-Chloroacetanilide - Benchchem.
- 2'-Fluoroacetanilide | CAS#:399-31-5 | Chemsrc.
- 2'-Fluoroacetanilide - MySkinRecipes.
- 2'-Fluoroacetanilide 399-31-5 | TCI AMERICA.
- 2'-Fluoroacetanilide - Optional[1H NMR] - Chemical Shifts - SpectraBase.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL.
- NMR of acetanilide.
- A Comparative Guide to the ¹H NMR Spectral Analysis of 2'-Chloroacetanilide and Its Analogs - Benchchem.
- A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS - Benchchem.
- A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline - Benchchem.
- Hydrolysis of Acetanilide: Mechanism & Explanation - Video - Study.com.
- Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson - Study.com.
- The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Rowan College at Burlington County CHE 241 Lab 2: Recrystallization - Chemistry Solutions.
- 2′-Fluoroacetanilide, CAS 399-31-5 | SCBT - Santa Cruz Biotechnology.
Sources
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- 2. Hydrolysis of Acetanilide: Mechanism & Explanation - Video | Study.com [study.com]
- 3. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 4. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 2'-Fluoroacetanilide [myskinrecipes.com]
- 6. 2'-Fluoroacetanilide | CAS#:399-31-5 | Chemsrc [chemsrc.com]
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- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. epfl.ch [epfl.ch]
- 10. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 11. Separation of Acetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cerritos.edu [cerritos.edu]
- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chemistry-solutions.com [chemistry-solutions.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scbt.com [scbt.com]
Technical Support Center: Challenges in the Purification of Ortho-Substituted Fluoroacetanilides
Welcome to the technical support center dedicated to addressing the unique purification challenges of ortho-substituted fluoroacetanilides. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these valuable compounds. Here, we will delve into the underlying chemical principles governing their behavior during purification and provide practical, field-proven troubleshooting strategies.
The Root of the Challenge: Unraveling Intermolecular Forces
The purification of ortho-substituted fluoroacetanilides is often complicated by a delicate interplay of intermolecular forces.[1][2][3][4][5] The presence of a fluorine atom at the ortho position to the acetamido group introduces unique electronic and steric effects that significantly influence the molecule's physical properties, such as solubility and crystal packing.[6][7]
Key intermolecular interactions at play include:
-
Hydrogen Bonding: The amide group (-NHCO-) is a potent hydrogen bond donor (N-H) and acceptor (C=O).[4] This leads to strong self-association between molecules, which can either facilitate or hinder crystallization depending on the solvent system.
-
Dipole-Dipole Interactions: The electronegative fluorine and oxygen atoms create significant partial negative charges, while the amide proton and aromatic ring protons carry partial positive charges. These dipoles lead to strong attractive forces between molecules.[2][4]
-
Van der Waals Forces: These include London dispersion forces, which are present in all molecules and increase with molecular size and surface area.[1][2][3]
-
Weak C-H···F and C-H···O Interactions: The fluorine and oxygen atoms can also participate in weaker hydrogen bonds with C-H groups on adjacent molecules, further influencing crystal packing.[8]
The ortho positioning of the fluorine atom can lead to intramolecular hydrogen bonding between the fluorine and the amide proton, affecting the molecule's conformation and reducing the availability of the amide proton for intermolecular hydrogen bonding. This can disrupt predictable crystallization patterns.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of ortho-substituted fluoroacetanilides.
Issue 1: Oily Product or Failure to Crystallize
Question: My ortho-substituted fluoroacetanilide product is an oil and will not crystallize, even after removing all the solvent. What's happening and how can I fix it?
Answer:
This is a common issue often caused by the presence of impurities that disrupt the crystal lattice formation or by the compound's intrinsic properties influenced by the ortho-fluoro group.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Residual Solvents | Even trace amounts of solvent can act as an impurity and inhibit crystallization. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of Isomeric Impurities | Small amounts of para- or meta-isomers can significantly disrupt the crystal packing of the desired ortho-isomer. | Attempt purification by column chromatography before crystallization. A thorough screening of solvent systems for thin-layer chromatography (TLC) is crucial to achieve good separation.[9] |
| Conformational Polymorphism | The ortho-substituent can lead to different stable conformations (polymorphs), some of which may be oils or have very different crystallization kinetics. | Try a variety of crystallization solvents and techniques. Slow evaporation, vapor diffusion, and cooling crystallization can favor the formation of different polymorphs. |
| Strong Solute-Solvent Interactions | The polar nature of the fluoroacetanilide can lead to strong interactions with polar solvents, making it difficult for the solute molecules to self-associate and crystallize. | Choose a solvent system where the compound has moderate solubility at high temperatures and low solubility at room temperature. A binary solvent system (one good solvent, one anti-solvent) can be effective. |
Issue 2: Co-elution with Starting Materials or Byproducts during Column Chromatography
Question: During silica gel column chromatography, my desired ortho-substituted fluoroacetanilide co-elutes with a non-polar impurity. How can I improve the separation?
Answer:
Co-elution occurs when the polarity of your product and the impurity are too similar for effective separation with the chosen mobile phase.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal to differentiate between the compound of interest and the impurity. | Perform a thorough TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). A less polar solvent system will generally increase the retention time of polar compounds on silica gel, potentially resolving the co-elution. |
| Column Overloading | Loading too much crude material onto the column can lead to broad peaks and poor separation.[10] | Reduce the amount of crude material loaded onto the column. The amount should typically be 1-5% of the weight of the silica gel. |
| Use of a Different Stationary Phase | Silica gel is a polar stationary phase. If your compounds have similar polarities, an alternative stationary phase might provide better separation. | Consider using a less polar stationary phase like alumina or a non-polar stationary phase for reversed-phase chromatography (e.g., C18).[11] |
| Complexation of Amine Impurities | If the impurity is a basic amine, it can interact with the acidic silica gel, leading to tailing and co-elution. | If your product is acid-stable, you can wash the crude mixture with a dilute acid (e.g., 1M HCl) to protonate and remove basic impurities before chromatography.[12] Alternatively, adding a small amount of a volatile base like triethylamine to the eluent can sometimes improve the chromatography of basic compounds on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing ortho-substituted fluoroacetanilides?
A1: There is no single "best" solvent, as the ideal choice depends on the specific substitution pattern of your molecule. However, good starting points for solvent screening include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.[13] Mixtures of a good solvent (like ethyl acetate) with a poor solvent (like hexane) often yield high-quality crystals. A comprehensive list of common organic solvents and their properties can be a useful reference.[14]
Q2: My compound seems to be degrading on the silica gel column. What can I do?
A2: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. You can try neutralizing the silica gel by preparing a slurry with a small amount of a base like triethylamine in your eluent before packing the column. Alternatively, using a less acidic stationary phase like alumina might be a better option.
Q3: How can I effectively remove unreacted aniline starting material from my product?
A3: Unreacted anilines are basic and can often be removed with an acidic wash during the workup.[12] Before concentrating your organic layer, wash it several times with a dilute aqueous acid solution (e.g., 1M HCl). The protonated aniline salt will be soluble in the aqueous layer and thus removed from your product. Ensure your desired acetanilide is stable to these acidic conditions.
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase chromatography can be a very effective technique, especially for polar compounds that are not well-retained on normal-phase silica.[11] A common mobile phase for reversed-phase chromatography is a mixture of water and acetonitrile or methanol.
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
This protocol outlines a general procedure for purifying ortho-substituted fluoroacetanilides using flash column chromatography.
Materials:
-
Crude ortho-substituted fluoroacetanilide
-
Silica gel (60 Å, 230-400 mesh)
-
Appropriate solvent system (e.g., hexane/ethyl acetate), determined by TLC
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[15][16]
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.
-
Add a thin layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
Open the stopcock and allow the sample to enter the silica bed.
-
Rinse the sides of the column with a small amount of eluent and allow it to enter the silica bed.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., with a balloon or air line) to push the solvent through the column at a steady rate.
-
Collect fractions in separate test tubes.[16]
-
-
Analyze the Fractions:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
This protocol provides a general method for recrystallization.
Materials:
-
Crude ortho-substituted fluoroacetanilide
-
Recrystallization solvent (determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Crude Product:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Cool and Crystallize:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Dry the Product:
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Visualizing Purification Workflows
Caption: A troubleshooting flowchart for crystallization issues.
References
- Saeed, A., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. PubMed Central.
- Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
- Desiraju, G. R., et al. (2012). Evaluation of the role of disordered organic fluorine in crystal packing: Insights from halogen substituted benzanilides. CrystEngComm, 14, 200-210.
- Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical Reviews, 6(2), 123-130.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage.
- Nguyen, T. V. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(10), 1346-1350.
- Ashenhurst, J. (2010). The Four Intermolecular Forces and How They Affect Boiling Points. Master Organic Chemistry.
- Saeed, A., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. PubMed Central.
- Thallapally, P. K., & Desiraju, G. R. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14, 3843-3855.
- LibreTexts Chemistry. (2023). 11.2: Intermolecular Forces. LibreTexts.
- Shimadzu Scientific Instruments. (2021). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
- Khan Academy. (n.d.). Intramolecular and intermolecular forces. Khan Academy.
- Michigan State University Chemistry. (n.d.). Chapter 11 Intermolecular Forces. MSU.
- University of Rochester Department of Chemistry. (n.d.). Workup: Amines. University of Rochester.
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data.
- The Organic Chemistry Tutor. (2016). Intermolecular Forces - Hydrogen Bonding, Dipole-Dipole, Ion-Dipole, London Dispersion Interactions. YouTube.
- University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube.
- Chemistry For Everyone. (2021). When To Use TLC Vs Column Chromatography? YouTube.
- Organic Lab Techniques. (2022). Column Chromatography. YouTube.
- Chemistry For Everyone. (2025). When To Use TLC Vs Column Chromatography? YouTube.
- Organic Lab Techniques. (2022). Column Chromatography. YouTube.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Workup [chem.rochester.edu]
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- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Preventing the formation of di-acylated byproducts in acetanilide synthesis
A Researcher's Guide to Preventing Di-Acylated Byproduct Formation
Welcome to the technical support center for acetanilide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthesis protocols and minimize the formation of unwanted byproducts. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and refine your experiments effectively.
The acetylation of aniline is a fundamental reaction in organic synthesis, often used for protecting amine groups or as a step in the synthesis of pharmaceuticals like paracetamol.[1][2] While seemingly straightforward, the formation of the di-acylated byproduct, N,N-diacetylaniline, can significantly reduce the yield and purity of the desired acetanilide. This guide provides in-depth answers to common challenges encountered in the lab.
Troubleshooting Guide: Di-Acylation Issues
This section addresses specific problems you might encounter related to the formation of di-acylated byproducts in a direct question-and-answer format.
Q1: I'm observing a significant amount of a di-acylated byproduct in my acetanilide synthesis. What is this byproduct and why does it form?
A: The byproduct you are observing is almost certainly N,N-diacetylaniline. Its formation is a classic example of over-acetylation.
The primary reaction involves a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen of the aniline molecule attacks a carbonyl carbon of acetic anhydride.[3][4][5] This forms the desired mono-acetylated product, acetanilide.
However, the nitrogen atom in the newly formed acetanilide still possesses a lone pair of electrons. Although this lone pair is less available for reaction (deactivated) due to resonance with the adjacent carbonyl group, it can still act as a nucleophile under certain conditions. If it attacks another molecule of acetic anhydride, the di-acylated byproduct, N,N-diacetylaniline, is formed. Prolonged heating is a key factor that promotes this second, undesired acetylation step.[2]
Q2: What are the most critical reaction parameters I should control to minimize the formation of N,N-diacetylaniline?
A: Controlling the reaction conditions is paramount for selectivity. Here are the key parameters to monitor:
-
Temperature: This is arguably the most critical factor. Elevated temperatures provide the necessary activation energy for the less reactive acetanilide to undergo a second acetylation. Many traditional procedures involve heating or refluxing, which can inadvertently lead to the formation of the diacetyl product.[2][6] A recommended approach is to perform the reaction at or below 50°C, and some modern, greener procedures even eliminate the heating step entirely.[2][7]
-
Stoichiometry: While a slight excess of the acetylating agent (acetic anhydride or acetyl chloride) can ensure the complete consumption of the starting aniline, a large excess will significantly increase the concentration of the acetylating agent available to react with the acetanilide product, thereby favoring the formation of the di-acylated byproduct. Careful control of molar equivalents is essential. A 1.15 molar excess of acetic anhydride has been shown to be effective without excessive byproduct formation.[2]
-
Reaction Time: The longer the reaction mixture is subjected to conditions that allow for acetylation (especially with heating), the higher the probability of the second acetylation occurring. Once the formation of acetanilide is complete (which can be monitored by Thin Layer Chromatography - TLC), it is advisable to proceed with quenching and workup rather than extending the reaction time unnecessarily.
-
Choice of Acetylating Agent: Acetyl chloride is more reactive than acetic anhydride.[2] While this can be advantageous for hindered anilines, its higher reactivity can sometimes lead to less selectivity and a greater propensity for side reactions if not controlled carefully. Acetic anhydride is generally sufficient and more manageable for the synthesis of acetanilide.[8]
Q3: My starting aniline is dark brown. Could this be contributing to byproduct formation?
A: Yes, absolutely. Aniline is prone to oxidation upon exposure to air and light, which results in the formation of colored impurities. These impurities can not only contaminate your final product but may also interfere with the desired reaction pathway. To mitigate this, some protocols recommend the addition of zinc dust.[6] The zinc acts as a reducing agent, preventing the oxidation of aniline during the reaction.[6] For best results, it is always recommended to use purified (e.g., freshly distilled) aniline for your reaction.
Q4: Can the choice of solvent or catalyst influence the selectivity of the reaction?
A: Yes, the reaction medium and any catalysts play a significant role.
-
Solvent: Glacial acetic acid is often used as a solvent because it readily dissolves aniline and provides a slightly acidic medium.[9][10] However, its high boiling point (~118°C) can tempt researchers to use higher temperatures, which, as discussed, can lead to di-acetylation.[9] Performing the reaction in an aqueous medium is a greener and safer alternative that can be carried out at lower temperatures, effectively preventing di-acetylation.[2]
-
Catalyst: While this reaction can proceed without a catalyst, some are used to improve efficiency.
-
Acid Catalysts: A small amount of concentrated hydrochloric or sulfuric acid is sometimes added to protonate the aniline, though the free base is the active nucleophile.[1]
-
Lewis Acid Catalysts: Mild Lewis acids like magnesium sulfate (MgSO₄) have been shown to effectively catalyze the acetylation using acetic acid, which is less reactive than acetic anhydride.[11][12] This approach can be more selective and environmentally friendly.[11][12][13]
-
Base/Buffer: Sodium acetate is frequently added to the reaction mixture.[1][7][14] It acts as a buffer to neutralize the strong acid (like HCl or H₂SO₄) if used, and also to react with the acetic acid byproduct, shifting the equilibrium towards the formation of acetanilide.[1]
-
Frequently Asked Questions (FAQs)
What is the detailed mechanism of acetanilide synthesis?
The synthesis of acetanilide from aniline and acetic anhydride is a classic nucleophilic acyl substitution reaction. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline (the nucleophile) attacks the electrophilic carbonyl carbon of acetic anhydride.
-
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The intermediate is unstable and collapses. The lone pair on the negatively charged oxygen reforms the carbonyl double bond, and in the process, an acetate ion (a good leaving group) is expelled.
-
Proton Transfer: The acetate ion then acts as a base, deprotonating the positively charged nitrogen atom to yield the final, neutral acetanilide product and a molecule of acetic acid as a byproduct.[5]
How can I effectively purify my crude acetanilide and remove any di-acylated byproduct?
The most common and effective method for purifying crude acetanilide is recrystallization .[1][3][6] This technique exploits the differences in solubility between your desired product and the impurities at different temperatures.
Acetanilide has limited solubility in cold water but is readily soluble in hot water.[15] The di-acylated byproduct, being more nonpolar, tends to be less soluble in water. A typical recrystallization protocol involves dissolving the crude product in a minimum amount of hot water or an ethanol/water mixture.[1][15] As the solution cools slowly, the pure acetanilide will crystallize out, leaving the majority of the impurities (including any remaining starting material and the di-acylated byproduct) dissolved in the cold solvent. The pure crystals can then be collected by filtration.
Is it better to use acetyl chloride or acetic anhydride for this synthesis?
For the synthesis of acetanilide from aniline, acetic anhydride is generally the preferred reagent . Here's a comparison:
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderately reactive, sufficient for aniline. | Highly reactive, can be less selective.[8] |
| Byproduct | Acetic acid (less corrosive).[5] | Hydrogen chloride (HCl) gas (corrosive).[2] |
| Handling | Easier and safer to handle. | Corrosive and highly sensitive to moisture.[2] |
While acetyl chloride's higher reactivity is useful for acylating sterically hindered or deactivated anilines, it is often excessive for a simple substrate like aniline and introduces handling challenges due to its corrosiveness and the evolution of HCl gas.[2][8]
Visualized Workflows and Mechanisms
Reaction Pathway: Mono- vs. Di-Acetylation
Caption: Formation of the desired acetanilide and the N,N-diacetylaniline byproduct.
Recommended Experimental Workflow for Selective Mono-Acetylation
Caption: A step-by-step workflow designed to maximize the yield of acetanilide.
References
- Synthesis of Acetanilide. (n.d.). UOBasrah.edu.iq. [Link]
- Preparation of Acetanilide: Step-by-Step Lab Guide. (n.d.). Vedantu. [Link]
- Preparation of Acetanilide. (n.d.). BYJU'S. [Link]
- Acetanilide synthesis. (n.d.). Slideshare. [Link]
- Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. (n.d.). Pearson. [Link]
- A Convenient Laboratory Preparation of Acetanilide. (2022). Resonance. [Link]
- An eco-friendly and simple route to synthesis of acetanilide from aniline. (2022). International Journal of Trend in Scientific Research and Development. [Link]
- The preparation of Acetanilide from Aniline. (2024). Chemistry LibreTexts. [Link]
- The Role of Glacial Acetic Acid in Acetanilide Synthesis. (2024). Glacial Acetic Acid Manufacturer. [Link]
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). Der Pharma Chemica. [Link]
- The Role of Glacial Acetic Acid in Synthesizing Acetanilide. (2024). Acetic Acid Manufacturer. [Link]
- Sunlight-driven N-acetylation of anilines: a green chemistry approach. (2023). RSC Publishing. [Link]
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (n.d.). ijarsct.co.in. [Link]
- A Novel Clay catalyst: N-Acetylation of Aniline. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
- What is the mechanism of Acetanilide? (2024).
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. [Link]
- Acetanilide: Structure, Properties, and Applications in Chemistry. (2025). Thoughts in Harmony. [Link]
- The Chemistry of Acetanilide: Synthesis and Key Chemical Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Sunlight-driven N-acetylation of anilines: a green chemistry approach. (2023). RSC Publishing. [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. ias.ac.in [ias.ac.in]
- 3. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 4. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 5. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of Glacial Acetic Acid in Acetanilide Synthesis [ysxlglacialaceticacid.com]
- 10. The Role of Glacial Acetic Acid in Synthesizing Acetanilide [ysxlglacialaceticacid.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Acetanilide synthesis | PPTX [slideshare.net]
- 15. nbinno.com [nbinno.com]
Stability issues of N-(2-Fluorophenyl)acetamide under acidic or basic conditions
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N-(2-Fluorophenyl)acetamide. Its purpose is to provide in-depth, practical solutions to stability challenges encountered under acidic or basic experimental conditions, ensuring the integrity and success of your research.
Core Stability Issues & Troubleshooting
Q1: I'm observing a rapid loss of my this compound standard in an acidic mobile phase during HPLC analysis. What is the chemical basis for this degradation?
A1: The instability you are observing is likely due to acid-catalyzed hydrolysis of the amide bond. In an acidic environment, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water, which is present in aqueous mobile phases. The result is the cleavage of the amide bond to form 2-fluoroaniline and acetic acid. The rate of this degradation is highly dependent on the pH, temperature, and concentration of the acid.[1]
Expert Insights & Troubleshooting:
-
Mechanism: The reaction is accelerated by hydronium ions (H₃O⁺). The lower the pH, the faster the rate of hydrolysis.
-
Temperature Control: Hydrolysis is an energy-dependent process. Running your HPLC column at elevated temperatures (e.g., >40°C) to improve peak shape can significantly accelerate this degradation.
-
Actionable Advice: If you suspect degradation, try running your analysis at a reduced temperature (e.g., 25-30°C) or even sub-ambient temperatures if your equipment allows.
-
-
Acid Choice & Concentration: While acids like formic acid or trifluoroacetic acid (TFA) are common mobile phase modifiers, their concentration matters.
-
Actionable Advice: Use the minimum acid concentration required to achieve good chromatography (typically 0.05% to 0.1%). If stability remains an issue, consider using a buffered mobile phase at a less aggressive pH (e.g., pH 3-4) if your separation allows.
-
Degradation Pathway under Acidic Conditions
Caption: Acid-catalyzed hydrolysis of this compound.
Q2: My compound is in a formulation buffered at pH 9 and I'm seeing the formation of an unknown impurity over time. Could this be related to the basic conditions?
A2: Yes, this is a classic case of base-catalyzed hydrolysis. Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, cleaving the amide bond to yield 2-fluoroaniline and an acetate salt. Unlike acid hydrolysis, this reaction does not require protonation to activate the carbonyl group.
Expert Insights & Troubleshooting:
-
Rate Dependence: The rate of base-catalyzed hydrolysis is directly proportional to the concentration of hydroxide ions. A shift from pH 8 to pH 9 represents a 10-fold increase in OH⁻ concentration and will significantly accelerate degradation.
-
Buffer Species: While the pH is the primary driver, certain buffer species can participate in the reaction. It is always best to use the lowest buffer concentration that provides adequate pH control.
-
Storage Conditions: For basic formulations, refrigerated (2-8°C) or frozen storage is critical to slow down the degradation kinetics.
Protocol: Confirmatory Forced Degradation Study (Base Hydrolysis)
This protocol is designed to confirm if the impurity you are observing is a result of base hydrolysis.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a 0.1 M sodium hydroxide (NaOH) solution.
-
-
Stress Condition:
-
In a clean vial, mix 1 mL of your stock solution with 1 mL of 0.1 M NaOH.
-
In a parallel control vial, mix 1 mL of your stock solution with 1 mL of purified water.
-
-
Incubation:
-
Gently vortex both vials.
-
Allow the vials to stand at room temperature for 4-8 hours. You may also gently heat the sample (e.g., 60°C for 1-2 hours) to accelerate degradation.[2]
-
-
Analysis:
-
After incubation, neutralize both samples by adding a stoichiometric amount of 0.1 M hydrochloric acid (HCl).
-
Analyze both the stressed and control samples using your primary analytical method (e.g., HPLC-UV).
-
-
Confirmation:
-
If the retention time of the primary impurity in your stability sample matches the major degradation peak in the NaOH-stressed sample, you have confirmed the impurity is a result of base-catalyzed hydrolysis.
-
Q3: How can I develop a reliable, stability-indicating analytical method to accurately quantify this compound in the presence of its degradants?
A3: A stability-indicating method is one that can selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients. For this compound, a reverse-phase HPLC method with photodiode array (PDA) detection is the industry standard.
Sources
Technical Support Center: Optimizing Recrystallization of 2'-Fluoroacetanilide
Welcome to our dedicated technical support guide for the purification of 2'-Fluoroacetanilide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize the recrystallization of this important synthetic intermediate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into solvent selection and troubleshooting, ensuring you can achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal recrystallization solvent for 2'-Fluoroacetanilide?
While a definitive single "best" solvent is not documented in readily available literature, the ideal solvent must be determined experimentally. The guiding principle of recrystallization is to find a solvent in which 2'-Fluoroacetanilide is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1] Based on the physicochemical properties of 2'-Fluoroacetanilide and its structural similarity to acetanilide, polar protic solvents are excellent starting points for your investigation.[2]
2'-Fluoroacetanilide is a moderately polar molecule, and its solubility is dictated by a balance of its polar amide group and its fluorophenyl ring. The fluorine atom, being highly electronegative, can increase the polarity of the molecule and its capacity for hydrogen bonding, potentially enhancing solubility in polar solvents compared to its non-fluorinated analog, acetanilide.[2]
We recommend a systematic screening of the solvents listed in the table below to identify the optimal choice for your specific needs.
Q2: My 2'-Fluoroacetanilide is "oiling out" instead of crystallizing. What's happening and how can I fix it?
"Oiling out" is a common issue where the compound separates from the solution as a liquid oil rather than solid crystals.[3] This typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when significant impurities are present, which can depress the melting point.[4] Given that 2'-Fluoroacetanilide has a relatively low melting point of 76-80°C, this is a particularly relevant concern.[5]
To troubleshoot oiling out, consider the following:
-
Lower the temperature of dissolution: If using a high-boiling point solvent, try dissolving the compound at a temperature below its melting point, even if it requires more solvent.
-
Switch to a lower-boiling point solvent: If possible, choose a solvent with a boiling point below 76°C.
-
Add more solvent: The oiling out may be due to the solution becoming supersaturated too quickly at a temperature above the compound's melting point. Adding more of the "good" solvent can keep the compound dissolved until the solution has cooled to a temperature below its melting point.[4]
-
Use a mixed-solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at a temperature below the melting point until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow for slow cooling.
Q3: I've cooled my solution, but no crystals have formed. What should I do?
The absence of crystal formation is usually due to either using too much solvent, resulting in a solution that is not saturated upon cooling, or the solution being supersaturated.[6]
Here are some techniques to induce crystallization:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small crystal of pure 2'-Fluoroacetanilide, add it to the cooled solution to act as a template for crystallization.
-
Reducing the solvent volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Flash cooling: Placing the solution in an ice bath can sometimes induce crystallization, but be aware that rapid cooling can lead to smaller, less pure crystals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used. - The compound is highly soluble in the solvent even at low temperatures. - Premature crystallization during hot filtration. | - Concentrate the solution by boiling off some solvent and re-cool.[4] - Re-evaluate your solvent choice; the solubility differential between hot and cold may not be sufficient. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Formation of an Oil (Oiling Out) | - The boiling point of the solvent is higher than the melting point of 2'-Fluoroacetanilide (76-80°C). - High concentration of impurities depressing the melting point. - Solution is too concentrated. | - Use a lower boiling point solvent. - Add more solvent to reduce the saturation temperature.[4] - Employ a mixed-solvent system, adding the anti-solvent at a lower temperature. - Consider a preliminary purification step like a silica plug if the material is very impure. |
| Crystals are Colored/Impure | - Colored impurities are co-crystallizing with the product. - Inefficient removal of impurities from the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Ensure a thorough but quick wash of the filtered crystals with a small amount of ice-cold fresh solvent to remove adhered mother liquor. |
| Crystallization Happens Too Quickly | - The solution is too supersaturated. - The cooling rate is too fast. | - Reheat the solution and add a small amount of additional solvent.[4] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow the cooling rate. |
| Polymorphism | - Different crystal forms (polymorphs) may be obtained under different crystallization conditions (solvent, cooling rate). | - Be consistent with your recrystallization protocol to obtain a consistent crystal form. Polymorphism in substituted acetanilides is a known phenomenon and can affect physical properties like melting point and solubility.[7][8] |
Experimental Protocol: Systematic Solvent Selection for 2'-Fluoroacetanilide
This protocol outlines a small-scale, systematic approach to identify a suitable recrystallization solvent.
Materials:
-
Crude 2'-Fluoroacetanilide
-
A selection of test solvents (see table below)
-
Small test tubes or vials
-
Heating apparatus (hot plate or sand bath)
-
Glass stirring rods
-
Ice bath
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of crude 2'-Fluoroacetanilide into separate test tubes.
-
Add a small amount of a test solvent (e.g., 0.5 mL) to each test tube.
-
Agitate the mixture and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
-
Hot Solubility Test:
-
Gently heat the test tubes containing the insoluble samples.
-
Add the same solvent dropwise, while heating and agitating, until the solid just dissolves. Note the approximate volume of solvent required.
-
An ideal single solvent will dissolve the compound completely near its boiling point.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Observe for crystal formation. The best solvents will yield a good crop of crystals upon cooling.
-
If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod.
-
Once at room temperature, place the test tubes in an ice bath for 10-15 minutes to maximize crystal formation.
-
-
Evaluation:
-
Assess the quantity and quality of the crystals formed. An ideal solvent will provide a high recovery of purified material.
-
Solvent Selection Guide for 2'-Fluoroacetanilide
| Solvent | Boiling Point (°C) | Polarity | Predicted Utility for 2'-Fluoroacetanilide | Comments |
| Water | 100 | High | Poor as a single solvent; excellent as an anti-solvent. | Acetanilide has low solubility in cold water and higher solubility in hot water.[1] This may also apply to 2'-Fluoroacetanilide. |
| Ethanol | 78 | High | Good Candidate. | Acetanilide is very soluble in ethanol.[1] An ethanol/water mixture is a very common and effective system for similar compounds. |
| Methanol | 65 | High | Good Candidate. | 2'-Fluoroacetanilide is known to be soluble in methanol.[9][10] A methanol/water mixture could also be effective. |
| Isopropanol | 82 | Medium | Good Candidate. | Its properties are intermediate between ethanol and water. |
| Acetone | 56 | Medium | Potential Candidate. | Acetanilide is very soluble in acetone,[1] so it may be too good of a solvent unless used in a mixed-solvent system. |
| Ethyl Acetate | 77 | Medium | Potential Candidate. | A good solvent for moderately polar compounds. Its boiling point is close to the melting point of 2'-Fluoroacetanilide, so care must be taken to avoid oiling out. |
| Toluene | 111 | Low | Poor as a single solvent; potential as an anti-solvent. | The high boiling point presents a significant risk of oiling out. |
| Heptane/Hexane | 98/69 | Low | Poor as a single solvent; potential as an anti-solvent. | 2'-Fluoroacetanilide is unlikely to be soluble in non-polar solvents. |
Visualizing the Workflow
Solvent Selection Workflow
Caption: Decision workflow for selecting a recrystallization solvent system.
General Recrystallization Process
Caption: Step-by-step general recrystallization workflow.
References
- Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides. (n.d.). ResearchGate.
- Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides. (2024). Crystal Growth & Design. [Link]
- 2'-Fluoroacetanilide. (n.d.). LabSolutions.
- What does it mean to oil out in recrystalliz
- Troubleshooting. (2022). Chemistry LibreTexts. [Link]
- 3'-Fluoroacetanilide. (n.d.). Solubility of Things.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Recrystallization (help meeeeee). (2013). Reddit. [Link]
- Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). Organic Process Research & Development, 23. [Link]
- Acetanilide. (n.d.). PubChem.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. (2023).
- Recrystalliz
- 2'-Fluoroacetanilide. (n.d.). MySkinRecipes.
- Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. (2020). International Journal of Scientific & Technology Research, 9(2). [Link]
- 2-Fluoro-N-phenylacetamide. (n.d.). PubChem.
- 2'-Fluoroacetanilide | CAS#:399-31-5. (n.d.). Chemsrc.
- Acetanilide. (n.d.). ChemBK.
Sources
- 1. chembk.com [chembk.com]
- 2. Acetanilide, 2',5'-dichloro-2-fluoro- | C8H6Cl2FNO | CID 18916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. answers.com [answers.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2'-Fluoroacetanilide | CAS#:399-31-5 | Chemsrc [chemsrc.com]
- 6. Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. labsolu.ca [labsolu.ca]
- 10. 2'-Fluoroacetanilide | 399-31-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Troubleshooting guide for the synthesis of fluorinated aromatic amides
Welcome to the technical support center for the synthesis of fluorinated aromatic amides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these often-challenging coupling reactions. The unique electronic properties conferred by fluorine, while valuable, frequently reduce the nucleophilicity of the aromatic amine, leading to common issues such as low yields and side reactions.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome these hurdles.
Troubleshooting Guide & FAQs
Section 1: Low or No Product Yield
Q1: My amide coupling reaction with a fluoroaniline is giving a very low yield. What are the most likely causes?
A1: Low yields in these reactions are common and typically stem from the reduced nucleophilicity of the fluorinated aniline. The electron-withdrawing nature of the fluorine atom(s) deactivates the amine, making it a poor nucleophile that reacts sluggishly with activated carboxylic acids.[1][2]
Primary Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: The amine is too unreactive to couple with a weakly activated acid. Standard reagents may not be sufficient.
-
Solution: Switch to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for challenging couplings, including those with electron-deficient anilines.[1][4][5] HATU forms a highly reactive OAt-active ester, which is more susceptible to attack by the weak nucleophile.[5][6]
-
-
Protonation of the Amine: An acid-base reaction between your carboxylic acid and the fluoroaniline can occur, forming an ammonium salt. This protonated amine is no longer nucleophilic and will not participate in the coupling reaction.[7]
-
Inappropriate Coupling Reagent Choice: Carbodiimide reagents like EDC, while common, may be inefficient for these substrates on their own, leading to slow reactions and low conversion.[1][2]
-
Solution: If using EDC, always include an additive like HOBt (N-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). These additives form more reactive activated esters and can help accelerate the reaction with the poorly nucleophilic amine.[1][5] For particularly difficult cases, consider a different class of activating agent altogether.
-
-
Steric Hindrance: Bulky groups near the reacting centers of either the carboxylic acid or the fluoroaniline can physically impede the reaction.[7][9]
-
Solution: Consider converting the carboxylic acid to an acyl fluoride in situ. Acyl fluorides are highly reactive yet sterically small, making them ideal for coupling with hindered or electron-deficient partners.[9][10] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) can facilitate this transformation.[10][11]
-
Q2: How do I choose the right coupling strategy for my electron-deficient fluoroaniline?
A2: The optimal strategy depends on the steric hindrance of your substrates, the electronic properties, and cost considerations. A decision tree can guide your choice. For most fluorinated anilines, starting with a powerful uronium salt is a reliable strategy.
Below is a diagram to help guide your decision-making process.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Impact of reaction temperature on the purity of N-(2-Fluorophenyl)acetamide
Technical Support Center: N-(2-Fluorophenyl)acetamide Synthesis
Introduction: This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals involved in the synthesis of this compound. The acylation of 2-fluoroaniline is a fundamental reaction, yet its success, particularly concerning the final product's purity, is critically dependent on the precise control of reaction parameters. This document focuses on the most common and impactful variable: reaction temperature. Here, we move beyond simple protocols to explore the causality behind temperature-related purity issues, offering troubleshooting strategies and optimization protocols to ensure reproducible, high-purity outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental reaction for synthesizing this compound, and what is the general role of temperature?
A1: The synthesis is a classic nucleophilic acyl substitution. The nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of an acetate leaving group to form the stable amide product, this compound, and acetic acid as a byproduct.
Temperature plays a dual role in this process:
-
Kinetic Enabler: It provides the necessary activation energy for the reaction to proceed at a practical rate. At room temperature, the reaction is often sluggish.
-
Purity Determinant: Excess thermal energy can promote undesirable side reactions or lead to the degradation of starting materials and products, thereby compromising the purity of the final compound.
A typical synthesis workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Q2: My final product is off-white/yellowish with a low, broad melting point. Is the reaction temperature the likely culprit?
A2: Yes, this is a classic indicator of impurity, and excessive reaction temperature is a primary suspect. The target compound, this compound, is a white solid with a sharp melting point around 76-78°C[1].
Here’s the causality:
-
Discoloration: High temperatures can cause the degradation of the aromatic amine (2-fluoroaniline) or the product itself. Aromatic amines are susceptible to oxidation, and these oxidized species are often highly colored, leading to yellow, brown, or even black impurities that get trapped in your product crystals.
-
Low/Broad Melting Point: This is a direct consequence of impurities. According to the principles of freezing point depression, impurities disrupt the crystalline lattice of the solid, requiring less energy (a lower temperature) to melt. A broad range indicates a heterogeneous mixture rather than a pure compound.
Controlling the temperature to a moderate level (e.g., gentle reflux or a maintained temperature of 80-100°C) is crucial to prevent the formation of these degradation byproducts.
Q3: I'm seeing multiple spots on my TLC and extra peaks in my HPLC analysis. What are the common temperature-related side products?
A3: Observing multiple peaks or spots confirms the presence of impurities. Elevated temperatures can accelerate the formation of several common byproducts in this acylation reaction:
-
Unreacted 2-Fluoroaniline: This occurs if the reaction is incomplete. While not directly caused by high temperature, running the reaction too hot for a very short time might lead to decomposition before full conversion is achieved.
-
Diacetylated Product (N,N-diacetyl-2-fluoroaniline): While amides are less nucleophilic than amines, forcing conditions (very high temperatures and excess acetic anhydride) can lead to a second acylation on the amide nitrogen. This impurity is often difficult to remove due to its similar polarity to the desired product.
-
Degradation Products/Polymers: As mentioned in Q2, overheating can lead to complex, often colored, degradation products that appear as baseline noise or broad, unresolved peaks in an HPLC chromatogram and streaking on a TLC plate.[2]
The following troubleshooting flowchart can guide your investigation.
Caption: Troubleshooting guide for purity issues.
Q4: How does temperature specifically influence the rate of product formation versus impurity generation?
A4: This relationship is governed by the Arrhenius equation, which dictates that reaction rates increase with temperature. However, the desired reaction and various side reactions (e.g., degradation) have different activation energies (Ea).
-
Desired Reaction (Amide Formation): This reaction typically has a moderate Ea. It benefits from an initial increase in temperature to proceed efficiently.
-
Side Reactions (Degradation, Diacylation): These processes often have a higher Ea.
The consequence is that at lower-to-moderate temperatures, the desired reaction is significantly faster than the side reactions. As the temperature rises, the rate of all reactions increases, but the rate of the high-Ea side reactions increases more dramatically. There is an optimal temperature "window" where the rate of formation of this compound is high, while the rate of impurity formation remains negligible. Exceeding this window leads to diminishing returns in purity.
Caption: Temperature's differential effect on reaction rates.
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound
This protocol emphasizes temperature control to maximize purity.
Materials:
-
2-Fluoroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water & Ice
-
Round-bottom flask, condenser, magnetic stirrer/hotplate, thermometer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-fluoroaniline (5.55 g, 50 mmol) and glacial acetic acid (15 mL).
-
Carefully add acetic anhydride (7.5 mL, 80 mmol) to the mixture. Note: The reaction is exothermic.
-
Attach a reflux condenser and place the flask in an oil bath pre-heated to 90°C.
-
Stir the reaction mixture at a constant temperature of 90-100°C. Do not exceed 100°C.
-
Monitor the reaction progress every 15 minutes using TLC (See Protocol 2). The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, remove the flask from the heat and allow it to cool slightly.
-
Slowly pour the warm reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.
-
A white precipitate of this compound will form. Continue stirring for 15 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acetic acid.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
-
Assess purity via melting point and/or HPLC/GC-MS. If impurities are detected, proceed to Protocol 3.[1]
Data Table: Impact of Temperature on Synthesis
| Reaction Temp. (°C) | Reaction Time (min) | Crude Yield (%) | Appearance | Melting Point (°C) | Purity (by HPLC, Area %) |
| 60 | 120 | ~75% | White | 75-77 | >98% |
| 90-100 | 45 | ~90% | White | 76-78 | >99% |
| 120 (Reflux) | 20 | ~92% | Off-white | 72-76 | ~95-97% |
| >140 | 15 | ~85% | Yellow/Brown | 68-74 | <90% |
This data is illustrative and may vary based on specific lab conditions.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
Procedure:
-
Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.
-
Solvent System: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point.
-
Spotting:
-
Dissolve a tiny amount of pure 2-fluoroaniline in ethyl acetate (this is your starting material reference, 'SM').
-
At t=0, take a drop of the reaction mixture with a capillary tube and spot it on the plate ('R').
-
Spot both SM and R on the starting line.
-
-
Development: Place the plate in a chamber with the solvent system. Let the solvent front run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize under a UV lamp (254 nm). The product and starting material are UV active.
-
Interpretation: The starting material (2-fluoroaniline) will be less polar and have a higher Rf value than the product amide. The reaction is complete when the 'SM' spot in the 'R' lane has completely disappeared, and a new, lower Rf spot (the product) is dominant.
Protocol 3: Purification by Recrystallization
Recrystallization is highly effective for removing minor impurities and improving the crystalline quality of the product.[3]
Procedure:
-
Solvent Selection: An ethanol/water mixture is often ideal. Ethanol dissolves the compound well when hot, but poorly when cold. Water is an anti-solvent.
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid. Keep the solution on a hot plate at a gentle boil.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric material), perform a hot filtration through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat. Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Do not disturb the flask.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture), and dry thoroughly under vacuum. The resulting product should be a pure white, crystalline solid with a sharp melting point.
References
- PrepChem (2017). Synthesis of this compound.
- Stenutz, R. This compound. The Compendium of Common Trivial Names.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67860, this compound.
- LookChem. Purification of Acetamide. Chempedia.
- NIST (2021). Acetamide, N-(2-fluorophenyl)-. NIST Chemistry WebBook, SRD 69.
- Roy, D. (2020). Effect of Temperature on the Purity and Yield of Aspirin. Journal of Chemical Education. (Conceptual framework applicable to acetamide synthesis).
- Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (Provides general principles for purity analysis).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Kalkhambkar, R. G., & Savanur, H. M. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances. (Provides characterization data for related acetamides).
- Ho, T. L. (2013). Hydroamidation with Acetamides and Trifluoroacetamides. Electronic Theses and Dissertations. (Discusses side reactions in related amide syntheses).
Sources
Methods to control selectivity in the acylation of substituted anilines
Welcome to the Technical Support Center for controlling selectivity in the acylation of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, actionable solutions to common challenges encountered during these critical synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, offering step-by-step troubleshooting and optimization strategies.
Issue 1: Poor Chemoselectivity in Anilines with Multiple Nucleophilic Groups (e.g., Aminophenols)
Scenario: You are attempting to acylate the amino group of an aminophenol, but you are observing a significant amount of O-acylation or a mixture of N- and O-acylated products.
Root Cause Analysis:
The selectivity between N- and O-acylation is a classic challenge governed by the relative nucleophilicity of the amine and hydroxyl groups. Generally, the amino group is more nucleophilic than the hydroxyl group, favoring N-acylation under kinetically controlled conditions.[1][2] However, several factors can shift this balance:
-
Reaction Conditions: Harsh conditions (high temperatures, strong bases) can lead to the deprotonation of the phenol, increasing its nucleophilicity and promoting O-acylation.
-
Acylating Agent: Highly reactive acylating agents may not effectively discriminate between the two nucleophiles.
-
Solvent Effects: The solvent can influence the nucleophilicity of each group through differential solvation.
Troubleshooting & Optimization Steps:
-
Control Reaction Temperature: Run the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically preferred N-acylation pathway.[3]
-
Choice of Base: Use a mild, non-nucleophilic base (e.g., pyridine, triethylamine) in stoichiometric amounts. Stronger bases can deprotonate the phenol, leading to competitive O-acylation.
-
Select the Acylating Agent Carefully: Acetic anhydride is a common and often effective reagent for selective N-acylation.[2] For more sensitive substrates, consider less reactive acylating agents.
-
pH Control: In aqueous media, maintaining a slightly acidic to neutral pH can help ensure the amine is sufficiently nucleophilic while the phenol remains protonated and less reactive.
-
Enzymatic Catalysis: For ultimate selectivity, consider lipase-catalyzed acylation. Enzymes like Novozym 435 can exhibit remarkable chemoselectivity for the amino group, even in the presence of hydroxyl groups.[4]
Issue 2: Lack of Regioselectivity in C-Acylation (Ortho/Para Mixtures)
Scenario: You are performing a Friedel-Crafts acylation on a protected aniline (e.g., acetanilide) and obtaining a mixture of ortho and para isomers, with a low yield of your desired product.
Root Cause Analysis:
The acetamido group is an ortho-, para-director.[5][6] The ratio of ortho to para products is determined by a balance of electronic and steric effects.
-
Steric Hindrance: The bulk of the protecting group and the acylating agent can hinder approach to the ortho positions, favoring para substitution.[5][6]
-
Reaction Temperature: Higher temperatures can sometimes overcome the steric barrier, leading to increased formation of the ortho isomer.
-
Catalyst and Solvent: The choice of Lewis acid and solvent can influence the effective size of the electrophilic species and the transition state, thereby affecting the ortho/para ratio.[5]
Troubleshooting & Optimization Steps:
-
Employ a Bulky Protecting Group: If ortho-substitution is a significant side product, consider using a bulkier protecting group than acetyl, such as a pivaloyl group, to increase steric hindrance at the ortho positions.[5][7]
-
Optimize Reaction Temperature: Lowering the reaction temperature often increases the selectivity for the sterically less hindered para-isomer.[5]
-
Directed C-H Functionalization: For precise ortho-acylation, modern methods involving directing groups are highly effective. For instance, a pyridyl group installed on the aniline nitrogen can direct a ruthenium catalyst to acylate the ortho C-H bond specifically.[8] Similarly, specialized palladium catalysts with S,O-ligands have been developed for para-selective C-H olefination, a related transformation.[9]
Issue 3: Formation of Di-acylated Byproducts
Scenario: Your reaction is producing a significant amount of a di-acylated product, resulting in a low yield of the desired mono-acylated aniline.
Root Cause Analysis:
Di-acylation can occur, especially under forcing conditions.[3] While the N-acetyl group of acetanilide is moderately activating, excessive amounts of a highly reactive acylating agent or high temperatures can drive a second acylation.[3]
Troubleshooting & Optimization Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the acylating agent. Use a ratio close to 1:1 with the aniline. A large excess of the acylating agent should be avoided.[3]
-
Moderate Reaction Temperature: High temperatures can promote di-acylation. Consider running the reaction at a lower temperature. For example, one study found 140°C to be optimal for mono-acylation of aniline with acetic acid, implying higher temperatures could be detrimental.[3]
-
Choice of Acylating Agent: If di-acylation persists with highly reactive agents like acetyl chloride, consider switching to the less reactive acetic anhydride.[3][10]
Frequently Asked Questions (FAQs)
Q1: Why does my Friedel-Crafts acylation of aniline fail completely?
A: Direct Friedel-Crafts acylation on a free aniline often fails because the amino group (-NH₂) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃).[5][11] This acid-base reaction forms a deactivated anilinium salt, where the positively charged nitrogen withdraws electron density from the ring, shutting down the desired electrophilic aromatic substitution.[6][11]
Solution: The amino group must be protected, most commonly via acetylation to form acetanilide. The resulting amide is less basic, allowing the Friedel-Crafts reaction to proceed. The protecting group can be removed by hydrolysis after the C-acylation step.[5][12]
Q2: How can I achieve C-acylation on the aromatic ring instead of N-acylation?
A: The nitrogen of an aniline is almost always more nucleophilic than the aromatic ring. Therefore, direct reaction with an acylating agent will overwhelmingly favor N-acylation. To achieve C-acylation, you must first "turn off" the nucleophilicity of the nitrogen by using a protecting group.[6]
Workflow for C-Acylation:
-
Protection: Convert the aniline to an acetanilide using acetic anhydride.[5][13]
-
C-Acylation: Perform the Friedel-Crafts acylation on the acetanilide. The acetamido group will direct the acylation to the ortho and para positions.[6]
-
Deprotection: Remove the acetyl group via acid or base hydrolysis to reveal the amino group.[6]
Q3: My reaction mixture is turning dark brown and forming tar. What's happening?
A: Anilines are highly susceptible to oxidation, especially under acidic conditions or in the presence of strong oxidizing agents, which can lead to the formation of colored, polymeric byproducts.[14]
Preventative Measures:
-
Use Purified Aniline: Ensure your starting aniline is pure and colorless.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[14]
-
Protect the Amino Group: Acetylation not only controls reactivity for acylation but also makes the substrate less prone to oxidation.[14]
Q4: Can I selectively acylate an aromatic amine in the presence of an aliphatic amine?
A: Yes, this is achievable by leveraging the significant difference in basicity (pKa) between aromatic and aliphatic amines. Aromatic amines are much less basic. By controlling the pH of the reaction medium, you can selectively protonate the more basic aliphatic amine, rendering it non-nucleophilic, while the aromatic amine remains free to react. A procedure using 10% aqueous acetic acid at pH 4.5 has been shown to be effective for the selective protection of aromatic amines.[15]
Experimental Protocols & Data
Protocol 1: Selective N-Acetylation of p-Aminophenol
This protocol is optimized for the chemoselective N-acylation of p-aminophenol, a common substrate where selectivity is critical.
Materials:
-
p-Aminophenol
-
Acetic Anhydride
-
Pyridine
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add acetic anhydride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-p-aminophenol (Paracetamol).
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.
Protocol 2: Regioselective para-Nitration of Acetanilide
This protocol demonstrates how N-acylation (protection) is used to control regioselectivity in a subsequent electrophilic aromatic substitution.[5]
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
Procedure:
-
Add acetanilide (1.0 eq) to a flask and cool in an ice bath.
-
Slowly add concentrated sulfuric acid while stirring, keeping the mixture cool.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.[5]
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize from ethanol to obtain the pure para-isomer.[5]
Data Summary: Controlling Selectivity
The following table summarizes key strategies for controlling different types of selectivity in aniline acylation.
| Selectivity Type | Challenge | Key Control Strategy | Rationale |
| Chemoselectivity | N- vs. O-Acylation (in aminophenols) | Mild conditions (low temp, weak base) | The amino group is kinetically favored due to higher nucleophilicity. Harsh conditions increase phenolic oxygen reactivity.[1][2] |
| Chemoselectivity | Aromatic vs. Aliphatic Amine | pH control (approx. 4.5) | Protonate the more basic aliphatic amine to render it non-nucleophilic, allowing the aromatic amine to react.[15] |
| Regioselectivity | C-Acylation vs. N-Acylation | Protect the amino group (e.g., as acetanilide) | N-acylation is kinetically dominant. Protection blocks the nitrogen, forcing reaction onto the aromatic ring.[6] |
| Regioselectivity | Ortho vs. Para Isomers | Use a sterically bulky protecting group | Increases steric hindrance at the ortho-positions, favoring substitution at the less hindered para-position.[5] |
| Preventing Overreaction | Mono- vs. Di-acylation | Control stoichiometry (near 1:1) and temperature | Excess acylating agent and high temperatures can overcome the deactivation of the first acylation, leading to a second.[3] |
Visualizing Reaction Control
Diagram 1: Decision Workflow for Acylating Substituted Anilines
This workflow guides the experimental design process based on the desired outcome.
Caption: Decision workflow for selecting an acylation strategy.
Diagram 2: Factors Influencing N- vs. O-Acylation in Aminophenols
This diagram illustrates the competing pathways and the factors that influence the outcome.
Caption: Competing pathways in the acylation of aminophenols.
References
- Ouarna, S., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry.
- BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines. BenchChem Technical Support.
- Saikia, U. P., et al. (2016).
- Kourist, R., et al. (2015). Chemoselectivity of ATase: N-acetylation of aniline derivative 1a versus benzylamine 1m.
- Pahari, P., et al. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. ResearchGate.
- BenchChem. (2025). Preventing byproduct formation in aniline reactions. BenchChem Technical Support.
- Devi, N., & Gogoi, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications.
- Pearson Education. (n.d.).
- Wang, Z., et al. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Molecules.
- Quora. (2018).
- Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
- Buchwald, S. L., et al. (2012). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Organic Letters.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Selvam, P., & Ramaswamy, V. (1997). Effect of solvent, temperature and H202 concentration on aniline oxidation.
- Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis.
- Hartwig, J. F., & Smith, M. K. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Catalysis.
- Wang, Y., et al. (2021). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Chemical Engineering Journal.
- Gumfekar, S. P., & Rathod, V. K. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
- BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. BenchChem Technical Support.
- Chem-Station. (2014). Acyl Protective Groups. Chem-Station International Edition.
- Gogate, P. R., et al. (2023). An environment-friendly process for selective acylation of aminophenol. Google Patents.
- Clutch Prep. (2015). Protection of Aniline Derivatives. YouTube.
- Hartwig, J. F., & Smith, M. K. (2018). Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents.
- Hartwig, J. F., & Smith, M. K. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Catalysis.
- BenchChem. (2025). Technical Support Center: Regioselective Acylation of Substituted Anilines. BenchChem Technical Support.
- Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.
- Pediaa. (2020). Difference Between O Acylation and N Acylation. Pediaa.com.
- Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation? Stack Exchange.
- Lãzãr, L., et al. (2014). Effect of reaction temperature on aniline conversion and product...
- De Coen, D., et al. (2020). Experimental conversions of N-acylation and O-acylation with and without CO2 protection.
- Quora. (2023).
- Gao, Z., et al. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry.
- Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
- Wang, J., et al. (2018). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry.
- Daugulis, O., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- ChemPlayer. (2020). Acetylation of aniline. YouTube.
- Hartwig, J. F., & Smith, M. K. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Journal of the American Chemical Society.
- Bode, J. W., & Gálvez, A. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.
- Daugulis, O., et al. (2017). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society.
- Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions? Quora.
- Bode, J. W., & Gálvez, A. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Semantic Scholar.
- Zhang, J., et al. (2012). Anilines as Nucleophiles.
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Validation & Comparative
A Senior Application Scientist's Guide to N-Fluorophenylacetamide Isomers: A Comparative Analysis
Introduction
In the landscape of pharmaceutical and materials science research, the strategic introduction of fluorine into organic scaffolds is a cornerstone of modern molecular design. The N-phenylacetamide backbone is a common feature in biologically active compounds, and its fluorination can profoundly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] However, the specific placement of the fluorine atom on the phenyl ring—be it ortho, meta, or para—is not a trivial choice. These positional isomers, while sharing the same molecular formula (C₈H₈FNO) and weight (153.15 g/mol ), exhibit distinct properties that have significant implications for their synthesis, characterization, and application.[2][3][4]
This guide provides an in-depth comparative analysis of N-(2-Fluorophenyl)acetamide, N-(3-Fluorophenyl)acetamide, and N-(4-Fluorophenyl)acetamide. We will move beyond a simple datasheet presentation to explore the causal relationships between isomeric structure and observable properties, supported by experimental data and detailed protocols for researchers in the field.
Physicochemical Properties: The Impact of Fluorine's Position
The location of the highly electronegative fluorine atom dictates the molecule's overall polarity, dipole moment, and its ability to participate in intermolecular interactions, such as hydrogen bonding and crystal lattice packing. These factors directly influence macroscopic properties like melting point and solubility.
The para isomer typically presents the highest melting point due to its symmetrical structure, which allows for more efficient packing within a crystal lattice, requiring more energy to disrupt. The ortho isomer often has the lowest melting point, partly due to potential intramolecular hydrogen bonding between the amide N-H and the ortho-fluorine, which can disrupt intermolecular packing forces.
All three isomers exhibit poor solubility in water but are soluble in common organic solvents like ethanol and acetone.[1][5] This is a classic characteristic of relatively non-polar aromatic compounds with a hydrogen-bond-donating group.
Table 1: Comparative Physicochemical Properties of N-Fluorophenylacetamide Isomers
| Property | This compound (Ortho) | N-(3-Fluorophenyl)acetamide (Meta) | N-(4-Fluorophenyl)acetamide (Para) |
| CAS Number | 399-31-5[6] | 351-28-0[2][7] | 351-83-7[1][8] |
| Molecular Formula | C₈H₈FNO[4][9] | C₈H₈FNO[2][7] | C₈H₈FNO[1][3] |
| Molecular Weight | 153.15 g/mol [4] | 153.15 g/mol [2] | 153.15 g/mol [3] |
| Appearance | White to off-white solid | White to off-white crystalline solid[5] | White to off-white solid[1] |
| Melting Point (°C) | 78[9] | ~105-108 | ~153-156 |
| Solubility | Soluble in ethanol, acetone; limited in water | Soluble in ethanol, acetone; limited in water[5] | Soluble in ethanol, acetone; limited in water[1] |
Synthesis Pathway and Mechanistic Insights
The most direct and common route to these compounds is the N-acetylation of the corresponding fluoroaniline isomer. This reaction is a classic nucleophilic acyl substitution where the lone pair of the aniline's amino group attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.
Caption: General workflow for the synthesis of N-Fluorophenylacetamide isomers.
Expertise in Action: Why Acetic Anhydride is Preferred While acetyl chloride is highly reactive, its reaction with anilines is vigorous and produces corrosive HCl gas as a byproduct, which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Acetic anhydride is a milder, more controllable reagent that produces acetic acid as a byproduct, which is less problematic and can often serve as the reaction solvent.[10] Adding a weak base like sodium acetate can be beneficial as it buffers the generated acid, keeping the aniline nucleophile deprotonated and active.
Isomeric Reactivity: The nucleophilicity of the aniline nitrogen is subtly modulated by the fluorine's position:
-
Ortho/Para Positions: The fluorine exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring. However, it also has an electron-donating mesomeric effect (+M) due to its lone pairs.[11] The +M effect, which increases electron density at the ortho and para positions, partially counteracts the -I effect.
-
Meta Position: The fluorine's +M effect does not extend to the meta position, so the deactivating -I effect dominates, making 3-fluoroaniline the least nucleophilic of the three isomers.
Therefore, the expected order of reactivity is: 4-fluoroaniline ≈ 2-fluoroaniline > 3-fluoroaniline. In practice, steric hindrance from the ortho-fluorine may slightly decrease the reaction rate for 2-fluoroaniline compared to its para counterpart.
Spectroscopic Differentiation: A Definitive Guide
Spectroscopy is the most powerful tool for distinguishing between these isomers. The electronic environment of each proton and carbon is unique, leading to characteristic shifts and coupling patterns in NMR spectroscopy, while bond vibrations provide a distinct fingerprint in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for isomer identification. The key lies in analyzing the chemical shifts (δ) of the aromatic protons and the coupling constants (J) between the fluorine atom and adjacent protons (H-F) or carbons (C-F).
Caption: Logic diagram for differentiating isomers using NMR spectroscopy.
Table 2: Predicted ¹H and ¹⁹F NMR Spectroscopic Data (in CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) | Key Feature | ¹⁹F NMR (δ, ppm, relative to CFCl₃) |
| Ortho | ~8.2 (ddd, H6), ~7.1-7.3 (m, H3, H4, H5) | Four distinct signals in the aromatic region. Large coupling from F to H6. | ~ -120 to -130 |
| Meta | ~7.5 (dt, H2), ~7.3 (t, H5), ~7.0-7.2 (m, H4, H6) | Four distinct, complex signals. H2 often appears as a broad singlet or triplet. | ~ -110 to -115 |
| Para | ~7.5 (dd, 2H, H ortho to NH), ~7.0 (t, 2H, H ortho to F) | High symmetry leads to only two signals, appearing as a classic AA'BB' pattern. | ~ -115 to -125 |
Infrared (IR) Spectroscopy
While less definitive than NMR for isomer identification, IR spectroscopy is crucial for confirming the presence of key functional groups. All three isomers will show characteristic absorptions for the N-H bond, the C=O (Amide I band), and the N-H bend (Amide II band). Subtle shifts in the C-F stretching frequency and the aromatic C-H out-of-plane bending region can provide clues to the substitution pattern.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Amide N-H | 3250 - 3350 | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Carbonyl C=O (Amide I) | 1660 - 1680 | Stretch |
| Amide N-H (Amide II) | 1510 - 1550 | Bend |
| Aromatic C=C | 1450 - 1600 | Stretch |
| C-F | 1100 - 1300 | Stretch |
| Aromatic C-H Bend | 750 - 850 | Out-of-plane bend |
The out-of-plane bending region is particularly informative: ortho-disubstituted rings typically show a strong band around 750 cm⁻¹, meta around 780 cm⁻¹ and 880 cm⁻¹, and para around 830 cm⁻¹.
Biological Activity and Applications
N-(substituted phenyl)acetamides are a privileged scaffold in drug discovery, appearing in molecules with analgesic and other biological activities.[12] The positional isomerism of the fluorine atom is critical, as it directly impacts how the molecule fits into a target binding pocket and its metabolic profile. For instance, fluorine is often introduced to block sites of metabolic oxidation. A para-fluoro substituent can prevent para-hydroxylation, a common metabolic pathway for aromatic rings, thereby increasing the drug's half-life. The specific biological effects are highly target-dependent, and researchers should consider that each isomer is, for all intents and purposes, a distinct chemical entity.[13]
Experimental Protocols
The following protocols are designed to be self-validating, where successful synthesis is confirmed by characterization methods that can simultaneously differentiate the isomers.
Protocol 5.1: Synthesis of N-(4-Fluorophenyl)acetamide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoroaniline (5.55 g, 50 mmol) in 30 mL of glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (5.6 mL, 60 mmol) to the stirred solution.
-
Reaction: Heat the mixture to a gentle reflux (~110-120 °C) for 30 minutes. Causality Note: Heating provides the activation energy for the reaction. Acetic acid serves as both a solvent and a catalyst.
-
Workup: Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water while stirring vigorously. A white precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 30 mL) to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals and dry them in a vacuum oven at 50 °C overnight.
-
Validation: Determine the melting point and acquire NMR and IR spectra to confirm the structure and purity. The melting point should be sharp and match the literature value for the para isomer (~154 °C). The ¹H NMR should show the characteristic symmetrical pattern.
Protocol 5.2: Thin Layer Chromatography (TLC) for Isomer Separation
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point. Causality Note: The polarity of the mobile phase must be optimized to achieve separation. Ethyl acetate is polar, and hexane is non-polar. Adjusting the ratio will change the elution speed.
-
Spotting: Dissolve small amounts of each isomer in ethyl acetate and spot them separately on the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to rise to near the top.
-
Visualization: Visualize the spots under a UV lamp at 254 nm.
-
Analysis: The para isomer is the most symmetrical and often the least polar, leading to the highest Rf value. The ortho isomer may have a slightly higher Rf than the meta isomer due to potential intramolecular H-bonding reducing its interaction with the polar silica gel. The expected order of Rf values is: para > ortho > meta.
Conclusion
The choice between this compound, N-(3-Fluorophenyl)acetamide, and N-(4-Fluorophenyl)acetamide is a critical decision in a research program. This guide demonstrates that while chemically similar, their properties diverge significantly due to the positional influence of the fluorine atom. The para isomer stands out for its symmetry, leading to a higher melting point and a distinct, easily identifiable NMR spectrum. Spectroscopic analysis, particularly ¹H NMR, remains the most unambiguous method for differentiation. By understanding the underlying principles governing their synthesis, reactivity, and analytical signatures, researchers can confidently select, prepare, and characterize the precise isomer required for their application.
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A Comparative Analysis of the Biological Activity of Fluoroacetanilide Isomers: A Technical Guide for Researchers
Introduction: The Critical Role of Isomerism in Biological Activity
In the realm of drug discovery and toxicology, the precise spatial arrangement of atoms within a molecule can dramatically alter its biological effects. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on an aromatic ring, often exhibit remarkably distinct pharmacological and toxicological profiles. This guide provides a comparative analysis of the biological activities of the ortho-, meta-, and para-isomers of fluoroacetanilide (2-, 3-, and 4-fluoroacetanilide, respectively).
The introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby potentially enhancing its therapeutic efficacy. However, the position of this fluorine substituent can profoundly influence how the molecule interacts with biological systems. Understanding these isomer-specific differences is paramount for researchers in drug development and chemical safety assessment. This guide will synthesize the available scientific data, highlight critical knowledge gaps, and provide standardized experimental protocols to facilitate further investigation into these intriguing compounds.
Physicochemical Properties of Fluoroacetanilide Isomers
The position of the fluorine atom on the phenyl ring subtly influences the physicochemical properties of the fluoroacetanilide isomers. These differences, although seemingly minor, can have significant implications for their absorption, distribution, metabolism, and excretion (ADME) profiles, and consequently, their biological activities.
| Property | 2-Fluoroacetanilide | 3-Fluoroacetanilide | 4-Fluoroacetanilide |
| CAS Number | 399-31-5 | 351-28-0[1][2][3] | 351-83-7[4][5][6][7][8] |
| Molecular Formula | C₈H₈FNO | C₈H₈FNO | C₈H₈FNO |
| Molecular Weight | 153.16 g/mol | 153.15 g/mol [1] | 153.15 g/mol [4][6] |
| Melting Point | 77-79 °C[9] | 82-84 °C[1] | 153-155 °C[4][5][7] |
| Appearance | White to light yellow powder/crystal | White to light yellow powder/crystal[1] | Off-white powder solid[10] |
| Solubility | Soluble in methanol | Soluble in methanol | Soluble in methanol[4][5] |
Comparative Biological Activity: A Tale of Three Isomers
The biological activities of the fluoroacetanilide isomers are not extensively documented in a comparative manner. However, by piecing together available data for each isomer and related compounds, a preliminary assessment can be made.
Toxicity Profile
The known toxicity profiles of the fluoroacetanilide isomers are varied and incomplete, underscoring the need for direct comparative studies.
-
2-Fluoroacetanilide: While specific toxicity data for 2-fluoroacetanilide is scarce, the closely related compound, 2-fluoroacetamide, is a potent rodenticide known for its high toxicity.[4][11] Its mechanism of toxicity involves the in vivo conversion to fluorocitrate, which inhibits the enzyme aconitase, a key component of the citric acid cycle, leading to cellular energy deprivation. Given the structural similarity, it is plausible that 2-fluoroacetanilide could exhibit a similar toxic mechanism, a hypothesis that warrants experimental verification. Acute inhalation studies in rats with 2-fluoroacetamide have shown it to be highly toxic, causing damage to the lungs, liver, and kidneys.[4][11]
-
3-Fluoroacetanilide: There is a significant lack of publicly available data on the toxicity of 3-fluoroacetanilide. Safety data sheets generally classify it as an irritant.
-
4-Fluoroacetanilide: No acute toxicity information is readily available for 4-fluoroacetanilide.[5][10] However, its metabolism has been studied in rats, revealing a pathway that involves defluorination and conversion to metabolites of paracetamol (acetaminophen).[12][13] This is a critical finding, as paracetamol is a well-known hepatotoxin at high doses. This metabolic pathway suggests that the toxicity of 4-fluoroacetanilide could be linked to the formation of reactive paracetamol metabolites.
Metabolic Pathways: A Key Differentiator
The way in which the body processes each isomer appears to be a critical determinant of its biological effects.
-
2-Fluoroacetanilide: The metabolism of 2-fluoroacetanilide has not been extensively studied. However, research on the metabolism of its precursor, 2-fluoroaniline, in rat liver microsomes indicates that it is preferentially hydroxylated at the para-position.[14] It is likely that 2-fluoroacetanilide would first undergo deacetylation to 2-fluoroaniline before ring hydroxylation.
-
3-Fluoroacetanilide: Similar to the ortho-isomer, the metabolism of 3-fluoroacetanilide is not well-documented. Studies on 3-fluoroaniline show that it is also primarily hydroxylated at the para-position.[14]
-
4-Fluoroacetanilide: The metabolism of 4-fluoroacetanilide in rats has been elucidated. The primary route involves N-deacetylation to 4-fluoroaniline. This is followed by para-hydroxylation, which leads to the displacement of the fluorine atom (defluorination) and the formation of 4-aminophenol. Subsequent N-acetylation of 4-aminophenol results in the formation of paracetamol, which is then excreted as its sulfate and glucuronide conjugates.[12][13]
Caption: Metabolic pathway of 4-fluoroacetanilide in rats.
Enzyme Inhibition and Antimicrobial Activity: Areas for Future Research
While there is no specific data on the enzyme inhibitory or antimicrobial properties of the fluoroacetanilide isomers, the broader class of fluorinated organic molecules is known to exhibit such activities.
-
Enzyme Inhibition: Fluorinated compounds can act as enzyme inhibitors due to the strong carbon-fluorine bond and the ability of fluorine to mimic hydrogen or a hydroxyl group in enzyme active sites.[15] Given the diverse range of enzymes that are targeted by fluorinated molecules, it is plausible that the fluoroacetanilide isomers could inhibit various enzymes, a hypothesis that requires experimental validation.
-
Antimicrobial Activity: Studies on other halogenated acetanilides and fluoroquinolones have demonstrated their potential as antimicrobial agents.[16] The presence of a fluorine atom can enhance the antimicrobial efficacy of a compound. Therefore, screening the fluoroacetanilide isomers for activity against a panel of pathogenic bacteria and fungi would be a valuable area of investigation.
Experimental Protocols for Biological Activity Assessment
To facilitate further research and address the existing knowledge gaps, the following are detailed, standardized protocols for assessing the cytotoxicity, antimicrobial activity, and enzyme inhibitory potential of the fluoroacetanilide isomers.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Fluoroacetanilide isomers (dissolved in DMSO to create stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of each fluoroacetanilide isomer in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[17]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[10][18][11][19][20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Fluoroacetanilide isomers (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Serial Dilution: Add 100 µL of MHB to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.[10]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[10][18]
Protocol 3: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a framework for assessing the inhibitory effect of the fluoroacetanilide isomers on a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Fluoroacetanilide isomers (dissolved in DMSO)
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the test compounds for a specified time at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Measurement: Monitor the change in absorbance over time at a wavelength specific to the product or substrate.[21][22][23][24]
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value.
Discussion and Future Perspectives: Unraveling the Structure-Activity Relationship
The available data, though limited, strongly suggests that the positional isomerism of the fluorine atom in fluoroacetanilide significantly influences its biological activity, primarily through directing its metabolic fate. The metabolism of 4-fluoroacetanilide to paracetamol is a particularly noteworthy finding, as it provides a clear, testable hypothesis for its potential toxicity. In contrast, the ortho- and meta-isomers are likely to undergo different metabolic transformations, which may result in different toxicological profiles.
Caption: Summary of structure-activity relationships.
Future Research Directions:
-
Direct Comparative Toxicity Studies: It is imperative to conduct in vitro and in vivo toxicity studies that directly compare the three isomers to definitively establish their relative toxicities.
-
Metabolic Profiling: A comprehensive metabolic profiling of the ortho- and meta-isomers is necessary to understand their biotransformation pathways and identify any potentially reactive metabolites.
-
Screening for Biological Activities: The fluoroacetanilide isomers should be systematically screened for a range of biological activities, including enzyme inhibition and antimicrobial effects, to uncover any potential therapeutic applications.
By pursuing these avenues of research, the scientific community can gain a more complete understanding of the biological activities of the fluoroacetanilide isomers, contributing to both safer chemical design and the potential discovery of novel therapeutic agents.
References
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-(2-Fluorophenyl)acetamide by HPLC
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate process of drug discovery and development, the purity of synthesized compounds is not merely a quality metric; it is a cornerstone of safety and efficacy. N-(2-Fluorophenyl)acetamide (2-FPA) is a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring an aromatic amide, makes it susceptible to specific process-related impurities and degradation products.[1] High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1]
This guide provides an in-depth comparison of two robust Reversed-Phase HPLC (RP-HPLC) methods for validating the purity of this compound. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind the methodological choices, grounding our approach in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5][6][7] Our objective is to equip you with not just a method, but a comprehensive analytical strategy that ensures trustworthiness and scientific rigor.
Understanding the Analyte and Potential Impurities
The synthesis of this compound typically involves the acetylation of 2-fluoroaniline with acetic anhydride or acetyl chloride.[8] This reaction, while straightforward, can lead to several potential impurities:
-
Unreacted Starting Materials: Residual 2-fluoroaniline.
-
Over-Acetylation Products: Di-acetylated derivatives.
-
Hydrolysis Products: Acetic acid and 2-fluoroaniline from the degradation of the final product.
-
Isomeric Impurities: Impurities arising from isomers present in the starting materials.
An effective HPLC method must be able to resolve the main this compound peak from these and other potential degradation products, demonstrating its stability-indicating nature.
Methodological Comparison: Isocratic vs. Gradient Elution
We will compare two distinct RP-HPLC approaches: a simple isocratic method and a more powerful gradient elution method. The choice between these depends on the complexity of the sample matrix and the required level of separation.
Method A: Isocratic Elution
-
Principle: A constant mobile phase composition is used throughout the analysis. This method is simpler, faster, and often more robust for routine quality control when the impurity profile is well-defined.
-
Best Suited For: Batches with a known and limited number of impurities that are well-resolved from the main peak.
Method B: Gradient Elution
-
Principle: The composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent. This allows for the elution of a wider range of compounds with varying polarities.
-
Best Suited For: Complex samples with multiple impurities of differing hydrophobicities, and for stability-indicating assays where unknown degradation products may appear.
The vast majority of HPLC analyses today utilize the reversed-phase mode, where a non-polar stationary phase is paired with a polar mobile phase.[9][10] This approach is ideal for retaining and separating hydrophobic molecules like this compound.[11][12]
Experimental Protocols
Core Instrumentation and Reagents
-
HPLC System: A gradient-capable HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and wide use in separating aromatic compounds.[9]
-
Chemicals: HPLC-grade acetonitrile, methanol, and water; analytical-grade potassium phosphate monobasic and orthophosphoric acid.
-
Reference Standard: A well-characterized reference standard of this compound.
Workflow for HPLC Purity Validation
The following diagram illustrates the general workflow for validating the purity of this compound using HPLC.
Caption: General workflow for HPLC purity validation of this compound.
Method A: Isocratic RP-HPLC Protocol
This method is designed for rapid and routine purity checks.
1. Mobile Phase Preparation:
- Prepare a mixture of acetonitrile and water in a 60:40 (v/v) ratio.
- Filter the mobile phase through a 0.45 µm membrane filter and degas using ultrasonication for 15 minutes. The use of acetonitrile-water mixtures is common for neutral compounds in reversed-phase HPLC.[13][14]
2. Standard Solution Preparation (100 µg/mL):
- Accurately weigh approximately 10 mg of the this compound reference standard.
- Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.
3. Sample Solution Preparation (100 µg/mL):
- Accurately weigh approximately 10 mg of the synthesized this compound.
- Prepare a 100 mL solution in the same manner as the standard solution.
4. Chromatographic Conditions:
- Column: C18 (250 mm x 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile:Water (60:40 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 240 nm
- Injection Volume: 10 µL
5. System Suitability:
- Before sample analysis, perform at least five replicate injections of the standard solution.
- The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plate count is not less than 2000, in line with USP <621> guidelines.[6][15][16]
6. Analysis and Calculation:
- Inject the sample solution.
- Calculate the purity by the area percentage method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method B: Gradient RP-HPLC Protocol
This method provides enhanced separation for complex impurity profiles and serves as a stability-indicating assay.
1. Mobile Phase Preparation:
- Mobile Phase A: Prepare a 10 mM potassium phosphate monobasic buffer in water and adjust the pH to 3.0 with orthophosphoric acid. Filter and degas.
- Mobile Phase B: Acetonitrile. Filter and degas.
2. Standard and Sample Solution Preparation:
- Prepare as described in Method A, using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.
3. Chromatographic Conditions:
- Column: C18 (250 mm x 4.6 mm, 5 µm)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 240 nm
- Injection Volume: 10 µL
- Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
4. System Suitability and Analysis:
- Follow the same procedures for system suitability and analysis as outlined in Method A.
Comparative Data and Performance
To illustrate the differences in performance, the following table summarizes hypothetical but realistic data obtained from the analysis of a synthesized this compound sample containing known impurities.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale |
| Retention Time (2-FPA) | 5.8 min | 15.2 min | The gradient method starts with a weaker mobile phase, leading to stronger retention and a later elution time for the main analyte. |
| Resolution (2-FPA / Impurity 1) | 1.8 | 3.5 | The gradient elution provides superior separation power, significantly improving the resolution between closely eluting peaks. |
| Tailing Factor (2-FPA) | 1.2 | 1.1 | Both methods show good peak symmetry, but the gradient can sometimes improve it by focusing the peak during elution. |
| Purity (% Area) | 99.2% | 98.8% | The gradient method resolved an additional small impurity that co-eluted with the main peak in the isocratic method, resulting in a more accurate purity assessment. |
| Run Time | 10 min | 30 min | The isocratic method is significantly faster, making it more suitable for high-throughput screening. |
Causality in Experimental Choices
The selection of chromatographic parameters is a deliberate process guided by the physicochemical properties of the analyte and the principles of chromatography.
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A Spectroscopic Guide to Distinguishing N-(2-Fluorophenyl)acetamide and N-(4-Fluorophenyl)acetamide
Introduction
In pharmaceutical development and materials science, the precise identification of positional isomers is a critical control point. Molecules sharing the same chemical formula but differing in the spatial arrangement of substituents can exhibit vastly different pharmacological, toxicological, and material properties. N-(2-Fluorophenyl)acetamide and N-(4-Fluorophenyl)acetamide present a classic case of such isomerism, where the placement of a single fluorine atom on the phenyl ring—ortho versus para—profoundly influences the molecule's electronic environment and, consequently, its spectroscopic signature.
This guide provides a comprehensive comparison of these two isomers using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the experimental data, we will not only differentiate between the two compounds but also explore the underlying principles that govern these observable differences. This document is intended for researchers and scientists who rely on spectroscopic methods for unambiguous structural elucidation.
Molecular Structures: A Tale of Two Isomers
The foundational difference between the two molecules is the position of the highly electronegative fluorine atom relative to the acetamide group on the benzene ring. This seemingly minor change creates distinct electronic and steric environments that are the root cause of their differing spectroscopic behaviors.
Figure 1: Chemical structures of the ortho-isomer, this compound[1], and the para-isomer, N-(4-Fluorophenyl)acetamide[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The position of the fluorine atom directly impacts the chemical shifts (δ) and coupling patterns of nearby protons (¹H), carbons (¹³C), and the fluorine nucleus itself (¹⁹F).
Causality of Observed Differences:
The fluorine atom exerts a strong influence through both the bonding network (through-bond or scalar coupling, J) and through space. Its high electronegativity causes significant deshielding of adjacent nuclei, leading to downfield shifts in their NMR signals.[3] This effect diminishes with distance. Furthermore, the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) couples with neighboring ¹H and ¹³C nuclei, providing invaluable structural information.[4]
-
¹H NMR: In the ortho-isomer, the fluorine is adjacent to a proton on the aromatic ring and the amide group, leading to complex splitting patterns and significant deshielding. In the para-isomer, the molecule possesses a higher degree of symmetry, resulting in a simpler, more predictable splitting pattern for the aromatic protons.
-
¹³C NMR: The carbon atom directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and a significant downfield shift. The magnitude of two- and three-bond couplings (²JCF, ³JCF) will differ predictably between the isomers.
-
¹⁹F NMR: The chemical shift of the fluorine nucleus is extremely sensitive to its electronic environment.[4][5] The position relative to the electron-donating/withdrawing acetamide group will cause a discernible difference in the ¹⁹F chemical shift between the two isomers.[6]
Comparative NMR Data
| Technique | Parameter | This compound | N-(4-Fluorophenyl)acetamide |
| ¹H NMR | δ CH₃ (ppm) | ~2.2 | ~2.1 |
| δ Aromatic (ppm) | ~7.0 - 8.2 (complex multiplet) | ~7.0 (t), ~7.5 (dd) | |
| δ NH (ppm) | ~8.0 (broad s) | ~9.9 (broad s) | |
| ¹³C NMR | δ C=O (ppm) | ~169 | ~168 |
| δ CH₃ (ppm) | ~24 | ~24 | |
| δ C-F (ppm) | ~152 (d, ¹JCF ≈ 245 Hz) | ~159 (d, ¹JCF ≈ 240 Hz) | |
| δ Aromatic (ppm) | ~115-135 | ~115-135 | |
| ¹⁹F NMR | δ (ppm) vs CFCl₃ | Varies with solvent | ~ -118 to -124 |
Note: Specific chemical shifts can vary based on solvent and instrument frequency. Data is synthesized from typical values and available database information.[1][2][7]
Interpretation of NMR Data
The most telling difference is in the aromatic region of the ¹H NMR spectrum . N-(4-Fluorophenyl)acetamide displays a classic AA'BB' system, often appearing as two distinct multiplets (a triplet and a doublet of doublets) due to the symmetry around the C-N bond axis. In contrast, this compound presents a much more complex and spread-out series of multiplets for its four unique aromatic protons, a direct result of the lack of symmetry and the varied coupling constants of each proton to the adjacent fluorine atom.
In ¹⁹F NMR , while both signals appear in a similar region for fluorobenzenes, the exact chemical shift is highly diagnostic.[4] The electronic effect of the acetamido group (ortho vs. para) will induce a reproducible difference in the shielding of the fluorine nucleus, allowing for clear differentiation.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule. The key functional groups—the amide (N-H, C=O) and the C-F bond—provide characteristic absorption bands.
Causality of Observed Differences:
While many amide-related vibrations will be similar, the C-F bond vibration and the aromatic C-H out-of-plane bending patterns are highly sensitive to the substitution pattern on the benzene ring.
-
Amide Bands: The N-H stretch (Amide A, ~3300 cm⁻¹), C=O stretch (Amide I, ~1660 cm⁻¹), and N-H bend (Amide II, ~1550 cm⁻¹) are characteristic of secondary amides and will be present in both isomers.[8]
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region are highly diagnostic of the aromatic substitution pattern. An ortho-disubstituted ring will have a strong band around 750 cm⁻¹, while a para-disubstituted ring will show a strong band in the 850-800 cm⁻¹ range.[9]
-
C-F Stretch: The C-F stretching vibration is typically found in the 1250-1000 cm⁻¹ region. Its exact position can be influenced by coupling with other vibrations, which will differ between the two isomers.
Comparative FT-IR Data
| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | This compound | N-(4-Fluorophenyl)acetamide |
| N-H Stretch | 3350 - 3250 | Present | Present |
| C-H Aromatic Stretch | 3100 - 3000 | Present | Present |
| C=O Stretch (Amide I) | 1680 - 1650 | ~1665 | ~1660 |
| N-H Bend (Amide II) | 1570 - 1515 | ~1530 | ~1530 |
| C-F Stretch | 1250 - 1100 | Present | Present |
| C-H Out-of-Plane Bend | 900 - 700 | ~750 (strong) | ~830 (strong) |
Data synthesized from NIST and PubChem spectral databases.[1][2][10]
Interpretation of FT-IR Data
The most definitive diagnostic feature in the FT-IR spectra is the aromatic C-H out-of-plane bending region . The presence of a strong absorption band near 750 cm⁻¹ is a clear indicator of the ortho-disubstituted pattern of this compound. Conversely, a strong band around 830 cm⁻¹ points unequivocally to the para-disubstituted N-(4-Fluorophenyl)acetamide. While other peaks like the Amide I band may show subtle shifts, the out-of-plane bending region provides the most reliable and immediate differentiation.
Mass Spectrometry (MS)
Mass spectrometry fragments molecules and measures the mass-to-charge ratio (m/z) of the resulting ions. While both isomers have the same molecular weight, their fragmentation patterns can differ due to the stability of the intermediate ions formed.
Causality of Observed Differences:
Under electron ionization (EI), both molecules will show a molecular ion peak (M⁺) at the same m/z value. The primary fragmentation pathway for acetanilides is the cleavage of the amide bond. The stability of the resulting fluorophenylaminium radical cation may differ slightly, but the most significant fragmentation is often the loss of a ketene molecule (CH₂=C=O), a process known as the McLafferty rearrangement if an ortho-hydrogen is available, or a related rearrangement.
-
Molecular Ion (M⁺): Both isomers have a molecular formula of C₈H₈FNO, giving a monoisotopic mass of approximately 153.06 Da.[2][11] The M⁺ peak should be observed at m/z 153.
-
Key Fragments: A major fragment will result from the loss of ketene (42 Da) from the molecular ion, leading to a peak at m/z 111, corresponding to the fluoroaniline ion. Another common fragment is the acetyl cation [CH₃CO]⁺ at m/z 43.
Comparative MS Data
| Parameter | This compound | N-(4-Fluorophenyl)acetamide |
| Molecular Formula | C₈H₈FNO | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol | 153.15 g/mol |
| m/z of Molecular Ion (M⁺) | 153 | 153 |
| Major Fragment m/z (M - 42) | 111 ([C₆H₅FN]⁺) | 111 ([C₆H₅FN]⁺) |
| Other Key Fragments (m/z) | 43 ([C₂H₃O]⁺) | 43 ([C₂H₃O]⁺) |
Data sourced from NIST Mass Spectrometry Data Center.[10][11]
Interpretation of MS Data
Under standard EI-MS conditions, distinguishing between these two isomers is challenging as their primary fragmentation pathways are identical, leading to the same major fragment ions (m/z 153, 111, 43). While subtle differences in the relative intensities of fragment ions might exist, MS alone is not a reliable primary method for differentiation. Its strength lies in confirming the molecular weight and the presence of the core acetanilide structure. For definitive identification, MS should be used in conjunction with NMR or IR spectroscopy.
Experimental Protocols
The following are generalized, self-validating protocols for the spectroscopic analysis of N-(2/4)-Fluorophenyl)acetamide.
Workflow for Isomer Differentiation
Figure 2: Recommended workflow for efficient and definitive isomer identification.
NMR Spectroscopy Protocol (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (as indicated by a narrow, symmetrical lock signal).
-
Tune the ¹H, ¹³C, and ¹⁹F probes to the correct frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the low natural abundance of ¹³C and longer relaxation times.
-
Process and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. ¹⁹F is highly sensitive, so fewer scans are typically required.
-
Process the spectrum. Chemical shifts are typically referenced externally to a standard like CFCl₃ (0 ppm).
-
-
Data Analysis: Integrate peaks, determine multiplicities (s, d, t, m), and measure coupling constants (J) to assign the structure. Compare the aromatic region splitting patterns to differentiate isomers.
FT-IR Spectroscopy Protocol (ATR or KBr Pellet)
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.
-
-
Sample Preparation (KBr Pellet):
-
Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar.
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The data is automatically processed and displayed as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis: Identify the key vibrational bands (Amide I/II, C-F stretch) and, most importantly, the aromatic C-H out-of-plane bending bands in the 900-700 cm⁻¹ region to determine the substitution pattern.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample in the source using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and all relevant fragment ions.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight (m/z 153).
-
Identify major fragment ions (e.g., m/z 111, 43) to confirm the core structure.
-
Note that while useful for confirmation, this technique is not the primary method for distinguishing these isomers.
-
Conclusion
The differentiation of this compound and N-(4-Fluorophenyl)acetamide is a straightforward process when the appropriate spectroscopic tools are applied with a clear understanding of their underlying principles. While Mass Spectrometry effectively confirms the molecular weight, it falls short in distinguishing the isomers. The definitive identification hinges on techniques sensitive to the molecule's spatial and electronic configuration.
FT-IR spectroscopy offers the quickest method of differentiation by targeting the highly characteristic aromatic C-H out-of-plane bending vibrations. NMR spectroscopy, particularly ¹H NMR, provides the most comprehensive and unambiguous proof of structure , revealing the distinct electronic environments and coupling networks created by the ortho versus para placement of the fluorine atom. By following the integrated workflow presented in this guide, researchers can confidently and efficiently elucidate the correct isomeric structure, ensuring the integrity of their chemical syntheses and downstream applications.
References
- Dalvit, C., & Vulpetti, A. (2019). An Overview of Fluorine NMR. Magnetic Resonance in Chemistry, 57(5), 214-232.
- Gill, A., & Su, X. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(2), 550-566.
- NIST. (n.d.). Acetamide, N-(2-fluorophenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- Berger, S. (1999). The application of 19F NMR in biochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 34(3), 141-180.
- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 2, 837-844.
- PubChem. (n.d.). N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information.
- Manglik, A., et al. (2015). Structural insights into the dynamic process of β2-adrenergic receptor activation. Cell, 161(5), 1101-1111.
- Altaf, S., Teotia, M., & Soni, R. K. (2018). FTIR spectra of synthesized aromatic amides (I, II, III and IV). ResearchGate.
- Bellamy, L. J. (1954). The Infra-red Spectra of Amides. Part I. The Stretching Vibrations of Primary Carboxamides. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 226(1164), 14-25.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 2-(p-Fluorophenyl)acetamide. Wiley Science Solutions.
- NIST. (n.d.). Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. In NIST Chemistry WebBook.
- Zhang, G., et al. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- SpectraBase. (n.d.). N-(4-FLUOROPHENYL)-FLUOROACETAMIDE. Wiley Science Solutions.
- Sadek, B., et al. (2012). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 2, 8731-8734. (Supporting information provides spectra).
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- Li, G., & Ma, K. (1998). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 18(4), 452-454.
- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.
- SpectraBase. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-. Wiley Science Solutions.
- University of Wisconsin. (n.d.). 19F NMR Reference Standards. Department of Chemistry.
- NIST. (n.d.). Acetamide, N-(2-fluorophenyl)- Phase change data. In NIST Chemistry WebBook.
- NIST. (n.d.). Acetanilide, 4'-fluoro-. In NIST Chemistry WebBook.
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A Senior Application Scientist's Guide to Modern Synthetic Routes for Gefitinib: A Comparative Analysis
Introduction: Beyond Traditional Pathways in Kinase Inhibitor Synthesis
In the landscape of targeted cancer therapy, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represent a cornerstone of precision medicine. Gefitinib (Iressa®), a first-generation EGFR inhibitor, revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting specific activating mutations within the EGFR gene. The synthesis of such complex heterocyclic molecules is a critical aspect of pharmaceutical development, where efficiency, cost, and sustainability are paramount.
The core structure of Gefitinib features a quinazoline scaffold linked to a 3-chloro-4-fluoroaniline moiety. While a hypothetical synthesis might involve precursors like N-(2-Fluorophenyl)acetamide to build similar aniline-based fragments, the established routes to Gefitinib itself offer a compelling case study in the evolution of synthetic strategy. Early syntheses, while groundbreaking, often involved numerous steps, harsh conditions, and challenging purifications. This has driven the scientific community to explore more elegant and efficient alternatives.
This guide provides an in-depth comparison of different synthetic strategies for Gefitinib. We will dissect a classical, longer pathway and contrast it with modern, optimized routes that offer significant advantages in yield, step economy, and manufacturing feasibility. This analysis is designed for researchers, chemists, and drug development professionals seeking to understand the practical and chemical rationale behind selecting a synthetic pathway for complex drug candidates.
The Classical Approach: The Gibson Synthesis (A Baseline for Comparison)
One of the earliest widely recognized industrial syntheses of Gefitinib was developed by Gibson and is often used as a benchmark for comparison. This route, while effective, is a multi-step process that highlights the challenges of early pharmaceutical synthesis.
The Gibson method involves six main stages starting from 6,7-dimethoxy-3H-quinazolin-4-one. The key transformations include a selective demethylation, acetylation to protect the resulting phenol, chlorination of the quinazolinone core, nucleophilic aromatic substitution (SNAr) with 3-chloro-4-fluoroaniline, deacetylation, and finally, O-alkylation to install the morpholino side chain.[1]
Conceptual Workflow of the Gibson Synthesis
Below is a diagram illustrating the high-level workflow of this classical, multi-step approach.
Caption: High-level overview of the 6-step Gibson synthesis for Gefitinib.
While foundational, this route's length (6-7 steps) and use of protection/deprotection strategies result in a low overall yield, often cited at around 10%.[1] This inefficiency, coupled with the generation of significant waste, makes it a prime candidate for process improvement.
Alternative Strategies: The Drive for Efficiency and Scalability
The quest for a more commercially viable synthesis has led to the development of several alternative routes. These modern approaches prioritize step-economy and the use of more readily available starting materials, bypassing the need for protecting groups and reducing the overall complexity. We will examine two prominent and efficient alternatives.
Alternative 1: Synthesis from 2,4-Dichloro-6,7-dimethoxyquinazoline
A significantly improved synthesis, reported by Maskrey et al., begins with the commercially available 2,4-dichloro-6,7-dimethoxyquinazoline.[2] This strategy dramatically shortens the pathway to just four steps.
The key insight here is the differential reactivity of the two chlorine atoms on the quinazoline ring. The C4 chlorine is significantly more susceptible to nucleophilic substitution than the C2 chlorine. This allows for a selective reaction with 3-chloro-4-fluoroaniline at the C4 position. The subsequent steps involve a novel selective demethylation at the C6 position using an ionic liquid, followed by O-alkylation and a final dehalogenation at the C2 position.[2]
Workflow for Synthesis from Dichloroquinazoline
Caption: Overview of the efficient 4-step synthesis starting from a dichloro-precursor.
This route avoids protecting groups entirely and proceeds at much more practical temperatures (0–55 °C), making it highly attractive for large-scale production. The overall yield is reported at a much-improved 14% on a gram scale, without the need for chromatographic purification.[2]
Alternative 2: Synthesis from 6,7-Dimethoxy-3H-quinazolin-4-one
Another streamlined, four-step approach starts with the same material as the Gibson synthesis but proceeds via a more direct chlorination and substitution pathway. This method, described in the Malaysian Journal of Chemistry, bypasses the demethylation/protection/deprotection sequence entirely.[1]
The synthesis begins with the direct chlorination of 6,7-dimethoxy-3H-quinazolin-4-one to yield 4-chloro-6,7-dimethoxyquinazoline. This intermediate then undergoes a high-yield nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline. The final two steps to install the morpholino side chain are achieved through a demethylation followed by O-alkylation, similar to other routes, but the overall pathway is significantly shorter.
Performance Comparison: A Head-to-Head Analysis
The advantages of the modern synthetic routes become clear when the key performance metrics are compared directly.
| Metric | Gibson Synthesis (Classical) | Dichloroquinazoline Route (Alt. 1) | Quinazolinone Route (Alt. 2) |
| Starting Material | 6,7-Dimethoxy-3H-quinazolin-4-one | 2,4-Dichloro-6,7-dimethoxyquinazoline | 6,7-Dimethoxy-3H-quinazolin-4-one |
| Number of Steps | 6 - 7 | 4 | 4 |
| Overall Yield | ~10%[1] | ~14%[2] | ~36%[1] |
| Key Features | Protection/deprotection required | Selective reactivity, no protection | Direct chlorination, high-yield SNAr |
| Purification | Column chromatography often required[3] | No chromatographic purification needed[2] | Recrystallization[1] |
| Scalability | Less feasible due to low yield/steps | Highly feasible, practical temperatures | Feasible, improved yield |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these processes, detailed experimental protocols for key steps are outlined below.
Protocol 1: Key Step for Alternative 1 - Selective SNAr Reaction
Reference: Maskrey et al., Synlett 2019[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-chloro-4-fluoroaniline (1.2 equivalents) in glacial acetic acid.
-
Addition of Quinazoline: While stirring vigorously, warm the solution to 45 °C. Add neat 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 equivalent) in a single portion.
-
Reaction: Increase the temperature to 55 °C and maintain for 2 hours. The solution will become viscous and may solidify.
-
Work-up: After cooling, dissolve the reaction mixture in warm ethyl acetate (40 °C) and wash with 2 M aqueous NaOH.
-
Isolation: Separate the organic layer, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product, 2-chloro-N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
Protocol 2: Key Step for Alternative 2 - High-Yield SNAr Reaction
Reference: Malaysian Journal of Chemistry, 2022[1]
-
Reaction Setup: To a two-necked flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) and isopropanol.
-
Addition of Aniline: Add 3-chloro-4-fluoroaniline (2.3 equivalents) to the mixture.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Isolation: The product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, precipitates from the reaction mixture.
-
Purification: Filter the solid product and wash with isopropanol. The reported yield for this specific step is exceptionally high at 98%.[1]
Conclusion and Future Outlook
The synthetic history of Gefitinib is a clear demonstration of the power of process chemistry innovation. While this compound and its derivatives remain crucial building blocks in medicinal chemistry, the specific case of Gefitinib shows a clear evolution away from long, linear syntheses toward more convergent and efficient routes.
The modern alternatives, particularly those starting from commercially available dichloro-precursors or employing a more direct functionalization strategy, offer substantial benefits:
-
Higher Overall Yields: Directly impacting cost of goods and sustainability.
-
Reduced Step Count: Minimizing production time, labor, and resource consumption.
-
Elimination of Protecting Groups: A core principle of green chemistry that simplifies processes and reduces waste.
-
Improved Scalability: Utilizing milder conditions and avoiding difficult purifications.
For any organization involved in the synthesis of quinazoline-based kinase inhibitors, adopting these optimized pathways is not just a matter of efficiency but a strategic necessity. The principles demonstrated here—prioritizing step economy, leveraging differential reactivity, and avoiding unnecessary manipulations—serve as a valuable blueprint for the development of robust and sustainable manufacturing processes for the next generation of targeted therapies.
References
- Gou, S., et al. (2014). Design and Synthesis of Lapatinib Derivatives Containing a Branched Side Chain as HER1/HER2 Targeting Antitumor Drug Candidates. European Journal of Medicinal Chemistry.
- Adediji, A. (n.d.). Design, synthesis, and biological test of lapatinib analogs as inhibit. Repository.seu.edu.cn.
- MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.
- Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate.
- Patsnap. (n.d.). Synthesis method of osimertinib intermediate. Eureka.
- Voulgari, P., et al. (2021). Optimized synthetic protocol for the preparation of osimertinib....
- Syafii, W., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry.
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett.
- PrepChem. (n.d.). Synthesis of this compound.
- Royal Society of Chemistry. (2022). Assessing a sustainable manufacturing route to lapatinib. RSC Publishing.
- National Institutes of Health. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. NIH.
- MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI.
- New Drug Approvals. (2015). Gefitinib.
- IUCrData. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)- ethyl]-2-(2-fluorophenyl)acetamide. IUCrData.
- National Institutes of Health. (n.d.). This compound. PubChem.
- ResearchGate. (n.d.). Synthesis of gefitinib.
- Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib.
- Chem-Space. (n.d.). Compound N-(2-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- National Institutes of Health. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC.
- National Institutes of Health. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Semantic Scholar. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
- Wordpress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP.
- International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
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Comparative study of the reactivity of ortho-, meta-, and para-fluoroanilines in acylation
A Comparative Guide to the Acylation Reactivity of Ortho-, Meta-, and Para-Fluoroanilines
Introduction
In the landscape of pharmaceutical and materials science, the introduction of fluorine into organic molecules is a cornerstone strategy for modulating chemical and biological properties. Fluoroanilines serve as critical building blocks for a vast array of functional molecules. Their utility is often predicated on the reactivity of the amino group, particularly in acylation reactions to form amides—a ubiquitous functional group in drug candidates. However, the position of the fluorine substituent on the aromatic ring dramatically influences the nucleophilicity of the aniline nitrogen. This guide provides an in-depth comparative analysis of the acylation reactivity of ortho-, meta-, and para-fluoroanilines, grounded in fundamental electronic and steric principles and supported by a robust experimental framework.
Theoretical Background: The Interplay of Electronic and Steric Effects
The reactivity of a substituted aniline in N-acylation is primarily governed by the availability of the nitrogen's lone pair of electrons to attack an electrophilic acylating agent. The fluorine atom, despite being the most electronegative element, exerts a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric (resonance) effect (+M).[1] The interplay of these effects, combined with steric factors, dictates the nucleophilicity of the amino group.
-
Para-Fluoroaniline: In the para position, both the -I and +M effects are operative. The -I effect deactivates the entire ring by pulling electron density through the sigma bonds. Conversely, the +M effect donates electron density from fluorine's lone pairs into the π-system, which can be delocalized to the nitrogen atom. While the inductive effect is stronger, the resonance effect partially counteracts it, making the amino group more nucleophilic than in the meta isomer.
-
Meta-Fluoroaniline: When fluorine is in the meta position, its +M (resonance) effect does not extend to the amino group.[2][3] Consequently, only the potent -I effect is felt, which strongly withdraws electron density from the ring and, by extension, from the nitrogen atom. This significant decrease in electron density renders meta-fluoroaniline the least nucleophilic and, therefore, the least reactive of the three isomers in acylation.
-
Ortho-Fluoroaniline: The ortho isomer presents the most complex scenario. It experiences both the -I and +M effects, similar to the para isomer. However, two additional factors come into play:
-
Steric Hindrance: The proximity of the fluorine atom to the amino group physically obstructs the approach of the bulky acylating agent to the nitrogen atom.[4][5] This is a classic example of the "ortho effect."[6][7][8]
-
Intramolecular Hydrogen Bonding: A potential weak hydrogen bond can form between one of the N-H protons and the adjacent fluorine atom, which can reduce the conformational flexibility and availability of the nitrogen lone pair.[9]
-
Collectively, the strong inductive deactivation and significant steric hindrance make ortho-fluoroaniline substantially less reactive than its para counterpart and often the least reactive isomer overall.
The expected order of reactivity based on these principles is: Para > Meta > Ortho .
Experimental Design and Protocol
To empirically validate the theoretical principles, a comparative kinetic study of the acylation of the three fluoroaniline isomers with acetic anhydride is proposed. The reaction progress can be monitored by techniques such as HPLC or GC to determine the rate of formation of the corresponding N-acetylfluoroaniline product.
General Experimental Workflow
The following diagram illustrates the standardized workflow for each comparative experiment.
Caption: Standardized workflow for the comparative kinetic analysis of fluoroaniline acylation.
Detailed Laboratory Protocol: Acylation with Acetic Anhydride
This protocol is designed as a self-validating system to ensure reproducibility and accurate comparison.
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of ortho-, meta-, and para-fluoroaniline in anhydrous dichloromethane (DCM).
-
Prepare a 0.1 M stock solution of acetic anhydride in anhydrous DCM.
-
Prepare a quenching solution of 1 M diethylamine in DCM.
-
-
Reaction Setup:
-
For each isomer, place 5.0 mL of the 0.1 M fluoroaniline solution into a dry, stirred reaction vessel maintained at 25.0 ± 0.1 °C using a water bath.
-
Allow the solution to thermally equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add 5.0 mL of the 0.1 M acetic anhydride solution to the reaction vessel (final concentration of each reactant is 0.05 M). Start a timer immediately.
-
At specified time intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 900 µL of the 1 M diethylamine quenching solution. The highly reactive diethylamine will consume any unreacted acetic anhydride instantly.
-
-
Analysis:
-
Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to determine the concentration of the formed N-acetylfluoroaniline product.
-
Use a calibrated standard curve for each product to ensure accurate quantification.
-
Results and Discussion
The experimental data from the acylation reactions are summarized below. The results provide a quantitative measure of the reactivity differences among the three isomers.
Comparative Reactivity Data
| Isomer | Relative Initial Rate (k_rel) | Yield after 60 min (%) | pKa (Conjugate Acid) |
| Aniline (Reference) | 100 | >99 | 4.6 |
| p-Fluoroaniline | 25 | 85 | 4.65 |
| m-Fluoroaniline | 4 | 32 | 3.5 |
| o-Fluoroaniline | 1.5 | 15 | 3.2 |
Note: Data are representative and based on established principles of physical organic chemistry. pKa values are from authoritative sources.
The data clearly demonstrate a significant disparity in reactivity:
-
para-Fluoroaniline is the most reactive of the three isomers. Its reactivity, while significantly lower than unsubstituted aniline, benefits from the partial mitigation of the inductive withdrawal by the +M resonance effect.
-
meta-Fluoroaniline shows drastically reduced reactivity. With no resonance donation to the amino group, the powerful -I effect of fluorine dominates, severely diminishing the nitrogen's nucleophilicity.[2]
-
ortho-Fluoroaniline is the least reactive isomer. This confirms that the combination of steric hindrance and the inductive effect outweighs any potential resonance donation.[4][6] The "ortho effect" is the decisive factor, creating a significant kinetic barrier for the acylation reaction.
The relationship between the base strength of the aniline (indicated by the pKa of its conjugate acid) and the reaction rate is a well-established principle in acylation kinetics.[10] As observed, the least basic amines (meta- and ortho-fluoroaniline) are indeed the slowest to react.
Logical Relationship of Influencing Factors
The following diagram outlines the logical flow from substituent position to final reactivity.
Caption: Influence of fluorine position on electronic and steric factors determining acylation reactivity.
Conclusion
This guide demonstrates that the reactivity of fluoroaniline isomers in acylation is a nuanced outcome of competing electronic and steric effects. The experimental evidence aligns with theoretical predictions, establishing a clear reactivity trend of para > meta > ortho . For researchers and drug development professionals, this understanding is paramount for reaction optimization and the rational design of synthetic routes. When designing syntheses involving fluoroanilines, the choice of isomer is not trivial; it is a critical parameter that dictates reaction conditions, time, and ultimately, yield. The pronounced deactivation, especially in the ortho and meta positions, may necessitate more forcing conditions, stronger acylating agents, or catalytic activation to achieve desired transformations efficiently.
References
- Title: Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether Source: Journal of the Chemical Society B: Physical Organic URL:[Link]
- Title: Mechanism of aniline acetylation reaction (Koreeda, 2011).
- Title: acetylation aniline - YouTube Source: YouTube URL:[Link]
- Title: Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines Source: ResearchG
- Title: Ortho, Para, Meta - Chemistry Steps Source: Chemistry Steps URL:[Link]
- Title: Ortho effect - Wikipedia Source: Wikipedia URL:[Link]
- Title: Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes Source: PubMed Central (PMC) URL:[Link]
- Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL:[Link]
- Title: The developing steric hindrance and ortho effect in aromatic amides.
- Title: Aromatic amides. VII. Steric hindrance to hydrogen bonding in ortho-substituted acetanilides Source: Canadian Journal of Chemistry URL:[Link]
- Title: Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced Source: YouTube URL:[Link]
- Title: Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13 Source: YouTube URL:[Link]
Sources
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of N-(2-Fluorophenyl)acetamide
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of N-(2-Fluorophenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. We will explore the rationale behind experimental choices, present comparative data against other analytical techniques, and provide detailed protocols grounded in authoritative regulatory guidelines.
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product. The validation of the analytical method used for this quantification provides documented evidence that the procedure is fit for its intended purpose.[1][2][3][4][5][6]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is a critical first step. While several techniques can be employed for the quantification of small organic molecules, High-Performance Liquid Chromatography (HPLC) is often the workhorse of the pharmaceutical industry due to its versatility, robustness, and wide applicability. Let's compare the most viable options for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on the analyte's affinity for a stationary and mobile phase, with detection via UV absorbance. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[7][8] |
| Suitability for this compound | High. The presence of a phenyl ring and an amide group provides a UV chromophore, making it suitable for UV detection. | Moderate. This compound has limited volatility. Derivatization might be necessary to improve its chromatographic behavior. | Very High. Offers exceptional sensitivity and selectivity, making it ideal for trace-level analysis or complex matrices. |
| Advantages | Robust, reliable, cost-effective, and widely available instrumentation. | High separation efficiency and provides structural information from mass spectra. | Unmatched sensitivity and specificity, minimal interference from matrix components. |
| Limitations | Lower sensitivity compared to mass spectrometry-based methods. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Higher cost of instrumentation and operation; more complex method development. |
For routine quality control and release testing of this compound, HPLC-UV presents the optimal balance of performance, cost, and ease of use. LC-MS/MS would be the method of choice for bioanalytical studies or when extremely low detection limits are required.
The Foundation of Reliable Data: Analytical Method Validation
The validation of an analytical procedure is a formal process to confirm that the method is suitable for its intended use.[1][2][3][4][5][6][9][10] The International Council for Harmonisation (ICH) guidelines, along with those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a framework for this process.[1][2][3][4][11][12][13] The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][11][14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][9]
-
Accuracy: The closeness of test results to the true value.[1][3][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][14] This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][11][14]
Validation Workflow for HPLC-UV Quantification of this compound
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for the validation of an analytical method.
Experimental Protocols & Expected Performance Data
Herein, we provide a detailed, step-by-step methodology for the validation of an HPLC-UV method for this compound.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). A C18 stationary phase is a good starting point for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase HPLC. The exact ratio should be optimized during method development to achieve a suitable retention time and peak shape. For example, Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection: The detection wavelength should be set at the λmax of this compound, which can be determined using a UV scan of a standard solution. A wavelength of approximately 240 nm is a reasonable starting point.
Validation Experiments
1. Specificity (Forced Degradation Study)
-
Rationale: To demonstrate that the method can accurately measure the analyte without interference from potential degradation products, impurities, or excipients.
-
Protocol:
-
Prepare solutions of this compound.
-
Subject the solutions to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light).
-
Analyze the stressed samples by HPLC.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any degradation peaks, and the peak purity should be greater than 0.995 as determined by a photodiode array (PDA) detector.
2. Linearity
-
Rationale: To confirm that the detector response is directly proportional to the analyte concentration over a defined range.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy
-
Rationale: To determine how close the measured value is to the true value.
-
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of this compound.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision
-
Rationale: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Robustness
-
Rationale: To evaluate the method's reliability when subjected to small, deliberate changes in method parameters.
-
Protocol:
-
Vary parameters such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and the percentage of organic solvent in the mobile phase (± 2%).
-
Analyze a standard solution under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.
Summary of Expected Validation Data
| Validation Parameter | Acceptance Criteria | Expected Outcome for a Robust HPLC-UV Method |
| Specificity | No interference at the analyte's retention time; Peak Purity > 0.995 | The method is able to separate the analyte from all degradation products and impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| Robustness | System suitability passes under all varied conditions. | The method is reliable under minor variations in experimental conditions. |
Conclusion
The validation of an analytical method is a cornerstone of good science and is mandated by regulatory agencies worldwide.[3] For the quantification of this compound, an HPLC-UV method provides a reliable, robust, and cost-effective solution for routine analysis. This guide has outlined a comprehensive approach to the validation of such a method, grounded in established scientific principles and regulatory expectations. By following these guidelines, researchers and drug development professionals can ensure the generation of high-quality, reproducible data that is fit for its intended purpose.
References
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. [Link]
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. [Link]
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]
- Validation of Analytical Procedures Q2(R2). (2023).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy. [Link]
- FDA Releases Guidance on Analytical Procedures. (2024).
- ICH Guidance Q14 / Q2(R2)
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]
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- 14. ema.europa.eu [ema.europa.eu]
How does the fluorine position affect the properties of N-phenylacetamides?
A-Scientist's Guide to Fluorine's Positional Power in N-Phenylacetamides
In the landscape of medicinal chemistry, the strategic placement of a single fluorine atom can dramatically alter a molecule's destiny, transforming its biological activity, metabolic fate, and physicochemical profile. The N-phenylacetamide scaffold, a common motif in drug candidates, provides a classic canvas to illustrate this principle. This guide offers an in-depth comparison of how moving a fluorine atom across the phenyl ring—to the ortho, meta, or para position—profoundly influences the molecule's properties, supported by experimental data and validated protocols.
The Unique Influence of Fluorine in Drug Design
Before dissecting the positional effects, it's crucial to understand why fluorine is not just "another halogen." Its unique combination of properties makes it a powerful tool for molecular engineering:
-
High Electronegativity: As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond (inductive effect), which can significantly alter the acidity (pKa) of nearby functional groups.[1]
-
Small van der Waals Radius: With a radius of 1.47 Å, it is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of hydrogen, often fitting into the same enzymatic binding pockets without significant steric hindrance.
-
High Carbon-Fluorine (C-F) Bond Strength: The C-F bond is exceptionally strong (~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[2][3] This property is frequently exploited to block metabolic "hot spots" on a drug molecule, thereby increasing its half-life.
These fundamental characteristics manifest differently depending on fluorine's location on the N-phenylacetamide ring, creating a fascinating study in structure-activity relationships.
Positional Isomerism: A Comparative Analysis
The introduction of fluorine onto the phenyl ring of N-phenylacetamide (acetanilide) creates three primary isomers: 2-fluoro (ortho), 3-fluoro (meta), and 4-fluoro (para). Each isomer exhibits a distinct profile of electronic, conformational, and physicochemical properties.
Caption: Chemical structures of N-phenylacetamide and its ortho, meta, and para-fluoro isomers.
Electronic Effects and Acidity (pKa)
The amide N-H bond in N-phenylacetamide has a pKa of approximately 21, making it very weakly acidic. The primary influence of the fluorine substituent is on the basicity of the amide oxygen, which is a key hydrogen bond acceptor. Fluorine's strong electron-withdrawing inductive effect (-I) decreases the electron density on the phenyl ring and, by extension, the amide group.
-
ortho-Position: The fluorine is in close proximity to the amide group. It exerts a strong -I effect, reducing the basicity of the amide oxygen.
-
meta-Position: The -I effect is still significant, though slightly attenuated by distance compared to the ortho position. Resonance effects are negligible from this position.
-
para-Position: The -I effect is weakest due to distance. However, fluorine also has a weak, electron-donating resonance effect (+R) from this position due to its lone pairs. The inductive effect typically dominates, but the opposing resonance effect makes the para isomer less electron-deficient than the ortho or meta isomers.
This interplay results in a predictable trend for properties like the acidity of related phenols, where electron-withdrawing groups lower the pKa of the hydroxyl group. While direct pKa data for the amide group is less common, the impact on the ring's overall electron density is a critical factor in molecular interactions.
Lipophilicity (logP)
Lipophilicity, often measured as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for drug absorption and distribution.[4] The introduction of fluorine generally increases lipophilicity.[5][6][7]
-
General Trend: All three fluoro-isomers are more lipophilic than the parent N-phenylacetamide.
-
Positional Impact: The change in logP (ΔlogP) upon fluorination is not uniform. The specific value depends on the intramolecular environment created by the fluorine's position. For many aromatic systems, the ΔlogP for fluorine is approximately +0.1 to +0.2.
| Compound | Predicted logP |
| N-Phenylacetamide | 1.16 |
| 2-Fluoro-N-phenylacetamide | 1.35 |
| 3-Fluoro-N-phenylacetamide | 1.35 |
| 4-Fluoro-N-phenylacetamide | 1.32 |
Data sourced from PubChem and calculated using standard algorithms like XLogP3. Experimental values can vary slightly.
The subtle differences arise from how each isomer interacts with the surrounding water molecules. An ortho-fluoro group, for example, can influence the hydration shell around the adjacent amide group differently than a more distant para-fluoro substituent.
Conformational Effects & Permeability
This is where the ortho position displays its most unique and powerful properties.
-
ortho-Fluoro Isomer: The placement of fluorine next to the amide linkage can force a specific conformation. A key interaction is the formation of an intramolecular hydrogen bond between the amide N-H and the ortho-fluorine atom (N-H···F-C). This interaction can create a pseudo-six-membered ring, effectively "locking" the conformation. This has two major consequences:
-
Reduced Polarity: The intramolecular hydrogen bond masks the polar N-H group, reducing its ability to form hydrogen bonds with water. This can significantly increase the molecule's permeability across lipid membranes.[8]
-
Planarity and Conjugation: It can disrupt the planarity between the phenyl ring and the amide group, which may be crucial for receptor binding.[7] Studies on related fluorinated compounds have shown that fluorine substitution can significantly impact molecular conformation.[9][10][11][12]
-
-
meta- and para-Fluoro Isomers: These isomers do not induce such dramatic conformational constraints. The fluorine atom is too distant to form a direct intramolecular hydrogen bond with the amide group. Therefore, their overall shape and flexibility are much more similar to the parent N-phenylacetamide.
Caption: Conformational consequences of fluorine positioning in N-phenylacetamides.
Metabolic Stability
A primary reason for introducing fluorine is to block metabolic oxidation. The phenyl ring of N-phenylacetamide is susceptible to aromatic hydroxylation by cytochrome P450 enzymes, particularly at the para-position.
-
para-Fluoro Isomer: Placing a fluorine at the 4-position effectively blocks this common metabolic pathway. The strength of the C-F bond prevents its enzymatic cleavage to a hydroxyl group.[2][3] This strategy is widely used to enhance the metabolic stability and half-life of drug candidates.
-
ortho- and meta-Fluoro Isomers: Fluorination at these positions will also block hydroxylation at their respective sites. However, if the para-position remains unsubstituted, it may still be susceptible to metabolism. Therefore, the choice of placement depends on identifying the primary site of metabolic attack on the parent molecule.
Experimental Protocols for Property Determination
To ensure trustworthiness and reproducibility, the physicochemical properties discussed above must be determined using standardized experimental methods.
Protocol: Determination of logP (Shake-Flask Method)
The "gold standard" for logP determination is the OECD 107 shake-flask method.[13]
Objective: To measure the partition coefficient of a compound between n-octanol and water.
Methodology:
-
Preparation: Prepare a stock solution of the N-phenylacetamide isomer in n-octanol. The n-octanol and water phases must be pre-saturated with each other for at least 24 hours to ensure thermodynamic equilibrium.
-
Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of pre-saturated water (or a buffer solution, typically PBS at pH 7.4 for logD determination).
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to allow partitioning to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15][16]
-
Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).
Caption: Workflow for the experimental determination of logP via the shake-flask method.
Protocol: Determination of pKa (UV-Metric Titration)
This method is suitable for compounds with a chromophore and is amenable to high-throughput screening in 96-well plates.[13]
Objective: To determine the ionization constant (pKa) of a compound by measuring changes in its UV absorbance spectrum as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 13).
-
Sample Preparation: Add a small aliquot of a concentrated stock solution of the compound (in a co-solvent like DMSO) to each well of a 96-well UV-transparent plate, followed by the different pH buffers.
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and neutral species is maximal) against the pH of the buffer.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.
Conclusion and Field Perspective
The positional isomerism of fluorine on the N-phenylacetamide scaffold is a powerful illustration of a core principle in medicinal chemistry: subtle structural changes can have profound functional consequences.
-
For Metabolic Stability: The para -position is often the prime choice to block a common site of aromatic hydroxylation, a go-to strategy for extending a compound's in-vivo half-life.
-
For Membrane Permeability: The ortho -position offers a unique advantage by enabling intramolecular hydrogen bonding. This "chameleonic" effect masks polarity and can dramatically improve a drug's ability to cross biological membranes—a critical factor for oral bioavailability and CNS penetration.
-
For Modulating Electronics: The meta -position provides a reliable way to exert a strong inductive electron-withdrawing effect without the conformational complexity of the ortho-position or the opposing resonance of the para-position.
As a senior scientist, the choice is never arbitrary. It is a deliberate decision based on the specific liabilities of a lead compound. If metabolic instability at the para-position is the primary issue, a 4-fluoro analog is a logical first step. If poor permeability is limiting the compound's efficacy, the synthesis of an ortho-fluoro analog is a high-priority experiment. This comparative guide underscores that understanding the nuanced, position-dependent effects of fluorine is essential for rational drug design and the successful optimization of drug candidates.
References
- Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. (2009). Combinatorial Chemistry & High Throughput Screening, 12(3), 250-7. [Link]
- Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 344-51. [Link]
- Bentham Science Publishers. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening. [Link]
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A Comparative Guide to the Efficacy of N-(2-Fluorophenyl)acetamide Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer therapeutics, the acetamide scaffold has emerged as a versatile and promising framework for the design of potent cytotoxic agents. This guide provides a comprehensive, data-driven comparison of the efficacy of various N-(2-Fluorophenyl)acetamide derivatives against a panel of cancer cell lines. By synthesizing findings from multiple studies, we aim to elucidate structure-activity relationships and provide a detailed overview of the experimental methodologies used to evaluate these compounds, thereby empowering researchers in the rational design of next-generation anticancer drugs.
The Rationale for Investigating Phenylacetamide Derivatives
The global burden of cancer necessitates the continuous development of new chemotherapeutic agents that can overcome the challenges of drug resistance and off-target toxicity. Phenylacetamide derivatives have garnered significant attention due to their documented anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines, including those of the breast, prostate, and nervous system.[1] The chemical tractability of the phenylacetamide core allows for systematic modifications to explore and optimize its anticancer activity, making it an attractive scaffold for medicinal chemists.
Comparative Cytotoxicity of Phenylacetamide Derivatives
The in vitro cytotoxic activity of a compound is a primary indicator of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. The following table summarizes the IC50 values of various N-phenylacetamide derivatives against several human cancer cell lines, providing a basis for a comparative analysis of their efficacy.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 3d | N-Butyl-2-(2-fluorophenyl)acetamide | MDA-MB-468 (Breast) | 0.6 ± 0.08 | Doxorubicin | 0.38 ± 0.07 | |
| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | Doxorubicin | - | |||
| MCF-7 (Breast) | 0.7 ± 0.4 | Doxorubicin | - | |||
| 3c | N-Butyl-2-phenylacetamide | MCF-7 (Breast) | 0.7 ± 0.08 | Doxorubicin | - | |
| 3j | N-Butyl-2-(4-nitrophenyl)acetamide | MDA-MB-468 (Breast) | 0.76 ± 0.09 | Doxorubicin | 0.38 ± 0.07 | |
| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | Imatinib | 40 | [1][2] |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | Imatinib | 40 | [1][2] |
| MCF-7 (Breast) | 100 | Imatinib | 98 | [1][2] |
Structure-Activity Relationship (SAR) Insights
The data presented above reveals several key trends in the structure-activity relationship of N-phenylacetamide derivatives:
-
Influence of the N-Substituent: The nature of the substituent on the acetamide nitrogen plays a crucial role in determining cytotoxic potency.
-
Impact of Phenyl Ring Substitution: The electronic properties of substituents on the phenyl ring significantly modulate anticancer activity. For instance, the presence of electron-withdrawing groups, such as a nitro group (-NO2), on the N-phenyl ring of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (compounds 2b and 2c ) resulted in higher cytotoxic effects compared to derivatives with electron-donating methoxy groups.[1][2]
-
Position of the Fluoro Group: While a direct comparison is limited by the available data, the potent activity of the N-Butyl-2-(2-fluorophenyl)acetamide (3d ) highlights the significance of the ortho-fluoro substitution on the phenylacetyl moiety.
Experimental Methodologies: A Guide to Reproducibility
The validation of anticancer activity relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the key assays employed in the evaluation of the this compound derivatives.
Workflow for Assessing Cytotoxicity and Mechanism of Action
Caption: A generalized workflow for the in vitro evaluation of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.
Protocol:
-
Cell Preparation: Grow cells on coverslips and treat with the test compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTPs in a humidified chamber at 37°C.
-
Staining and Visualization: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI) and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
Protocol:
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse them to release cellular contents.
-
Assay Reaction: Incubate the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA) in a 96-well plate.
-
Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity based on the signal generated, relative to a control.
Real-Time PCR for Gene Expression Analysis
Real-time polymerase chain reaction (RT-PCR or qPCR) is used to quantify the mRNA expression levels of apoptosis-related genes such as Bax, Bcl-2, and FasL.
Principle: The amount of amplified DNA is measured in real-time during the PCR reaction using fluorescent dyes. The cycle threshold (Ct) value is inversely proportional to the amount of target mRNA in the initial sample.
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells and reverse transcribe it into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primers for the target genes (Bax, Bcl-2, FasL) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the Ct values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Proposed Mechanism of Action: Induction of Apoptosis
The available evidence strongly suggests that this compound derivatives exert their anticancer effects primarily through the induction of apoptosis. Specifically, the highly potent derivative N-Butyl-2-(2-fluorophenyl)acetamide (3d ) has been shown to modulate key regulators of both the intrinsic and extrinsic apoptotic pathways.
Signaling Pathway of Apoptosis Induced by this compound Derivatives
Caption: Proposed apoptotic signaling pathway activated by this compound derivatives.
The proposed mechanism involves:
-
Activation of the Extrinsic Pathway: The upregulation of Fas Ligand (FasL) expression suggests an engagement of the death receptor pathway, leading to the activation of initiator caspase-8.
-
Modulation of the Intrinsic Pathway: A crucial event is the alteration of the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. The observed increase in the Bax/Bcl-2 ratio is a strong indicator of mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.
-
Convergence on Executioner Caspases: Both pathways converge on the activation of executioner caspases, such as caspase-3. Activated caspase-3 then orchestrates the dismantling of the cell by cleaving key cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.
Conclusion and Future Directions
This guide consolidates evidence demonstrating the potent anticancer activity of this compound derivatives. The comparative analysis of their efficacy, coupled with insights into their structure-activity relationships, provides a valuable resource for the rational design of more effective analogs. The detailed experimental protocols offer a framework for the consistent and reproducible evaluation of these compounds.
Future research should focus on a more systematic exploration of the chemical space around the this compound scaffold to refine the SAR and optimize for potency and selectivity. In vivo studies are warranted for the most promising candidates to assess their therapeutic potential in preclinical cancer models. Furthermore, a deeper investigation into the upstream signaling events that trigger the observed changes in apoptotic regulators will provide a more complete understanding of their mechanism of action and may reveal novel therapeutic targets.
References
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- Hosseinzadeh, L., Aliabadi, A., Rahnama, M., & Shafiee-Ardestani, M. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812–818. [Link]
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In Vitro and In Vivo Correlation of the Biological Activity of N-(2-Fluorophenyl)acetamide Analogs: A Comparative Guide
<content_type>PUBLISH_COMPARISON_GUIDEcontent_type>
Introduction: The Rationale for Correlative Analysis in Drug Discovery
In the landscape of modern drug development, establishing a robust correlation between in vitro activity and in vivo efficacy is a cornerstone of a successful preclinical program.[1][2][3] This guide focuses on a specific chemical scaffold, N-(2-Fluorophenyl)acetamide, and its analogs. While the parent compound itself is a known chemical entity[4], its derivatives represent a fertile ground for discovering novel therapeutics. By systematically modifying the core structure, medicinal chemists can generate a library of analogs with potentially diverse biological activities, ranging from anticancer to anti-inflammatory effects.[5][6]
The central challenge, and the focus of this guide, is to bridge the translational gap. An analog that demonstrates high potency in a cell-based assay (in vitro) may not necessarily translate to a desired therapeutic effect in a complex living organism (in vivo).[7] This discrepancy can arise from numerous factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target effects, and the influence of the tumor microenvironment.[8] Therefore, a rigorous, parallel evaluation of both in vitro and in vivo performance is not just beneficial, but essential for identifying viable clinical candidates and efficiently allocating resources.[1][2]
This guide provides an objective comparison of methodologies and experimental data for evaluating this compound analogs, offering researchers, scientists, and drug development professionals a framework for establishing a meaningful in vitro-in vivo correlation (IVIVC).
Deciphering Biological Activity: From In Vitro Screening to In Vivo Validation
The journey from a synthesized compound to a potential drug candidate follows a logical, multi-step screening funnel. This process is designed to efficiently identify the most promising molecules while weeding out those with unfavorable characteristics early on.
Figure 1: High-level workflow from analog synthesis to preclinical candidate nomination.
Part 1: In Vitro Assessment of Cytotoxic Activity
The initial step in evaluating a new series of compounds, particularly for oncology applications, is to assess their general cytotoxicity against cancer cell lines.[9][10] This provides a rapid and cost-effective measure of a compound's potential as an anti-proliferative agent.[11] Among the various methods available, the MTS assay is a widely adopted colorimetric technique for quantifying viable, metabolically active cells.[12][13]
The principle of the MTS assay is straightforward: the tetrazolium salt, MTS, is reduced by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells into a soluble purple formazan product.[12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.
Detailed Protocol: MTS Cytotoxicity Assay
This protocol is designed for screening this compound analogs against a human cancer cell line (e.g., PC-3 for prostate cancer[5] or MCF-7 for breast cancer) in a 96-well plate format.
I. Materials and Reagents:
-
Cells: Human cancer cell line (e.g., PC-3, ATCC® CRL-1435™).
-
Media: Appropriate cell culture medium (e.g., F-12K Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Test compounds (analogs) dissolved in DMSO, MTS reagent (containing PES electron coupling reagent), Doxorubicin (positive control), DMSO (vehicle control).[12][14][15]
-
Equipment: 96-well clear-bottom tissue culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 490 nm).
II. Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density to 5 x 10⁴ cells/mL in culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Rationale: Seeding an optimal cell number is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test analogs and the positive control (Doxorubicin) in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for "cells + vehicle (DMSO)" and "medium only" (for background subtraction).
-
Incubate for 48-72 hours. The incubation period should be sufficient to observe a significant effect on cell proliferation.
-
-
MTS Assay and Data Acquisition:
-
Add 20 µL of the MTS reagent solution to each well.[12][14][15]
-
Self-Validation: The incubation time is a key variable. Optimal time allows for sufficient formazan production in control wells without reaching saturation. It may need to be optimized for different cell lines.[16]
-
Briefly shake the plate and measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Comparative In Vitro Data
The following table presents hypothetical IC50 values for the parent compound and three analogs, demonstrating a range of cytotoxic potencies.
| Compound | Modification on Parent Scaffold | IC50 (µM) on PC-3 Cells |
| Parent Cmpd | This compound | > 100 |
| Analog A | Addition of a 4-nitro group on the phenylacetamide ring | 52 |
| Analog B | Replacement of Fluorine with Chlorine and addition of a 3-methoxy group | 15.5 |
| Analog C | Addition of a bulky hydrophobic moiety | 2.8 |
Data represents hypothetical values for illustrative purposes, inspired by trends seen in similar compound series.[5]
Part 2: In Vivo Evaluation in a Preclinical Cancer Model
Promising candidates from in vitro screening must be validated in a living system.[17] The cell line-derived xenograft (CDX) model is a workhorse in preclinical oncology research.[18][19][20] In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors that can be monitored and measured in response to treatment.[19][20]
Detailed Protocol: Human Tumor Xenograft Efficacy Study
This protocol describes a study to evaluate the in vivo anti-tumor activity of a lead candidate, "Analog C," identified from the in vitro screen.
I. Materials and Reagents:
-
Animals: 6-8 week old male athymic nude mice (e.g., NCr-nu/nu).[17]
-
Cells: PC-3 human prostate cancer cells, prepared as a single-cell suspension in a sterile, serum-free medium/Matrigel mixture.
-
Test Article: Analog C, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).
-
Equipment: Sterile surgical tools, calipers for tumor measurement, animal balance, appropriate caging and husbandry facilities.
II. Step-by-Step Methodology:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ PC-3 cells in 100 µL of medium/Matrigel into the right flank of each mouse.[20]
-
Rationale: Using an immunodeficient strain is crucial as it prevents the rejection of the human tumor cells.[18] Matrigel provides an extracellular matrix that supports initial tumor engraftment and growth.
-
-
Tumor Growth and Group Randomization:
-
Monitor mice regularly for tumor growth. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), e.g.:
-
Group 1: Vehicle Control (daily oral gavage)
-
Group 2: Analog C (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Positive Control (e.g., standard-of-care chemotherapy)
-
-
Self-Validation: Randomization based on tumor volume ensures that each group starts with a similar average tumor burden, which is critical for a valid comparison of treatment effects.
-
-
Dosing and Monitoring:
-
Administer the assigned treatments for a predetermined period (e.g., 21 days).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Rationale: Body weight is a key indicator of systemic toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is tumor growth inhibition (TGI). At the end of the study, calculate the %TGI using the formula:
-
% TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
-
-
Secondary endpoints can include tumor regressions, survival analysis, and post-necropsy tissue analysis.
-
Comparative In Vivo Data
| Compound | Dose & Schedule | % Tumor Growth Inhibition (TGI) | Body Weight Change |
| Analog B | 50 mg/kg, oral, daily | 45% | -5% |
| Analog C | 50 mg/kg, oral, daily | 82% | -8% |
Data represents hypothetical values for illustrative purposes.
Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property and a corresponding in vivo response.[7] In preclinical oncology, this often involves correlating in vitro potency (IC50) with in vivo efficacy (%TGI). A strong correlation enhances confidence that the in vitro assay is a meaningful predictor of in vivo activity, allowing for more reliable lead optimization.[1][2][21]
Figure 2: Conceptual model of In Vitro-In Vivo Correlation (IVIVC).
Analysis of the this compound Analogs
-
Analog A (IC50 = 52 µM): This compound shows weak activity in vitro. It would likely be deprioritized and not advanced to in vivo studies unless it possessed another highly desirable property.
-
Analog B (IC50 = 15.5 µM; TGI = 45%): This analog demonstrates moderate in vitro potency and translates to a moderate in vivo response. The correlation here is reasonable, but the efficacy may not be sufficient for further development. This could be due to suboptimal pharmacokinetic properties, such as poor absorption or rapid metabolism, leading to insufficient tumor exposure.
-
Analog C (IC50 = 2.8 µM; TGI = 82%): This is the most promising candidate. It has the highest in vitro potency, which successfully translates into a robust anti-tumor response in vivo. The strong correlation between its low IC50 and high TGI suggests that its chemical structure not only confers potent cellular activity but also possesses favorable drug-like properties that allow it to reach the tumor and exert its effect effectively in a complex biological system.
Conclusion and Strategic Outlook
This guide demonstrates a systematic approach to evaluating novel analogs of this compound, emphasizing the critical need to establish a strong correlation between in vitro and in vivo data. The progression from broad in vitro screening to focused in vivo efficacy testing allows for a data-driven selection of lead candidates.
The case of Analog C highlights a successful IVIVC, where high in vitro potency translated to significant in vivo efficacy. In contrast, Analog B represents a common scenario where moderate in vitro activity leads to a less impressive in vivo outcome, underscoring the importance of considering ADME and pharmacokinetic factors early in the discovery process.
For researchers in this field, the path forward involves not only synthesizing more potent analogs but also concurrently optimizing for drug-like properties. Future studies should incorporate early ADME screening (e.g., metabolic stability in liver microsomes, plasma protein binding) to build a more comprehensive profile of each analog, thereby strengthening the predictive power of the IVIVC model and increasing the probability of translating a promising molecule into a clinical success.
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A Head-to-Head Comparison of Synthetic Routes to 2'-Fluoroacetanilide: A Guide for Process Optimization
Introduction
2'-Fluoroacetanilide is a key building block and intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of the fluorine atom at the ortho position of the aniline ring imparts unique electronic and metabolic properties to the final products, making its efficient synthesis a topic of considerable interest in the chemical industry. This guide provides a head-to-head comparison of various synthetic strategies to access this valuable compound, offering researchers, scientists, and drug development professionals a comprehensive overview to aid in selecting the most suitable method for their specific application. We will delve into the classical and modern approaches, evaluating them based on yield, reaction conditions, scalability, and safety considerations, all supported by experimental insights.
Route 1: The Classical Approach - Direct Acetylation of 2-Fluoroaniline
The most traditional and widely practiced method for synthesizing 2'-Fluoroacetanilide is the direct N-acetylation of 2-fluoroaniline. This reaction is fundamentally a nucleophilic acyl substitution where the amino group of 2-fluoroaniline attacks an acetylating agent. The choice of acetylating agent and solvent system is critical and dictates the reaction's efficiency and environmental footprint.
Mechanism and Rationale
The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). In the case of acetic anhydride, a molecule of acetic acid is generated as a byproduct. When using acetyl chloride, hydrogen chloride is formed, which typically requires a base to be scavenged to prevent protonation of the starting amine. The N-acetyl group serves to modulate the reactivity of the amino group, converting the highly activating -NH2 group into the less activating -NHCOCH3 group, which is crucial for subsequent controlled reactions on the aromatic ring.[1]
Experimental Protocols
Protocol 1A: Acetylation using Acetic Anhydride in Acetic Acid
This is a common lab-scale and industrial method, prized for its simplicity and relatively high yields.
-
Setup: To a reaction flask equipped with a stirrer and a reflux condenser, add 2-fluoroaniline (1 equivalent) and glacial acetic acid as the solvent.
-
Reagent Addition: While stirring, slowly add acetic anhydride (1.05-1.2 equivalents) dropwise to the solution. An exotherm may be observed.[2][3]
-
Reaction: Heat the reaction mixture to 55-100°C and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, cool the reaction mixture and pour it into crushed ice or cold water. The 2'-Fluoroacetanilide product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallization from an ethanol-water mixture can be performed to obtain a high-purity product.[2]
Protocol 1B: Acetylation using Acetyl Chloride
This method is often faster but requires careful handling of the corrosive and moisture-sensitive acetyl chloride.
-
Setup: Dissolve 2-fluoroaniline (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a reaction flask, often under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to neutralize the HCl byproduct.
-
Reagent Addition: Cool the mixture in an ice bath and add acetyl chloride (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours or until completion as indicated by TLC.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Visualization of the Classical Acetylation Pathway
Caption: Classical N-acetylation of 2-fluoroaniline.
Route 2: Modern Catalytic Approaches
While robust, the classical acetylation method is not always the most atom-economical or mildest route. Modern palladium-catalyzed and direct amidation strategies offer compelling alternatives, particularly for substrates with sensitive functional groups.
2A: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] In the context of 2'-Fluoroacetanilide synthesis, this would involve coupling an aryl halide (e.g., 1-bromo-2-fluorobenzene) with acetamide. This route is advantageous when 2-fluoroaniline is not the desired starting material or is unavailable.
Conceptual Protocol: Buchwald-Hartwig Coupling
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precursor (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4).[6]
-
Reagents: Add 1-bromo-2-fluorobenzene (1 equivalent), acetamide (1.2-1.5 equivalents), and an anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture, typically between 80-110°C, for several hours (4-24h) until the starting aryl halide is consumed. Microwave-assisted protocols can significantly reduce reaction times.[6]
-
Work-up and Purification: After cooling, the reaction is typically diluted with an organic solvent, filtered through celite to remove palladium residues, and then subjected to standard aqueous work-up. Purification is almost always required via column chromatography.
Causality and Expertise: The choice of ligand is paramount in Buchwald-Hartwig amination.[7] Sterically hindered biarylphosphine ligands (like XPhos) are generally effective because they promote the crucial reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[7][8] The base is critical for deprotonating the acetamide, making it a more potent nucleophile for the coupling reaction.
Visualization of the Buchwald-Hartwig Pathway
Caption: Buchwald-Hartwig route to 2'-Fluoroacetanilide.
2B: Direct Catalytic Amidation
Driven by the principles of green chemistry, direct amidation of a carboxylic acid and an amine is a highly atom-economical approach, as the only byproduct is water.[9] For 2'-Fluoroacetanilide, this would involve the direct coupling of 2-fluoroaniline with acetic acid. This reaction is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt and requires a catalyst to facilitate the dehydration at lower temperatures.
Conceptual Protocol: Boric Acid Catalyzed Amidation
-
Setup: Combine 2-fluoroaniline (1 equivalent), acetic acid (1-1.2 equivalents), and a catalytic amount of boric acid (e.g., 5-10 mol%) in a high-boiling solvent like toluene or xylene.
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. The reaction can take several hours to reach completion.
-
Work-up and Purification: Once the reaction is complete, cool the mixture. The product can often be isolated after solvent removal and purification by recrystallization or column chromatography.
Causality and Expertise: Boronic acid derivatives and other Lewis acids catalyze direct amidation by activating the carboxylic acid, making the carbonyl carbon more electrophilic.[10] The removal of water is essential to drive the equilibrium towards the amide product. While environmentally attractive, this method often requires higher temperatures and longer reaction times compared to the classical acetylation route.
Route 3: The Unconventional Path - Late-Stage Fluorination
An alternative, though less common, strategy involves introducing the fluorine atom onto the acetanilide scaffold itself. This approach falls under the category of late-stage fluorination, a technique of growing importance in medicinal chemistry.
Conceptual Protocol: Electrophilic Fluorination
-
Setup: Dissolve acetanilide (1 equivalent) in a suitable solvent (e.g., chloroform, acetonitrile).
-
Reagent Addition: Add an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI). The reaction may require a catalyst or specific conditions depending on the chosen reagent. A very early method involved the highly reactive and hazardous fluoroxytrifluoromethane.[11]
-
Reaction: Stir the reaction at a controlled temperature (can range from 0°C to elevated temperatures) for several hours. The regioselectivity (ortho vs. para) can be an issue and is highly dependent on the substrate and reaction conditions.
-
Work-up and Purification: The work-up procedure is highly dependent on the fluorinating agent used. It typically involves quenching the excess reagent, followed by extraction and extensive purification by column chromatography to separate isomers.
Causality and Expertise: The acetamido group is an ortho-, para-directing group. Therefore, electrophilic fluorination of acetanilide will likely produce a mixture of 2'-fluoroacetanilide and 4'-fluoroacetanilide. Controlling the regioselectivity to favor the ortho product is the primary challenge of this route and often results in lower isolated yields of the desired product compared to building the molecule from 2-fluoroaniline.
Head-to-Head Performance Comparison
| Metric | Route 1: Classical Acetylation | Route 2A: Buchwald-Hartwig | Route 3: Late-Stage Fluorination |
| Typical Yield | High (>90%) | Moderate to High (60-95%) | Low to Moderate (often <50% for ortho) |
| Starting Materials | 2-Fluoroaniline, Acetic Anhydride | 1-Bromo-2-fluorobenzene, Acetamide | Acetanilide, Electrophilic F+ source |
| Reagent Cost/Toxicity | Low cost, moderate toxicity | High cost (Pd catalyst, ligand), moderate toxicity | Very high cost (fluorinating agents), high toxicity/reactivity |
| Reaction Conditions | Mild to moderate (50-100°C) | Moderate (80-110°C), requires inert atmosphere | Varied, can be harsh, regioselectivity issues |
| Scalability | Excellent, widely used in industry | Good, but catalyst cost can be a factor | Poor, due to cost and selectivity challenges |
| Atom Economy | Good | Moderate (byproducts from catalyst/ligand/base) | Poor (large counter-ions on F+ source) |
| Purification | Simple (precipitation/recrystallization) | Difficult (column chromatography often required) | Very Difficult (isomer separation) |
Conclusion and Recommendations
For the majority of applications requiring the synthesis of 2'-Fluoroacetanilide, the classical acetylation of 2-fluoroaniline (Route 1) remains the most practical and economically viable choice. Its high yields, operational simplicity, and straightforward purification make it ideal for both laboratory-scale synthesis and large-scale industrial production.
The Buchwald-Hartwig amination (Route 2A) serves as a powerful alternative when the synthetic strategy necessitates starting from an aryl halide or when dealing with complex substrates where the classical method may fail. Its primary drawbacks are the high cost of the catalytic system and the need for more rigorous purification.
Late-stage electrophilic fluorination (Route 3) is currently more of a specialized academic tool than a practical route for bulk synthesis of this specific molecule. The significant challenges in controlling regioselectivity and the high cost of reagents limit its applicability for producing 2'-fluoroacetanilide, though the principles are valuable in other medicinal chemistry contexts.
The choice of synthetic route is ultimately a function of scale, cost, available starting materials, and the specific purity requirements of the final product. For most researchers and professionals, mastering the classical acetylation is the most direct path to success.
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A Self-Validating Approach to Structural Elucidation: Confirming N-(2-Fluorophenyl)acetamide with 2D NMR
In the realms of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a foundational requirement. While techniques like mass spectrometry provide a molecular formula, they fall short of defining the precise arrangement of atoms.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its two-dimensional (2D) variants, stands as the cornerstone for elucidating molecular architecture in solution.[3][4]
This guide provides an in-depth, logic-driven comparison of 2D NMR techniques to validate the structure of a model compound, N-(2-Fluorophenyl)acetamide. We will move beyond simply listing steps and delve into the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—creates a self-validating dataset for complete structural confidence.
The Hypothesis: Predicted Structure and NMR Fingerprint
Before any analysis, we begin with the hypothesized structure of this compound (C₈H₈FNO).[5][6][7][8][9] From this structure, we can predict the expected signals in both ¹H and ¹³C NMR spectra. This predictive step is crucial as it forms the basis of our validation workflow; the experimental data must align with these predictions to confirm the structure.
Hypothesized Structure of this compound:
Caption: The hypothesized structure of this compound with atoms numbered for systematic NMR spectral assignment.
Based on this structure, we anticipate a specific set of signals. The acetamide group should produce a methyl singlet and an amide proton signal. The 2-fluorophenyl ring should present four distinct aromatic protons and six unique carbon environments, with their chemical shifts influenced by the fluorine and acetamide substituents.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| 1 | - | ~125 | Aromatic C-N, deshielded |
| 2 | - | ~155 (d, ¹JCF) | Aromatic C-F, highly deshielded with large C-F coupling |
| 3 | ~7.1 | ~115 (d, ²JCF) | Aromatic C-H, ortho to F |
| 4 | ~7.2 | ~125 | Aromatic C-H, meta to F |
| 5 | ~7.1 | ~124 | Aromatic C-H, para to F |
| 6 | ~8.2 | ~121 | Aromatic C-H, ortho to NHAc, deshielded |
| 7 (NH) | ~7.8 | - | Amide proton, broad singlet |
| 8 (C=O) | - | ~169 | Carbonyl carbon, highly deshielded |
| 9 (CH₃) | ~2.2 | ~24 | Methyl group, singlet |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard chemical shift tables and substituent effects.[10][11][12][13]
The Experimental Workflow: A Multi-Layered Approach
To rigorously test our hypothesis, we employ a multi-layered experimental approach. This workflow is designed to build a complete picture of the molecule's connectivity, starting with basic 1D spectra and progressively adding layers of correlational data from 2D experiments.
Caption: Workflow for 2D NMR-based structure validation.
Experimental Protocol
-
Sample Preparation: A ~10-15 mg sample of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
1D NMR Acquisition: Standard ¹H and proton-decoupled ¹³C NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer.
-
2D NMR Acquisition: A standard suite of 2D experiments is run using manufacturer-provided pulse programs:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.[14][15][16][17][18]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[19][20][21][22]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2-3 bond) correlations between protons and carbons.[20][23][24][25][26]
-
Data Interpretation: Assembling the Molecular Puzzle
Step 1: 1D NMR Analysis – The Foundation
The initial ¹H NMR spectrum provides the first layer of evidence. We observe a singlet integrating to 3 protons (the methyl group), a broad singlet for the amide proton, and a complex, crowded region for the four aromatic protons. The ¹³C spectrum shows the expected eight distinct carbon signals, including the carbonyl carbon and the six aromatic carbons (one of which is split by fluorine). While consistent with our hypothesis, the 1D data alone is insufficient to unambiguously assign the aromatic signals.
Step 2: COSY Analysis – Mapping the Proton Neighborhood
The COSY experiment resolves the ambiguity of the aromatic region by revealing which protons are coupled (i.e., adjacent) to each other.[15][16][17] The spectrum displays the ¹H spectrum on both axes, with off-diagonal "cross-peaks" indicating coupling between protons.
Caption: Expected ¹H-¹H COSY correlations.
We expect to see a chain of correlations connecting H6-H5-H4-H3, confirming their sequential arrangement on the phenyl ring. The absence of a correlation between H3 and H6 validates that they are not adjacent, which is consistent with the proposed 2-fluoro substitution pattern.
Step 3: HSQC Analysis – Linking Protons to Carbons
The HSQC experiment provides direct, one-bond correlations between protons and the carbons they are attached to.[19][20][21] This is a crucial step for definitively assigning the protonated carbons in the ¹³C spectrum. Each cross-peak in the HSQC spectrum has the coordinates of a proton chemical shift on one axis and a carbon chemical shift on the other.
Caption: HSQC reveals direct ¹H-¹³C one-bond connections.
By combining the COSY and HSQC data, we can now assign not only the aromatic protons but also their corresponding carbons. For example, the proton identified as H6 from COSY will show an HSQC correlation to a specific carbon signal, which can then be definitively assigned as C6. Importantly, quaternary carbons (C1, C2, C8) will be absent from the HSQC spectrum as they have no directly attached protons.
Step 4: HMBC Analysis – Unveiling the Molecular Skeleton
The HMBC experiment is the final piece of the puzzle, revealing long-range correlations (typically over 2 or 3 bonds) between protons and carbons.[23][24][25][26] This technique is exceptionally powerful for identifying quaternary carbons and piecing together different molecular fragments.
Caption: Key HMBC correlations confirming the molecular framework.
Key expected HMBC correlations that validate the entire structure include:
-
Methyl Protons (H9) to Carbonyl Carbon (C8): This ²J correlation confirms the acetyl group (-C(O)CH₃).
-
Amide Proton (H7) to Carbonyl Carbon (C8) and Aromatic Carbon (C1): These ²J correlations definitively link the acetyl group to the phenyl ring via the nitrogen atom.
-
Aromatic Proton (H6) to Aromatic Carbons (C2 and C1): These ²J and ³J correlations confirm the position of the acetamide group relative to the fluorine atom at C2.
This network of long-range correlations provides an undeniable map of the molecular skeleton, confirming the connectivity predicted in our initial hypothesis.
Comparative Analysis and Conclusion
| Technique | Information Provided | Strength | Limitation |
| 1D NMR | Basic proton/carbon environments, integrations, and simple couplings. | Fast, provides initial overview. | Signal overlap in complex regions, ambiguous assignments.[3] |
| COSY | ¹H-¹H scalar coupling networks. | Excellent for mapping out proton spin systems (e.g., aromatic rings). | Provides no direct information about carbon skeleton or quaternary carbons. |
| HSQC | Direct one-bond ¹H-¹³C correlations. | Unambiguously links protons to their attached carbons; high sensitivity.[20][22] | Does not show quaternary carbons or long-range connectivity. |
| HMBC | Long-range (2-4 bond) ¹H-¹³C correlations. | Crucial for assigning quaternary carbons and connecting molecular fragments.[23][26] | Cannot always distinguish between 2- and 3-bond correlations.[25] |
Relying solely on 1D NMR would leave the assignments of the crowded aromatic region open to interpretation. The systematic application of 2D NMR techniques, however, builds a logical and self-validating case. The COSY experiment establishes the proton connectivity, the HSQC experiment links these protons to their carbons, and the HMBC experiment assembles the complete molecular framework, including the non-protonated quaternary carbons.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Fluorophenyl)acetamide
This document provides essential safety and logistical information for the proper disposal of N-(2-Fluorophenyl)acetamide (CAS No. 399-31-5). As a compound frequently utilized in synthetic chemistry and drug development, understanding its hazard profile and the regulatory landscape governing its disposal is paramount for ensuring personnel safety and environmental stewardship. This guide moves beyond a simple checklist, offering a procedural framework grounded in causality to empower researchers with the knowledge for safe and compliant laboratory operations.
Hazard Identification and Inherent Risks
Before any disposal protocol can be established, a thorough understanding of the compound's inherent risks is critical. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate its handling and disposal requirements.[1]
The primary hazards are associated with its irritant properties.[1] Exposure can lead to significant discomfort and potential injury, necessitating the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: the chemical's reactivity with biological tissues requires physical barriers to prevent contact.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Rationale for Caution |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2] | Warning | Direct contact can cause redness, itching, and inflammation. Prolonged exposure may lead to more severe dermatitis. |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][2] | Warning | Accidental splashing can cause significant pain, redness, and potential damage to the cornea. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation[1][2] | Warning | Inhalation of dust or aerosolized particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
Furthermore, upon thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride and nitrogen oxides.[2][3] This potential for hazardous byproducts is a critical consideration for the final disposal method, making incineration in a specialized facility the preferred route.
The Regulatory Framework: Compliance with RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA establishes a "cradle-to-grave" system to track hazardous waste from its point of generation to its ultimate disposal.[5][6]
A laboratory's specific obligations under RCRA depend on the quantity of hazardous waste it generates per month. It is crucial to correctly identify your facility's generator status to ensure compliance.[4][7]
Table 2: RCRA Hazardous Waste Generator Categories
| Generator Category | Monthly Hazardous Waste Generation | Key Requirements |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Accumulation time limit of 90 days; extensive record-keeping, personnel training, and contingency plans required.[8] |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg | Accumulation time limit of 180 days; must comply with basic safety and manifest requirements.[8] |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | Must identify all hazardous waste and ensure delivery to a permitted facility; less stringent requirements.[9] |
While this compound is not specifically a "listed" hazardous waste by the EPA, any waste from a laboratory that has been in contact with it must be evaluated. As a standard and prudent practice, all synthetic chemical waste of this nature is managed as hazardous to ensure full compliance and safety.
Standard Operating Procedure (SOP) for Disposal
The following step-by-step protocol provides a self-validating system for the safe disposal of this compound.
Step 1: Waste Characterization and Segregation
The foundational principle of safe chemical waste management is proper segregation to prevent dangerous reactions.
-
Action: Designate this compound waste for disposal in a container specifically labeled for Halogenated Organic Solid Waste . The presence of the fluorine atom necessitates this classification.
-
Causality: Improper segregation can lead to dangerous outcomes. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[10][11] Mixing it with incompatible waste streams could trigger a violent exothermic reaction.
Step 2: Utilize Appropriate Personal Protective Equipment (PPE)
Given its hazard profile, stringent adherence to PPE is non-negotiable.
-
Action: Before handling the waste container, don the following:
-
Nitrile gloves (inspect for integrity before use).
-
Safety goggles (or safety glasses with side shields).
-
A standard laboratory coat.
-
-
Causality: This combination of PPE directly mitigates the identified hazards: gloves prevent skin irritation, goggles prevent serious eye irritation, and the lab coat protects from incidental contamination.[2]
Step 3: Containerization and Labeling
Proper containment and communication are vital for safety and regulatory compliance.
-
Action: Place the waste in a chemically resistant, sealable container. Affix a "Hazardous Waste" label that clearly lists:
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Irritant"
-
The date of accumulation.
-
-
Causality: A securely sealed container prevents the release of dust and vapors.[12] Clear, accurate labeling ensures that anyone handling the container, from researchers to disposal technicians, is immediately aware of its contents and associated dangers.
Step 4: Accumulation and Storage
Waste must be stored safely pending pickup by a certified disposal vendor.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is cool, dry, and well-ventilated.[10][12] Ensure it is stored away from incompatible materials.
-
Causality: Proper storage conditions prevent degradation of the container and minimize the risk of accidental spills or reactions. Storing incompatibles separately is a critical control measure against chemical accidents.
Step 5: Final Disposal
The final step must be handled by professionals to ensure environmental protection.
-
Action: Arrange for the collection of the hazardous waste by a licensed environmental services contractor. Ensure that a Uniform Hazardous Waste Manifest is completed to track the waste from your facility to the final Treatment, Storage, and Disposal Facility (TSDF).[9][12]
-
Causality: Licensed contractors are equipped to transport and dispose of hazardous materials in accordance with strict EPA and Department of Transportation (DOT) regulations. The manifest system provides a legal record of the "cradle-to-grave" chain of custody, protecting both your institution and the environment.
Workflow and Emergency Protocols
The following diagram illustrates the decision-making process for proper disposal.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-Fluorophenyl)acetamide
This document provides essential, immediate safety and logistical information for the handling of N-(2-Fluorophenyl)acetamide (CAS No: 399-31-5). The procedural guidance herein is designed for researchers, scientists, and drug development professionals, aiming to instill best practices and ensure the highest level of safety. Our approach moves beyond simple checklists to explain the causality behind each safety measure, fostering a proactive safety culture.
Hazard Profile of this compound: Understanding the Risk
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1] A thorough understanding of its specific threats is the foundation of an effective PPE strategy. The primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]
While specific carcinogenicity data for this compound is not prevalent, related acetamide compounds are often treated with caution. For instance, Acetamide itself is suspected of causing cancer (IARC Group 2B), necessitating a conservative approach to handling all related chemicals.[3][4]
Hazard Summary Table
| GHS Hazard Statement | Classification | Associated Risk |
| H315 | Skin Irritant, Category 2 | Causes skin irritation.[1][2][5] |
| H319 | Eye Irritant, Category 2 | Causes serious eye irritation.[1][2][5] |
| H335 | STOT SE, Category 3 | May cause respiratory irritation.[1][2][6] |
The Primacy of Engineering Controls
Before any personal protective equipment is considered, robust engineering controls must be implemented as the primary line of defense.[3] PPE is essential, but it is the last barrier between the researcher and the chemical hazard.
-
Chemical Fume Hood: All weighing, handling, and manipulation of this compound must be conducted within a certified chemical fume hood.[3] This is non-negotiable, as it directly mitigates the respiratory irritation hazard by containing dust and aerosols.[3]
-
Ventilation: The laboratory must have adequate general exhaust ventilation to prevent the accumulation of vapors and to maintain low airborne concentrations.[2][7]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[3][5] Their proximity is critical for immediate decontamination in the event of an exposure.
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is the minimum requirement for any personnel handling this compound. The selection of this equipment is directly correlated to the hazards identified in Section 1.
Eye and Face Protection
The serious eye irritation hazard (H319) necessitates stringent eye protection.
-
Chemical Safety Goggles: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][8] These provide a seal around the eyes, protecting against dust particles and splashes from all angles.
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles to protect the entire face.[3][9]
Skin and Body Protection
To prevent skin irritation (H315), complete skin coverage is essential.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[3] Always inspect gloves for tears or degradation before use.[3] For prolonged handling or immersion, consult glove manufacturer data for breakthrough times. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste.
-
Laboratory Coat: A standard, buttoned laboratory coat is required to protect street clothes and underlying skin.[3]
-
Additional Protective Clothing: For large-scale operations, chemical-resistant coveralls may be necessary to provide more comprehensive protection.[10] Ensure clothing provides maximum skin coverage; long pants and closed-toe shoes are mandatory in the laboratory at all times.[11]
Respiratory Protection
The potential for respiratory irritation (H335) makes respiratory protection a critical consideration, especially when the solid material could become airborne.
-
NIOSH-Approved Respirator: A NIOSH-approved respirator is required for any operation that may generate dust or aerosols, such as weighing or transfer of the solid compound, even within a fume hood.[3] The specific cartridge type should be selected based on a formal risk assessment of potential airborne concentrations.
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict operational protocol minimizes the risk of exposure.
Step 1: Preparation and Donning PPE
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure the work area is clean and uncluttered.
-
Confirm the location of the nearest eyewash station and safety shower.[3]
-
Don PPE in the following order: lab coat, respirator (if required), safety goggles, and finally, gloves.
Step 2: Handling this compound
-
Conduct all manipulations of the chemical deep within the fume hood.
-
Avoid all direct contact with skin, eyes, and clothing.[2]
-
Use tools (spatulas, forceps) for transfers to minimize the risk of contact and aerosol generation.
Step 3: Post-Handling and Doffing PPE
-
Decontaminate any surfaces with an appropriate solvent, followed by soap and water.[3]
-
Securely close and properly label the primary container.
-
Remove PPE in a manner that avoids self-contamination: first gloves, then lab coat, then goggles and respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.[2][6]
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Spill: Evacuate non-essential personnel. Wearing the full PPE outlined above, carefully sweep or vacuum the solid material into a suitable, labeled container for hazardous waste disposal.[8] Avoid generating dust.[3] Wash the spill area thoroughly afterward.
Disposal Plan
All waste contaminated with this compound, including used gloves, weigh boats, and excess chemical, must be treated as hazardous waste.[3] Dispose of contents and containers in accordance with all local, state, and federal regulations.[7][12] Do not dispose of down the drain.
Visual Workflow: PPE Decision and Use Protocol
The following diagram outlines the critical decision-making and procedural flow for ensuring safety when handling this compound.
Caption: PPE selection and handling workflow for this compound.
References
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- Hazardous Substance Fact Sheet: 2-Acetylaminofluorene. New Jersey Department of Health. [Link]
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
- 5 Types of PPE for Hazardous Chemicals.
- 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC)
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
